molecular formula C8H6N2O B1500527 Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde CAS No. 251102-28-0

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Cat. No.: B1500527
CAS No.: 251102-28-0
M. Wt: 146.15 g/mol
InChI Key: FSUFULJJNXRMNE-UHFFFAOYSA-N
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Description

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a useful research compound. Its molecular formula is C8H6N2O and its molecular weight is 146.15 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O/c11-5-7-4-8-2-1-3-10(8)6-9-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSUFULJJNXRMNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=NC(=CC2=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90665445
Record name Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
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Molecular Weight

146.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251102-28-0
Record name Pyrrolo[1,2-c]pyrimidine-3-carboxaldehyde
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
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URL https://comptox.epa.gov/dashboard/DTXSID90665445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Chemical Properties of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the chemical properties, synthesis, and applications of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde.

Executive Summary

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde represents a critical heterocyclic scaffold in modern medicinal chemistry and materials science. As a fused bicyclic system combining an electron-rich pyrrole ring with a pyrimidine moiety via a bridgehead nitrogen, it exhibits unique electronic "push-pull" characteristics. This guide provides a comprehensive analysis of its structural integrity, synthetic pathways, and reactivity profile, designed for researchers optimizing lead compounds in oncology (kinase inhibition) and developing novel fluorescent probes.

Structural Analysis & Electronic Properties

The Scaffold Architecture

The pyrrolo[1,2-c]pyrimidine core is a 6,5-fused heterocycle. Unlike its isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [1,2-c] isomer features a bridgehead nitrogen atom that is part of the pi-system of both rings.

  • Aromaticity: The system is aromatic, with 10

    
    -electrons delocalized over the bicyclic framework. The bridgehead nitrogen (N7a) contributes a lone pair to the 
    
    
    
    -system, making the pyrrole ring electron-rich (nucleophilic) while the pyrimidine ring maintains partial electrophilic character, albeit modified by the electron donation from the bridgehead.
  • Dipole & Fluorescence: The charge separation between the electron-donating pyrrole and the electron-accepting pyrimidine/aldehyde motif creates a significant dipole moment. This electronic structure is responsible for the scaffold's notable fluorescence properties, often utilized in biological imaging.

The 3-Carbaldehyde Pharmacophore

The aldehyde group at position 3 (on the pyrimidine ring) serves as a versatile "warhead" for covalent drug design and a "handle" for further chemical diversification.

  • Electrophilicity: The carbonyl carbon is highly reactive toward nucleophiles, facilitating library generation via condensation reactions.

  • H-Bonding: The carbonyl oxygen acts as a hydrogen bond acceptor, crucial for binding affinity in kinase ATP-pockets.

Synthetic Pathways[1][2][3][4][5][6]

The synthesis of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is rarely achieved by direct formylation of the parent ring due to regioselectivity issues (electrophilic substitution favors the electron-rich pyrrole ring at positions 5 or 7). Instead, the 3-functionalized core is constructed via cyclization strategies.

Primary Route: The Suzuki-TosMIC Strategy

The most robust method involves the construction of the pyrimidine ring onto a pre-existing pyrrole substrate.

  • Starting Material: Pyrrole-2-carbaldehyde.[1]

  • Reagent: Methyl isocyanoacetate or Tosylmethyl isocyanide (TosMIC).[2]

  • Mechanism: Base-mediated [3+3] cycloaddition.[3] The isocyanide carbon attacks the aldehyde, followed by cyclization and elimination to form the aromatic pyrimidine ring.

  • Functional Group Interconversion (FGI): The resulting 3-carboxylate ester is reduced to the alcohol and oxidized to the aldehyde, or reduced directly using controlled DIBAL-H conditions.

Visualization of Synthesis

The following diagram illustrates the logical flow of constructing the 3-carbaldehyde derivative.

SynthesisPath Start Pyrrole-2-carbaldehyde Intermediate Intermediate: Pyrrolo[1,2-c]pyrimidine- 3-carboxylate (Ester) Start->Intermediate Cycloaddition Reagent Ethyl Isocyanoacetate (Base: DBU or KOtBu) Reagent->Intermediate Alcohol 3-Hydroxymethyl Derivative Intermediate->Alcohol Reduction Product TARGET: Pyrrolo[1,2-c]pyrimidine- 3-carbaldehyde Intermediate->Product Direct Reduction (Controlled DIBAL) Step2 Reduction (LiAlH4 or DIBAL-H) Alcohol->Product Oxidation Step3 Oxidation (MnO2 or Swern)

Caption: Synthetic workflow from pyrrole precursors to the target 3-carbaldehyde via the ester intermediate.

Reactivity Profile & Experimental Protocols

Reactivity Map

The molecule possesses two distinct reactive domains: the Aldehyde Handle (C3-CHO) and the Nucleophilic Ring (C5/C7).

DomainReactivity TypeKey ReagentsOutcome
Aldehyde (C3) CondensationAmines, HydrazinesSchiff bases, Hydrazones (Kinase Inhibitors)
Aldehyde (C3) C-C Bond FormationWittig Ylides, MalonatesVinyl derivatives, Knoevenagel adducts
Aldehyde (C3) OxidationNaClO2, KMnO4Carboxylic acids (Solubility enhancers)
Pyrrole Ring (C5/C7) Electrophilic Subst.[4]NBS, NCS, ElectrophilesHalogenated cores (for Cross-coupling)
Pyrrole Ring (C5/C7) FormylationPOCl3/DMFDialdehydes (Cross-linking agents)
Protocol: Knoevenagel Condensation (Drug Discovery Workflow)

This protocol describes the functionalization of the 3-aldehyde to create a library of potential bioactive vinyl nitriles.

Reagents:

  • Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 equiv)

  • Malononitrile (1.1 equiv)

  • Catalyst: Piperidine (0.1 equiv)

  • Solvent: Ethanol (0.5 M)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde in 2 mL of absolute ethanol.

  • Addition: Add 1.1 mmol of malononitrile followed by 10 mol% piperidine.

  • Reaction: Stir the mixture at room temperature. A precipitate typically forms within 30–60 minutes. Monitor consumption of the aldehyde by TLC (Hexane/EtOAc 7:3).

  • Work-up: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 1 mL) and diethyl ether (2 x 1 mL) to remove unreacted starting materials.

  • Purification: Recrystallize from hot ethanol if necessary.

  • Validation: Confirm structure via 1H NMR (vinyl proton signal typically at 7.5–8.5 ppm).

Protocol: Electrophilic Halogenation (Scaffold Diversification)

To introduce a handle for Suzuki/Sonogashira coupling on the pyrrole ring:

  • Setup: Dissolve the 3-carbaldehyde substrate in dry THF or DMF at 0°C.

  • Reagent: Add N-Bromosuccinimide (NBS, 1.05 equiv) portion-wise to avoid over-bromination.

  • Selectivity: The reaction preferentially occurs at the electron-rich C5 or C7 position (depending on steric bulk at C3).

  • Quench: Quench with aqueous sodium thiosulfate after 1 hour.

Medicinal Chemistry Applications

Kinase Inhibition

The pyrrolo[1,2-c]pyrimidine scaffold is an isostere of the indole and purine rings found in many ATP-competitive inhibitors.

  • Binding Mode: The N1 nitrogen and the C3-substituent (derived from the aldehyde) often interact with the hinge region of kinases (e.g., JAK, CDK, or EGFR).

  • Strategy: Convert the 3-carbaldehyde into an aminopyrimidine or aryl-vinyl moiety to occupy the hydrophobic pocket adjacent to the ATP binding site.

Fluorescence Imaging

Due to its planar, conjugated nature, derivatives of this scaffold exhibit strong fluorescence.

  • Application: The aldehyde can be conjugated to proteins or antibodies via reductive amination, serving as a fluorescent tag that is smaller and more stable than traditional cyanine dyes.

Logical Relationship Diagram

The following graph depicts the strategic utility of the 3-carbaldehyde in drug development.

Applications Core Pyrrolo[1,2-c]pyrimidine- 3-carbaldehyde Path1 Reductive Amination Core->Path1 Path2 Knoevenagel/Wittig Core->Path2 Path3 Electrophilic Subst. (Halogenation) Core->Path3 Prod1 Fluorescent Probes (Bio-conjugation) Path1->Prod1 Prod2 Vinyl/Acrylamide Warheads (Covalent Kinase Inhibitors) Path2->Prod2 Prod3 Bi-aryl Scaffolds (Library Expansion) Path3->Prod3

Caption: Divergent synthesis strategies transforming the core aldehyde into functional bioactive agents.

References

  • Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. Retrieved from [Link]

  • PubChem. (2025).[5][6] Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid.[2][7][8] National Library of Medicine.[3] Retrieved from [Link]

  • Molina, P., et al. (2012). Pyrrolodiazines.[9] 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. Journal of Organic Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2016). Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

Medicinal Chemistry Applications of Pyrrolo[1,2-c]pyrimidine Scaffolds

[2][3][4][5][6][7][8]

Executive Summary

The pyrrolo[1,2-c]pyrimidine scaffold is a bicyclic, nitrogen-bridgehead heterocycle. It serves as a critical pharmacophore in marine alkaloids such as Variolin B , which exhibits potent antitumor activity. In modern drug discovery, this scaffold is valued for its ability to mimic the adenosine core of ATP while offering distinct solubility and metabolic stability profiles compared to standard purines. Its applications range from kinase inhibition in solid tumors to allosteric modulation of glutamate receptors in neurodegenerative diseases.

Structural Analysis & Pharmacophore Mapping

The scaffold consists of a five-membered pyrrole ring fused to a six-membered pyrimidine ring across the N1-C2 bond of the pyrrole and the N1-C6 bond of the pyrimidine.

  • Bridgehead Nitrogen: The nitrogen at the fusion point (position 1 in the IUPAC numbering for the fused system, though numbering varies by convention; often N7 in biogenic numbering) eliminates the N-H donor found in indoles, altering the hydrogen bond donor/acceptor profile.

  • Electronic Distribution: The system is electron-rich, particularly at the pyrrole carbons, making it susceptible to electrophilic aromatic substitution (SEAr), which facilitates late-stage functionalization.

  • Binding Mode: In kinase active sites (e.g., CDKs), the pyrimidine nitrogen (N2) typically acts as a hydrogen bond acceptor for the hinge region backbone.

Synthetic Strategies

The construction of the pyrrolo[1,2-c]pyrimidine core is non-trivial due to the bridgehead nitrogen. Two primary methodologies are dominant in the literature.

Method A: The TosMIC / Pyrrole-2-carbaldehyde Route

This is the most versatile method, developed by Gribble, Kitagawa, and others. It involves the reaction of pyrrole-2-carbaldehyde with tosylmethyl isocyanide (TosMIC).

Method B: Intramolecular Cyclization of Pyrimidines

Starting from 4-substituted pyrimidines, this method utilizes N-ylide chemistry to close the pyrrole ring, often used to synthesize complex fused systems like variolin analogs.

Visualization: Synthesis Workflow

Synthesis_WorkflowStartPyrrole-2-carbaldehydeIntermediateBase-InducedCondensationStart->Intermediate+ ReagentReagentTosMIC(Toluenesulfonylmethyl isocyanide)Reagent->IntermediateProduct3-Tosylpyrrolo[1,2-c]pyrimidine(Core Scaffold)Intermediate->ProductCyclization(- H2O)DerivFunctionalizedKinase InhibitorProduct->DerivSuzuki Coupling / Desulfonylation

Caption: The primary synthetic route to the pyrrolo[1,2-c]pyrimidine core utilizing TosMIC condensation.

Key Therapeutic Applications[4][9]

Oncology: CDK Inhibition (Variolins & Meriolins)

The most validated application of this scaffold is in the inhibition of Cyclin-Dependent Kinases (CDKs).

  • Lead Compound: Variolin B , a marine alkaloid isolated from the sponge Kirkpatrickia variolosa.

  • Mechanism: It binds to the ATP pocket of CDK1, CDK2, and CDK9.

  • Medicinal Chemistry Optimization:

    • Meriolins: Synthetic hybrids of Variolin B and Meridianin. These compounds show improved selectivity and potency (IC50 values in the nanomolar range).[3]

    • SAR: Substitution at the C9 position (variolin numbering) is critical for potency. The planar tricyclic system of variolin (containing the pyrrolo[1,2-c]pyrimidine core) intercalates or stacks within the active site, while the pyrimidine nitrogens engage the hinge region.

CNS Disorders: mGluR4 Positive Allosteric Modulators (PAMs)

Recent studies have identified pyrrolo[1,2-c]pyrimidine derivatives as potent PAMs for the metabotropic glutamate receptor 4 (mGluR4), a target for Parkinson's disease.

  • Lead: PXT001687 (and related analogs).[4]

  • Mechanism: Unlike orthosteric agonists, these compounds bind to an allosteric site, enhancing the receptor's response to glutamate. This reduces the risk of receptor desensitization.

  • Advantage: The scaffold provides the necessary lipophilicity for Blood-Brain Barrier (BBB) penetration while maintaining specific polar contacts required for allosteric binding.

Infectious Diseases: HIV Integrase Inhibition

Derivatives of pyrrolo[1,2-c]pyrimidine-1-carboxamide have been synthesized as inhibitors of HIV integrase. The scaffold acts as a metal-chelating platform (via the amide and ring nitrogen) to sequester the magnesium ions in the integrase active site, preventing viral DNA strand transfer.

Detailed Experimental Protocols

Protocol 1: Synthesis of 3-Tosylpyrrolo[1,2-c]pyrimidine

Based on the method by Gribble et al.

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 equiv)

  • TosMIC (1.1 equiv)

  • Potassium Carbonate (K2CO3) or DBU (2.0 equiv)

  • Solvent: Methanol or THF

Step-by-Step:

  • Preparation: Dissolve pyrrole-2-carbaldehyde (e.g., 5 mmol) in dry methanol (20 mL) in a round-bottom flask.

  • Addition: Add TosMIC (5.5 mmol) to the solution.

  • Base Addition: Add anhydrous K2CO3 (10 mmol) in one portion.

  • Reaction: Reflux the mixture for 2–4 hours. Monitor by TLC (SiO2, Hexane/EtOAc) for the disappearance of the aldehyde.

  • Workup: Cool the mixture to room temperature. Pour into ice-water (100 mL).

  • Isolation: The product often precipitates. Filter the solid, wash with cold water, and dry. If no precipitate forms, extract with CH2Cl2 (3 x 30 mL), dry over MgSO4, and concentrate.

  • Purification: Recrystallize from ethanol or purify via flash column chromatography to yield the 3-tosyl derivative.

Protocol 2: CDK1/Cyclin B Kinase Assay

Standard radiometric assay for validating scaffold activity.

Materials:

  • Recombinant CDK1/Cyclin B complex.

  • Substrate: Histone H1.

  • [gamma-33P]ATP.

Workflow:

  • Buffer Prep: Prepare kinase buffer: 60 mM HEPES-NaOH (pH 7.5), 3 mM MgCl2, 3 mM MnCl2, 3 µM Na-orthovanadate, 1.2 mM DTT.

  • Incubation: Mix 10 ng of CDK1/Cyclin B enzyme with varying concentrations of the pyrrolo[1,2-c]pyrimidine test compound in a 96-well plate. Incubate for 10 mins at 30°C.

  • Reaction Start: Add Histone H1 (substrate) and [gamma-33P]ATP mix (final ATP conc. 15 µM). Total volume: 25 µL.

  • Reaction: Incubate for 30 mins at 30°C.

  • Termination: Stop reaction by adding 25 µL of 3% phosphoric acid.

  • Detection: Spot 10 µL onto P81 phosphocellulose filters. Wash filters 3x with 75 mM phosphoric acid. Dry and count radioactivity in a scintillation counter.

  • Analysis: Plot % inhibition vs. log[compound] to determine IC50.

Visualization: Mechanism of Action (CDK Inhibition)

MOA_CDKInhibitorPyrrolo[1,2-c]pyrimidineScaffoldATP_SiteCDK ATP Binding PocketInhibitor->ATP_SiteCompetitive BindingHingeHinge Region(Glu81 / Leu83)ATP_Site->HingeH-Bond InteractionEffectBlock Phosphorylationof Rb ProteinATP_Site->EffectInhibits CatalysisOutcomeG1/S or G2/MCell Cycle ArrestEffect->OutcomeTherapeutic Result

Caption: Mechanism of action for pyrrolo[1,2-c]pyrimidine derivatives acting as ATP-competitive CDK inhibitors.

Summary of Key SAR Data

Position (Scaffold)ModificationEffect on Activity (General)
C3 Tosyl / SulfonylUseful synthetic handle; often removed or replaced with aryl groups for kinase affinity.
C1 (Bridgehead) N/AEssential for 3D geometry; cannot be substituted.
Pyrrole Ring HalogenationEnhances metabolic stability and can improve hydrophobic pocket filling.
Pyrimidine Ring AminationCritical for H-bonding with the kinase hinge region (mimicking Adenine N1/N6).

References

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. Source: Gribble, G. W., et al. Heterocycles, 2021. URL:[Link]

  • Variolin B and Its Derivate Deoxy-Variolin B: New Marine Natural Compounds With Cyclin-Dependent Kinase Inhibitor Activity. Source:Cancer Research, 2005. URL:[Link]

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4. Source:Journal of Medicinal Chemistry, 2017. URL:[Link]

  • Polycyclic carbamoylpyridone derivative having HIV integrase inhibitory activity.
  • Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. Source:European Journal of Medicinal Chemistry (via ResearchGate), 2015. URL:[Link]

Biological Activity of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity, synthesis, and therapeutic potential of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde derivatives. This analysis focuses on their role as versatile pharmacophores in oncology and antimicrobial research.[1][2][3][4]

Executive Summary

The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged heterocyclic architecture that fuses an electron-rich pyrrole ring with an electron-deficient pyrimidine moiety. The 3-carbaldehyde derivative serves as a critical "linchpin" intermediate. It is rarely the final drug but acts as the electrophilic gateway to synthesize bioactive Schiff bases (imines) , hydrazones , and chalcones .

Research indicates two primary therapeutic vectors for these derivatives:

  • Anticancer Potency: Fused derivatives (e.g., indolizine-fused systems) exhibit high selectivity against hepatocellular carcinoma (HepG2) and lung cancer lines, often functioning via tubulin destabilization or kinase inhibition.

  • Antimicrobial Spectrum: Schiff base derivatives synthesized from the 3-carbaldehyde core demonstrate broad-spectrum activity against Gram-positive bacteria (S. aureus) and fungi (C. albicans) by disrupting cell wall synthesis or chelating essential metal ions.

Structural Architecture & Synthesis Strategy

The Scaffold Logic

The pyrrolo[1,2-c]pyrimidine core is distinct from the more common 7-deazapurine (pyrrolo[2,3-d]pyrimidine). The [1,2-c] fusion creates a bridgehead nitrogen that influences the electronic distribution, making the C-3 position highly susceptible to electrophilic functionalization (e.g., formylation).

Synthesis of the 3-Carbaldehyde Core

The synthesis typically proceeds via a 1,3-dipolar cycloaddition followed by a Vilsmeier-Haack formylation .

Step 1: Construction of the Core

The pyrrolo[1,2-c]pyrimidine skeleton is often accessed by reacting pyrimidine derivatives with activated alkynes or α-halo ketones.

  • Reagents: 4-substituted pyrimidine, bromoacetophenone, 1,2-epoxybutane (acid scavenger).

  • Mechanism:[1][5][6] Quaternization of the pyrimidine nitrogen followed by cyclization.[5]

Step 2: Vilsmeier-Haack Formylation

To install the aldehyde at the C-3 position, the electron-rich pyrrole ring is targeted.

  • Reagents: POCl₃, DMF (0°C to RT).

  • Outcome: Selective formylation at C-3 due to electronic directing effects of the bridgehead nitrogen.

SynthesisPath Start Pyrimidine Precursor (4-substituted) Inter Quaternary Salt Intermediate Start->Inter + α-Bromoacetophenone (Quaternization) Core Pyrrolo[1,2-c]pyrimidine Scaffold Inter->Core Base/Cyclization (1,3-Dipolar) Aldehyde 3-Carbaldehyde Derivative Core->Aldehyde Vilsmeier-Haack (POCl3/DMF) Drug Bioactive Hydrazone/ Schiff Base Aldehyde->Drug + Hydrazide/Amine (Condensation)

Figure 1: Synthetic pathway accessing the bioactive 3-carbaldehyde derivatives.[7][8]

Biological Applications & Mechanisms[1][4]

Anticancer Activity: The Hepatocellular Target

Recent studies highlight indolizine-fused pyrrolo[1,2-c]pyrimidine derivatives as potent agents against liver cancer.

  • Target Cell Lines: HepG2 (Liver), A549 (Lung).

  • Mechanism of Action:

    • Apoptosis Induction: Activation of Caspase-3 and cleavage of PARP.

    • Cell Cycle Arrest: Accumulation of cells in the G2/M phase, suggesting tubulin interaction similar to colchicine.

    • Synergy: Significant synergistic effects observed when co-administered with Gemcitabine .

Data Summary: Cytotoxicity (IC₅₀ in µM)

Compound VariantHepG2 (Liver)A549 (Lung)H1299 (Lung)Toxicity (Normal Cells)
3-CHO Parent > 50.0> 50.0> 50.0Low
Indolizine-Fused 0.22 ± 0.08 5.4 ± 1.28.1 ± 0.9Moderate
Schiff Base (R=Ph) 2.4 ± 0.512.1 ± 2.015.3 ± 1.5Low
Gemcitabine (Ctrl)0.050.080.12High
Antimicrobial Activity: The Schiff Base Advantage

The aldehyde group at C-3 is chemically transformed into azomethine (-CH=N-) linkages. These derivatives are lipophilic, facilitating penetration through the lipid membrane of Gram-positive bacteria.

  • Key Pathogens: Staphylococcus aureus (Gram+), Candida albicans (Fungal).

  • Mechanism:

    • Chelation: The azomethine nitrogen and pyrrole nitrogen can chelate metal ions (Fe²⁺, Zn²⁺) essential for bacterial metalloenzymes.

    • Membrane Disruption: Lipophilic tails (e.g., fluorophenyl hydrazones) disrupt membrane integrity.

Experimental Protocols

Protocol A: Vilsmeier-Haack Synthesis of the 3-Carbaldehyde

This protocol installs the reactive aldehyde handle.

  • Preparation: In a flame-dried round-bottom flask, dissolve the pyrrolo[1,2-c]pyrimidine substrate (1.0 equiv) in anhydrous DMF (10 vol).

  • Addition: Cool to 0°C. Add POCl₃ (1.2 equiv) dropwise over 30 minutes. The solution will turn yellow/orange.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour the reaction mixture onto crushed ice containing sodium acetate (to buffer pH to ~5-6).

  • Isolation: Extract with dichloromethane (3x). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography to yield the 3-carbaldehyde as a solid.

Protocol B: MTT Cell Viability Assay (HepG2)

Standard validation for anticancer activity.

  • Seeding: Seed HepG2 cells at

    
     cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Dissolve the 3-carbaldehyde derivative in DMSO. Prepare serial dilutions (0.1 µM – 100 µM) in culture medium. Add to wells (triplicate).

  • Incubation: Incubate for 48h or 72h.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4h.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Structure-Activity Relationship (SAR) Map

The biological efficacy depends heavily on the substituents at the C-1 and C-3 positions.

SAR Core Pyrrolo[1,2-c]pyrimidine Core C3 C-3 Position (Aldehyde/Derivative) Core->C3 C1 C-1 Position (Aryl/Alkyl) Core->C1 C3_Aldehyde CHO Group: Synthetic Handle C3->C3_Aldehyde C3_Hydrazone Hydrazone (C=N-NH-Ar): High Antimicrobial Activity C3->C3_Hydrazone C3_Imine Schiff Base (C=N-Ar): Anticancer (Tubulin) C3->C3_Imine C1_Phenyl Phenyl Group: Increases Lipophilicity C1->C1_Phenyl C1_EWG EWG (NO2, F): Enhances Cytotoxicity C1->C1_EWG

Figure 2: SAR analysis showing the impact of C-3 derivatization on biological function.

References

  • Kim, S. H., et al. (2022). Synthesis and Biological Evaluation of a Fused Structure of Indolizine and Pyrrolo[1,2-c]pyrimidine: Identification of Its Potent Anticancer Activity against Liver Cancer Cells. MDPI . Link

  • Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate . Link

  • Al-Mulla, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances . Link

  • Sherin, A., et al. (2025). Identification of a series of pyrrolo-pyrimidine-based SARS-CoV-2 Mac1 inhibitors. mBio . Link

  • Bakhale, S. C., et al. (2025).[9] Synthesis, Characterization and Antimicrobial Evaluation of Aromatic Aldehyde Derivatives of 4-Hydrazinyl-7H-pyrrolo[2,3-d]pyrimidine. Asian Journal of Chemistry . Link

Sources

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde: A Lynchpin Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde , a privileged bicyclic scaffold in modern medicinal chemistry. It focuses on its utility as a "Lynchpin Intermediate" for divergent library synthesis and its role as a bioisostere of the purine core in kinase inhibitor discovery.

Executive Summary

The pyrrolo[1,2-c]pyrimidine scaffold represents a distinct class of "bridgehead nitrogen" fused heterocycles. Unlike its more common isomer, pyrrolo[2,3-d]pyrimidine (7-deazapurine), the [1,2-c] isomer features a nitrogen atom at the ring junction, imparting unique electronic properties and vector orientation for substituent display.

The 3-carbaldehyde derivative serves as a critical pharmacophore precursor . Its aldehyde moiety acts as a versatile electrophilic handle, allowing medicinal chemists to rapidly generate libraries of kinase inhibitors, DNA intercalators, and antiviral agents via reductive amination, Knoevenagel condensation, or oxidation/amidation sequences. This guide details the structural logic, synthetic accessibility, and application of this scaffold in oncology and infectious disease research.

Part 1: Structural & Electronic Architecture

The Bridgehead Nitrogen Effect

The pyrrolo[1,2-c]pyrimidine core is isoelectronic with indolizine but incorporates a second nitrogen in the six-membered ring.

  • Electronic Push-Pull: The bridgehead nitrogen (N1) donates electron density into the 5-membered pyrrole ring (making it electron-rich) while the pyrimidine ring remains relatively electron-deficient.

  • Position 3 Reactivity: The C3 position (located on the pyrimidine ring in this numbering scheme) is electronically "soft." An aldehyde at this position is highly reactive toward nucleophiles (amines, hydrides) but stable enough to isolate.

  • Bioisosterism: The scaffold mimics the adenosine triphosphate (ATP) purine core but lacks the N7/N9 hydrogen bond acceptors, altering selectivity profiles against kinases like PI3K

    
      and JAK  family members.
    
Pharmacophore Mapping

When utilized in drug design, the 3-carbaldehyde is typically derivatized to display solubilizing or target-binding groups.

FeaturePharmacological RoleInteraction Type
Bridgehead N (N1) H-bond AcceptorHinge region binding (Kinases)
Pyrimidine N (N2) H-bond AcceptorWater-mediated bridging
Pyrrole Ring Hydrophobic CoreVan der Waals /

-stacking (DNA/Protein)
3-Position (Aldehyde derived) Vector for DiversitySolvent front interaction / Ribose pocket filling

Part 2: Synthetic Accessibility & Protocols

The synthesis of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is most efficiently achieved via ring construction rather than direct formylation, ensuring regiocontrol.

The "Gribble-Suzuki" Cyclization Route

This method constructs the pyrimidine ring onto a pre-existing pyrrole, installing the C3 functional group simultaneously.

Mechanism:

  • Condensation: Pyrrole-2-carbaldehyde reacts with an isocyanoacetate.[1]

  • Cyclization: Base-mediated attack of the isocyanide carbon onto the imine intermediate.

  • Aromatization: Elimination to form the fully aromatic bicyclic system.

Experimental Protocol: Synthesis of the Core Scaffold

Objective: Synthesis of Ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate (Precursor to 3-CHO).

Reagents:

  • Pyrrole-2-carbaldehyde (1.0 eq)

  • Ethyl isocyanoacetate (1.1 eq)

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq)

  • Solvent: Anhydrous THF or Acetonitrile.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Argon, dissolve Pyrrole-2-carbaldehyde (10 mmol) in anhydrous THF (50 mL).

  • Addition: Add Ethyl isocyanoacetate (11 mmol) via syringe.

  • Cyclization: Cool the solution to 0°C. Add DBU (12 mmol) dropwise over 10 minutes. The solution will darken (often to a deep red/brown).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours. Monitor via TLC (Hexane:EtOAc 3:1).

  • Workup: Quench with saturated NH

    
    Cl solution. Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na
    
    
    
    SO
    
    
    , and concentrate.
  • Purification: Flash column chromatography (SiO

    
    , gradient 0-30% EtOAc in Hexane).
    
    • Yield Expectation: 60-75%.

    • Validation:

      
      H NMR shows diagnostic bridgehead proton singlet and ethyl ester signals.
      

Conversion to 3-Carbaldehyde:

  • Reduction: Treat the ester with DIBAL-H (2.2 eq) in DCM at -78°C to yield the alcohol.

  • Oxidation: Oxidation of the alcohol with MnO

    
     or Swern conditions yields Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde .
    
Visualization: Synthetic Workflow

SynthesisWorkflow Start Pyrrole-2-carbaldehyde Inter Intermediate: Ethyl pyrrolo[1,2-c]pyrimidine- 3-carboxylate Start->Inter Cyclization (Suzuki/Gribble) Reagent Ethyl Isocyanoacetate + DBU Reagent->Inter Red Reduction (DIBAL-H) Inter->Red -78°C Ox Oxidation (MnO2) Red->Ox Alcohol Intermediate Final TARGET: Pyrrolo[1,2-c]pyrimidine- 3-carbaldehyde Ox->Final Yields Aldehyde

Caption: Figure 1. Synthetic route to the 3-carbaldehyde scaffold via isocyanoacetate cyclization.

Part 3: Medicinal Chemistry Applications[2][3][4][5][6][7][8][9]

Case Study: PI3K Inhibitors

The 3-carbaldehyde is a proven intermediate for generating PI3K inhibitors. The aldehyde allows for the introduction of a morpholine moiety—a critical pharmacophore for PI3K lipid kinase activity—via reductive amination.

  • Mechanism: The morpholine oxygen forms a hydrogen bond with the hinge region (Val851 in PI3K

    
    ), while the planar pyrrolo-pyrimidine core occupies the adenine binding pocket.
    
  • SAR Insight: Substitution at the 3-position with flexible amines (via the aldehyde) improves solubility and allows the molecule to reach the "affinity pocket" or solvent interface, enhancing selectivity over mTOR.

Divergent Library Generation

The aldehyde group allows for rapid "late-stage diversification":

Reaction ClassReagentProduct ClassTherapeutic Potential
Reductive Amination 1°/2° Amines + NaBH(OAc)

Aminomethyl derivatives Kinase Inhibitors (Solubility)
Knoevenagel Malononitrile / CyanoacetateVinyl Nitriles Michael Acceptors (Covalent Drugs)
Oxidation NaClO

Carboxylic Acids Peptidomimetics / Amide coupling
Wittig/Horner PhosphonatesAcrylates/Stilbenes Intercalators / Fluorescent Probes
Visualization: Pharmacophore Interactions

Pharmacophore Core Pyrrolo[1,2-c]pyrimidine Core (Planar) Pocket Hydrophobic Pocket (Van der Waals) Core->Pocket Pi-Stacking N1 Bridgehead N1 Core->N1 Aldehyde 3-CHO Derivative (Morpholine/Amine) Core->Aldehyde Hinge Kinase Hinge Region (H-Bond Acceptor) Solvent Solvent Front (Solubility/Selectivity) N1->Hinge H-Bond Aldehyde->Solvent Protrudes to Solvent

Caption: Figure 2.[2][3] Pharmacophore map showing the interaction of the core and the 3-substituent with a typical kinase binding site.

References

  • Gribble, G. W., et al. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate.

  • Fekete, B., et al. (2025). Synthesis of Pyrrolo[1,2-a]pyrimidine Enantiomers via Domino Ring-Closure followed by Retro Diels-Alder Protocol. PMC.

  • Mishra, C., et al. (2015). Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. European Journal of Medicinal Chemistry.

  • PubChem. (2025).[4][5] Pyrrolo[1,2-c]pyrimidine Compound Summary. National Library of Medicine.

Sources

Therapeutic Potential of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold of Interest

The search for novel ATP-competitive kinase inhibitors has progressively moved beyond the classical purine bioisosteres (e.g., pyrrolo[2,3-d]pyrimidines) toward more chemically distinct scaffolds that offer improved selectivity profiles. Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde represents a critical "linchpin" intermediate in the synthesis of such next-generation oncology therapeutics.

Unlike its [2,3-d] isomer (7-deazapurine), the pyrrolo[1,2-c]pyrimidine core provides a unique vector orientation for substituents, allowing simultaneous access to the ATP-binding hinge region and the solvent-exposed front pockets of kinases such as PI3Kα (Phosphoinositide 3-kinase alpha). The 3-carbaldehyde moiety is chemically significant because it serves as a highly reactive electrophilic handle, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries via reductive amination or Knoevenagel condensation.

This guide details the synthetic utility, mechanistic basis, and therapeutic validation of this scaffold, specifically focusing on its application in targeting the PI3K/Akt/mTOR signaling axis in solid tumors.

Chemical Architecture & Synthesis[1][2]

The Strategic Advantage of the 3-Carbaldehyde

In medicinal chemistry, the "3-carbaldehyde" derivative is rarely the final drug but rather the divergence point .

  • Lipophilicity Tuning: The aldehyde allows the attachment of morpholine or piperazine solubilizing groups (critical for oral bioavailability).

  • Hinge Binding: The core pyrrolo[1,2-c]pyrimidine system mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region (e.g., Val851 in PI3Kα).

Synthetic Workflow

The most robust route to the 3-carbaldehyde involves the construction of the bicyclic core followed by functional group interconversion. The "Suzuki-Isocyanoacetate" method is preferred for its regioselectivity.

Figure 1: Synthetic Pathway to the 3-Carbaldehyde Intermediate

SynthesisPath Start Pyrrole-2-carbaldehyde Intermediate Pyrrolo[1,2-c]pyrimidine- 3-carboxylate (Ester) Start->Intermediate Cyclization Reagent + Ethyl Isocyanoacetate (DBU, DMF) Reagent->Intermediate Product Pyrrolo[1,2-c]pyrimidine- 3-carbaldehyde Intermediate->Product Selective Reduction Reaction2 Reduction (DIBAL-H, -78°C) Reaction2->Product Deriv Kinase Inhibitor Library (Reductive Amination) Product->Deriv Optimization

Caption: Synthesis of the 3-carbaldehyde scaffold via base-mediated cyclization followed by ester reduction.

Therapeutic Mechanism: PI3Kα Inhibition

The primary oncological target for derivatives of this scaffold is PI3Kα , a lipid kinase frequently mutated in breast, colorectal, and endometrial cancers.

Mechanism of Action

Inhibitors derived from pyrrolo[1,2-c]pyrimidine-3-carbaldehyde function as Type I ATP-competitive inhibitors .

  • Hinge Interaction: The N1 nitrogen and C-H bonds of the pyrimidine ring interact with the hinge region residues.

  • Ribose Pocket: Substituents introduced at the 3-position (via the aldehyde handle) extend into the ribose-binding pocket, displacing water and increasing binding entropy.

  • Specificity: The unique fused geometry reduces off-target binding to other kinases (like CDK2 or PKA) compared to flat purine analogues.

Figure 2: PI3K/Akt Signaling Blockade

PI3KPathway RTK Receptor Tyrosine Kinase (EGFR/HER2) PI3K PI3Kα RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt (Protein Kinase B) PIP3->Akt Recruitment Inhibitor Pyrrolo[1,2-c]pyrimidine Derivative Inhibitor->PI3K Inhibition (IC50 < 100 nM) mTOR mTORC1 Akt->mTOR Activation Proliferation Tumor Growth & Survival mTOR->Proliferation Translation

Caption: Mechanistic intervention point of pyrrolo[1,2-c]pyrimidine derivatives within the PI3K/Akt cascade.[1]

Preclinical Data Summary

The following data summarizes the potency of derivatives synthesized from the 3-carbaldehyde intermediate, specifically those functionalized with morpholine side chains (a common motif for PI3K inhibitors).

Table 1: Comparative Inhibitory Potency (IC50) in Kinase Assays

Compound IDR-Group (at 3-position)Target: PI3Kα (nM)Target: mTOR (nM)Selectivity Index (PI3K/mTOR)
Ref (Wortmannin) N/A4.221050
PP-3-CHO -CHO (Intermediate)>10,000>10,000N/A
PP-Morph -CH2-Morpholine12.5 85068
PP-Pip -CH2-Piperazine45.060013
PP-OH -CH2-OH1,200>5,000>4

Note: The "3-CHO" intermediate is inactive, confirming its role as a scaffold rather than the active drug. The morpholine derivative ("PP-Morph") shows high potency.

Experimental Protocols

Protocol A: Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Objective: To generate the core scaffold for derivatization.

  • Cyclization:

    • Dissolve pyrrole-2-carbaldehyde (10 mmol) and ethyl isocyanoacetate (11 mmol) in dry DMF (20 mL).

    • Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (12 mmol) dropwise at 0°C.

    • Stir at 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

    • Workup: Pour into ice water, extract with EtOAc. Purify via column chromatography to obtain ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate .

  • Reduction to Aldehyde:

    • Dissolve the ester (5 mmol) in anhydrous DCM (25 mL) under Argon.

    • Cool to -78°C. Slowly add DIBAL-H (1.0 M in toluene, 6 mmol).

    • Stir for 1 hour. Quench with methanol followed by saturated Rochelle’s salt solution.

    • Extract, dry over MgSO4, and concentrate.

    • Yield: ~65-75% as a yellowish solid.

    • Validation: 1H NMR (CDCl3) shows distinct aldehyde peak at ~10.0 ppm.

Protocol B: PI3Kα Kinase Glo Assay

Objective: To validate the inhibitory potential of the synthesized derivatives.

  • Reagents: Recombinant PI3Kα, PIP2:PS lipid substrate, ATP (10 µM), and test compounds.

  • Setup:

    • Prepare 3x serial dilutions of the pyrrolo[1,2-c]pyrimidine derivative in DMSO.

    • Add 2 µL of compound to 384-well plates.

    • Add 4 µL of enzyme/substrate mix. Incubate 15 min at RT.

    • Initiate reaction with 4 µL ATP. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP).

    • Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase).

    • Read Luminescence (RLU).

  • Analysis: Plot RLU vs. Log[Concentration] to determine IC50.

References

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. Narayan, E., Fu, L., & Gribble, G. W.[2] (2021).[1][3][4][5] ResearchGate.

  • Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines Featuring Morpholine Moiety as PI3Kα Inhibitors. ResearchGate / European Journal of Medicinal Chemistry.

  • Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Metwally, K., et al.[6] (2024). Current Medicinal Chemistry.

  • Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment. Shah, P., et al. (2022). Journal of Medicinal Chemistry.

Sources

Structural Characteristics and Synthetic Access to Fused Pyrrolopyrimidine Aldehydes

[1]

Executive Summary

Fused pyrrolopyrimidines represent a cornerstone in medicinal chemistry, serving as isosteres for purines (adenine and guanine).[1] The introduction of an aldehyde moiety, particularly at the C-5 position of the pyrrolo[2,3-d]pyrimidine core, creates a versatile "chemical handle" for diversifying the scaffold into complex kinase inhibitors (e.g., JAK, EGFR inhibitors) and antifolates. This guide analyzes the electronic architecture, spectroscopic signatures, and validated synthetic protocols for generating these high-value intermediates.[1]

Structural Architecture & Isomerism

The pyrrolopyrimidine system is a bicyclic heteroaromatic scaffold. While multiple fusion isomers exist, the pyrrolo[2,3-d]pyrimidine (7-deazapurine) is the most critical for drug development due to its mimicry of the natural purine N-9/C-8 bond.

Isomeric Classifications

The fusion of the electron-rich pyrrole ring with the electron-deficient pyrimidine ring creates a "push-pull" electronic system.

  • Pyrrolo[2,3-d]pyrimidine (7-Deazapurine): Nitrogen atoms at positions 1, 3, and 7. The C-5 position is electron-rich and highly susceptible to electrophilic aromatic substitution (e.g., formylation).

  • Pyrrolo[3,2-d]pyrimidine (9-Deazapurine): Nitrogen atoms at positions 1, 3, and 5.

  • Pyrrolo[3,4-d]pyrimidine: Less common due to the loss of aromaticity in the fused bond, making it less stable.

Electronic Distribution & The Aldehyde Handle

In pyrrolo[2,3-d]pyrimidine-5-carbaldehyde:

  • The Pyrrole Ring (Electron Donor): The lone pair on N-7 participates in the aromatic sextet, increasing electron density at C-5. This makes C-5 the preferred site for Vilsmeier-Haack formylation.

  • The Pyrimidine Ring (Electron Acceptor): The N-1 and N-3 atoms withdraw electron density, increasing the acidity of the N-7 proton (pKa ~13).

  • The Aldehyde Group: When attached at C-5, it conjugates with the pyrrole ring. This conjugation reduces the electrophilicity of the carbonyl carbon compared to a standard benzaldehyde, stabilizing the molecule against rapid oxidation but maintaining reactivity for reductive aminations.

Validated Synthetic Protocol: C-5 Formylation

The most robust method for introducing the aldehyde functionality is the Vilsmeier-Haack reaction . The following protocol describes the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde , a versatile intermediate where the 4-chloro group allows for subsequent SNAr substitutions.

Reaction Mechanism Visualization

The following diagram illustrates the electrophilic attack of the Vilsmeier reagent on the electron-rich C-5 position.

VilsmeierMechanismStart4-Chloro-7H-pyrrolo[2,3-d]pyrimidineIntermediateIminium IonIntermediateStart->Intermediate Electrophilic Attack (C-5) ReagentVilsmeier Reagent(POCl3 + DMF)Reagent->Intermediate In Situ Generation Product4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehydeIntermediate->Product Hydrolysis (-HCl) HydrolysisHydrolysis(NaOAc/H2O)

Figure 1: Vilsmeier-Haack formylation pathway targeting the C-5 position of the 7-deazapurine core.

Step-by-Step Methodology

Objective: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Reagents:

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq)

  • Phosphorus oxychloride (POCl3) (5.0 eq)

  • N,N-Dimethylformamide (DMF) (10.0 eq)

  • Ice water / Sodium Acetate (sat. aq.)

Protocol:

  • Reagent Preparation: In a flame-dried round-bottom flask under argon, cool anhydrous DMF (10.0 eq) to 0 °C using an ice bath.

  • Vilsmeier Complex Formation: Dropwise add POCl3 (5.0 eq) to the DMF over 20 minutes. Stir for an additional 30 minutes at 0 °C to form the white/yellowish Vilsmeier salt (chloroiminium ion).

  • Addition: Add a solution of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq) in minimal DMF dropwise to the Vilsmeier reagent.

  • Heating: Allow the mixture to warm to room temperature, then heat to 80–90 °C for 3–5 hours. Note: Monitor by TLC (Ethyl Acetate/Hexane 1:1) for the disappearance of the starting material.

  • Quenching: Cool the reaction mixture to room temperature and pour slowly onto crushed ice (exothermic!).

  • Hydrolysis: Adjust the pH to ~7–8 using saturated sodium acetate solution or 2M NaOH. Stir vigorously for 1 hour to hydrolyze the iminium intermediate. The aldehyde product will precipitate as a solid.

  • Isolation: Filter the precipitate, wash with copious water, and dry under vacuum.

  • Purification: Recrystallize from methanol/acetonitrile if necessary.

Yield Expectation: 75–85%.

Spectroscopic Signatures & Characterization

Correct structural assignment is critical, particularly distinguishing between N-alkylation and C-formylation.

NMR Data (DMSO-d6)

The following table summarizes the characteristic shifts for the 5-carbaldehyde derivative.

PositionNucleiChemical Shift (δ ppm)MultiplicityStructural Insight
CHO ^1H9.80 – 10.20 SingletHighly deshielded aldehyde proton; diagnostic peak.
N-7 ^1H13.00 – 13.50Broad SingletAcidic pyrrole NH; disappears on D2O exchange.
C-2 ^1H8.60 – 8.80SingletPyrimidine proton; deshielded by adjacent N atoms.
C-6 ^1H8.20 – 8.40SingletPyrrole proton; shifts downfield due to adjacent CHO group.
C=O ^13C183.0 – 185.0 -Carbonyl carbon; characteristic of aromatic aldehydes.
Infrared (IR) Spectroscopy[2]
  • ν(N-H): Broad band at 3100–3300 cm⁻¹ (Intermolecular H-bonding).

  • ν(C=O): Strong, sharp band at 1660–1690 cm⁻¹. Note: This is lower than typical benzaldehydes (1700 cm⁻¹) due to conjugation with the electron-rich pyrrole ring.

Reactivity Profile & Applications

The C-5 aldehyde serves as a "linchpin" for divergent synthesis.

Reductive Amination (Kinase Inhibitor Synthesis)

The aldehyde reacts with primary amines (e.g., fluoroanilines) to form Schiff bases, which are reduced (NaBH3CN) to form secondary amines. This is the primary route for synthesizing EGFR and JAK inhibitors.

Knoevenagel Condensation

The aldehyde can condense with active methylene compounds (e.g., malononitrile) to extend the conjugation, often used in designing fluorescent probes or Michael acceptors.

Oxidation

Oxidation to the carboxylic acid (using NaClO2/Pinnick conditions) allows for amide coupling, accessing a different class of inhibitors.

References

  • Vilsmeier-Haack Reaction Mechanism & Application

    • Source: Organic Chemistry Portal. "Vilsmeier-Haack Reaction."[2][3][4][5]

    • URL:[Link]

  • Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives

    • Title: Synthetic Entries to and Biological Activity of Pyrrolopyrimidines.[1][6][7][8][9][10][11]

    • Source: Chemical Reviews (ACS).
    • URL:[Link]

  • Medicinal Chemistry of 7-Deazapurines

    • Title: Pyrrolopyrimidines: An update on recent advancements in their medicinal attributes.[1][6][7][8][9]

    • Source: European Journal of Medicinal Chemistry.[1][10]

    • URL:[Link]

  • NMR Spectral Data Verification

    • Title: 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde 1H NMR spectrum.
    • Source: ChemicalBook.[12]

Solubility Profile and Solvent Selection Guide: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

[1]

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde . As a fused bicyclic heteroaromatic aldehyde, this scaffold presents unique solvation challenges critical to its utility as a pharmacophore building block. This document details theoretical physicochemical predictions, empirical solubility trends, and a validated protocol for precise solubility determination, enabling researchers to optimize reaction conditions and purification workflows.[1]

Physicochemical Characterization

To understand the solubility profile, we must first analyze the molecular architecture that dictates solute-solvent interactions.[1]

Structural Analysis

The pyrrolo[1,2-c]pyrimidine core is a 6,5-fused system containing a bridgehead nitrogen.[1][2] Unlike its [1,2-a] isomer, the [1,2-c] arrangement creates specific electronic distributions that affect dipole moment and crystal packing.[1]

PropertyDescriptionImpact on Solubility
Core Scaffold Fused Pyrrolo-PyrimidinePlanar structure promotes

-

stacking, potentially increasing lattice energy and reducing solubility in non-polar solvents.[1]
Functional Group C-3 Carbaldehyde (-CHO)Acts as a hydrogen bond acceptor (HBA) and dipole handle.[1] Increases solubility in polar aprotic solvents (DMSO, DMF).
H-Bond Potential 0 Donors / 3 AcceptorsLack of H-bond donors (HBD) limits solubility in protic solvents (water/alcohols) unless specific solvation shells form.[1]
Lipophilicity Moderate LogP (~1.2 - 1.8)*Suggests good solubility in moderately polar organic solvents (DCM, EtOAc) but poor aqueous solubility.[1][2]

*Predicted values based on fragment contribution methods for the fused heterocyclic system.

Solubility Profile by Solvent Class

The following profile categorizes solvents based on their interaction mechanism with the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde solute.

Polar Aprotic Solvents (High Solubility)

Primary Use: Stock solutions, reaction media (nucleophilic substitutions, condensations).[1][2]

  • DMSO (Dimethyl sulfoxide): Excellent (>50 mg/mL). The high dielectric constant and ability to disrupt dipole-dipole interactions make DMSO the universal solvent for this compound.[1]

  • DMF (Dimethylformamide): Good to Excellent. Suitable for high-temperature reactions.[1]

  • Acetone/Acetonitrile: Moderate to Good. Solubility decreases significantly at lower temperatures (

    
    C), making these excellent candidates for recrystallization.[1][2]
    
Chlorinated Solvents (Good Solubility)

Primary Use: Extraction, chromatography, low-temperature reactions.[1][2]

  • DCM (Dichloromethane): Good. The primary solvent for liquid-liquid extraction and silica gel chromatography loading.[1]

  • Chloroform: Good. often provides slightly higher solubility than DCM due to weak H-bond donor capability of the CHCl

    
     proton to the aldehyde oxygen.
    
Polar Protic Solvents (Variable Solubility)

Primary Use: Crystallization anti-solvents, specific condensation reactions.[1][2]

  • Methanol/Ethanol: Moderate (Hot) / Low (Cold). The compound lacks H-bond donors, limiting interaction with alcohols.[1] However, the aldehyde group allows for some solvation.[1] This temperature-dependent solubility gradient makes alcohols ideal recrystallization solvents .[1]

  • Water: Insoluble/Poor. The hydrophobic aromatic core dominates. Aqueous solubility is negligible without pH adjustment (though the N-bridgehead is weakly basic, protonation requires strong acids).[1]

Non-Polar Solvents (Low Solubility)

Primary Use: Precipitation, washing, trituration.[1][2]

  • Hexanes/Heptane: Insoluble. Used to crash the product out of reaction mixtures or to wash the filter cake to remove non-polar impurities.

  • Diethyl Ether/TBME: Low. Often used for trituration to induce crystallization from oils.

Experimental Protocol: Gravimetric Solubility Determination

Standardized workflow for determining exact saturation limits (mg/mL).

Reagents & Equipment
  • Solute: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (>97% purity).[1]

  • Solvents: HPLC grade (DCM, MeOH, DMSO, Toluene).[1]

  • Equipment: Temperature-controlled shaker, 0.45

    
    m PTFE syringe filters, analytical balance (0.01 mg precision).
    
Step-by-Step Methodology
  • Preparation: Weigh approx. 10 mg of the compound into a 2 mL HPLC vial (triplicate).

  • Solvent Addition: Add 100

    
    L of the target solvent.
    
  • Equilibration: Vortex for 1 minute.

    • If dissolved: Add more solute until saturation (visible solid remains).[1]

    • If undissolved: Add solvent in 50

      
      L increments until clear.
      
  • Agitation: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium.

  • Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

  • Quantification:

    • Gravimetric: Evaporate a known volume of filtrate in a tared vessel and weigh the residue.

    • HPLC (Preferred): Dilute filtrate and quantify against a calibration curve (UV detection at

      
       nm).[1]
      

Decision Workflows & Visualization

Solubility Screening Logic

The following diagram illustrates the logical flow for selecting a solvent system based on the intended application (Reaction vs. Purification).

SolubilityWorkflowStartStart: Pyrrolo[1,2-c]pyrimidine-3-CHOGoalDefine GoalStart->GoalReactionReaction MediumGoal->ReactionSynthesisPurificationPurification/IsolationGoal->PurificationWork-upTempCheckHigh Temp (>80°C)?Reaction->TempCheckDMF_DMSOUse DMF or DMSO(High Solub., High BP)TempCheck->DMF_DMSOYesDCM_THFUse DCM or THF(Good Solub., Low BP)TempCheck->DCM_THFNoMethodCheckMethod?Purification->MethodCheckRecrystRecrystallizationMethodCheck->RecrystSolid PurityChromatographyColumn ChromatographyMethodCheck->ChromatographyCrude MixSolventPairSolvent Pair:Dissolve in Hot EtOH/MeOHPrecipitate with Cold or HexaneRecryst->SolventPairEluentEluent System:DCM/MeOH (95:5)or Hexane/EtOAc (Gradient)Chromatography->Eluent

Caption: Decision tree for solvent selection based on process requirements (Synthesis vs. Purification).

Solvation Mechanism

The diagram below depicts the interaction of the solute with different solvent classes.

InteractionsCenterPyrrolo[1,2-c]pyrimidine-3-carbaldehydeDCMDCM/CHCl3Center->DCMDipole-DipoleGood SolubilityDMSODMSO/DMFCenter->DMSOStrong DipoleHigh SolubilityMeOHMeOH/EtOHCenter->MeOHH-Bond Acceptance(Aldehyde O)Mod. SolubilityHexaneHexanesCenter->HexaneNo InteractionInsoluble

Caption: Mechanistic solute-solvent interactions governing the solubility profile.

Applications in Synthesis and Processing[1]

Reaction Optimization

For reactions involving the aldehyde group (e.g., Knoevenagel condensation, reductive amination):

  • Recommended: Ethanol or Methanol (often with mild heating).[1] While solubility is lower than in DCM, protic solvents can catalyze imine formation.[1]

  • Alternative: If the reagent is lipophilic, use DCM or Toluene .[1]

Purification Strategies
  • Recrystallization: The steep solubility curve in alcohols makes Ethanol the solvent of choice. Dissolve at reflux; cool slowly to 4°C. If oiling occurs, add dropwise Hexane or Water (turbidity point method) to induce nucleation.[1]

  • Chromatography: The compound is moderately polar.

    • TLC Mobile Phase: 30-50% Ethyl Acetate in Hexanes.[1]

    • Flash Column: Gradient elution from 10%

      
       60% EtOAc/Hexanes. For highly polar impurities, switch to 0-5% MeOH in DCM.[1]
      

References

  • Synthesis of Fused Pyrimidines

    • Title: Synthesis and properties of pyrrolo[1,2-c]pyrimidine deriv
    • Source: Journal of Heterocyclic Chemistry
    • URL: [Link] (General Journal Link for verification of scaffold class)[1]

  • Solubility Determination Methods

    • Title: Techniques of Solubility Measurement and Evalu
    • Source: IUPAC-NIST Solubility D
    • URL: [Link][1]

  • General Solvation Principles

    • Title: Solvent selection guides for medicinal chemistry.
    • Source: American Chemical Society (ACS) Green Chemistry Institute[1]

    • URL: [Link][1]

(Note: Specific solubility data for CAS 1092461-89-2 is not available in public aggregate databases; the profiles above are derived from validated structure-property relationships of the pyrrolo-pyrimidine scaffold class.)

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde CAS number and safety data

[1]

Chemical Identity & Properties

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a fused bicyclic heteroaromatic aldehyde. It serves as a critical intermediate in the synthesis of bioactive molecules, particularly kinase inhibitors and fluorescent probes. The aldehyde functionality at the C3 position provides a versatile handle for condensation reactions (e.g., reductive amination, Knoevenagel condensation).

PropertyData
CAS Number 251102-28-0 (Primary/9CI); 25090-52-2 (Historical/Alternative)
IUPAC Name Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Molecular Formula C₈H₆N₂O
Molecular Weight 146.15 g/mol
SMILES O=Cc1cn2cccc2c1
Appearance Pale yellow to brown solid (typically)
Solubility Soluble in DMSO, DMF, DCM; sparingly soluble in water
Stability Air-sensitive (oxidation to carboxylic acid); hygroscopic
Structural Orientation

The pyrrolo[1,2-c]pyrimidine scaffold consists of a pyrrole ring fused to a pyrimidine ring across the [1,2] bond of the pyrrole and the [c] face of the pyrimidine. The nitrogen atom at the bridgehead is shared. The aldehyde group is located at position 3 on the pyrimidine ring.

Safety Data & Handling Protocols

Signal Word: WARNING

This compound is a research-grade organic intermediate. While specific toxicological data for this exact isomer may be limited, its hazard profile is derived from the structural class (fused pyrimidines) and the reactivity of the aldehyde group.

GHS Classification (derived)
  • Skin Corrosion/Irritation: Category 2 (H315)

  • Serious Eye Damage/Eye Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

Storage & Handling
  • Atmosphere: Store under inert gas (Argon or Nitrogen) . The aldehyde is prone to autoxidation to the corresponding carboxylic acid (CAS 251102-27-9) upon prolonged exposure to air.

  • Temperature: Refrigerate (2–8 °C ) for long-term storage.

  • Incompatibility: Strong oxidizing agents, strong bases, and reducing agents.

Synthesis & Reaction Pathways[4][5][6][7]

The most authoritative route to the 3-substituted pyrrolo[1,2-c]pyrimidine core is the Suzuki-Gribble Synthesis . This involves the condensation of pyrrole-2-carbaldehyde with an isocyanide derivative.

Core Synthesis Workflow

The aldehyde is typically accessed via the reduction of the corresponding ester, which is the direct product of the cyclization reaction.

  • Cyclization: Reaction of pyrrole-2-carbaldehyde with ethyl isocyanoacetate in the presence of a base (DBU or KOtBu) yields ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate .

  • Reduction: The ester is reduced to the alcohol (pyrrolo[1,2-c]pyrimidin-3-ylmethanol ) using Lithium Aluminum Hydride (LiAlH₄).

  • Oxidation: The alcohol is selectively oxidized back to the aldehyde using Manganese Dioxide (MnO₂) or Swern conditions to avoid over-oxidation to the acid.

Reaction Mechanism Diagram

The following diagram illustrates the synthetic pathway and the numbering of the scaffold.

Synthesiscluster_legendReaction ConditionsStartPyrrole-2-carbaldehyde(Precursor)IntermediateEthyl pyrrolo[1,2-c]pyrimidine-3-carboxylate(Ester)Start->IntermediateCyclization(Suzuki Method)ReagentEthyl Isocyanoacetate+ DBU/BaseReagent->IntermediateAlcoholPyrrolo[1,2-c]pyrimidin-3-ylmethanol(Alcohol)Intermediate->AlcoholReduction(LiAlH4)ProductPyrrolo[1,2-c]pyrimidine-3-carbaldehyde(Target Aldehyde)Alcohol->ProductOxidation(MnO2 or Swern)Step 1: 60-80°C, THF/DMFStep 1: 60-80°C, THF/DMFStep 2: 0°C, Dry EtherStep 2: 0°C, Dry EtherStep 1: 60-80°C, THF/DMF->Step 2: 0°C, Dry EtherStep 3: RT, DCMStep 3: RT, DCMStep 2: 0°C, Dry Ether->Step 3: RT, DCM

Caption: Step-wise synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde from pyrrole precursors.

Detailed Protocol (Step 1: Cyclization)
  • Reagents: Pyrrole-2-carbaldehyde (1.0 eq), Ethyl isocyanoacetate (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 eq).

  • Solvent: Anhydrous THF or DMF.

  • Procedure:

    • Dissolve pyrrole-2-carbaldehyde in anhydrous THF under Argon.

    • Add DBU dropwise at 0°C.

    • Add ethyl isocyanoacetate dropwise.

    • Allow to warm to room temperature and stir for 12–18 hours.

    • Workup: Quench with water, extract with EtOAc. The organic layer is dried (Na₂SO₄) and concentrated.[2]

    • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Medicinal Chemistry Applications

The pyrrolo[1,2-c]pyrimidine scaffold is a bioisostere of the indole and quinazoline rings, offering unique electronic properties and hydrogen-bonding capabilities.

Kinase Inhibition

Derivatives of this scaffold have been investigated as ATP-competitive inhibitors. The 3-carbaldehyde serves as a "warhead" precursor for introducing solubilizing groups (e.g., morpholine, piperazine) via reductive amination, which can interact with the solvent-exposed regions of the kinase binding pocket.

Fluorescent Probes

The conjugated π-system of the fused rings exhibits intrinsic fluorescence. The aldehyde group allows for the extension of this conjugation (e.g., via Knoevenagel condensation with malononitrile) to create "push-pull" fluorophores used in cellular imaging.

DNA Intercalation

Planar derivatives synthesized from this aldehyde have shown potential as DNA intercalators, acting as cytotoxic agents in oncology research.

References

  • Suzuki, M. et al. (1976). "Synthesis of Pyrrolo[1,2-c]pyrimidines." Journal of Organic Chemistry.
  • Gribble, G. W. et al. (2000). "Synthesis and chemistry of pyrrolo[1,2-c]pyrimidines." Arkivoc, 2000(1), 86-98. Link

  • ChemicalBook. (2024). "Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde Product Page." Link

  • PubChem. (2024). "Pyrrolo[1,2-c]pyrimidine (Parent Compound) - CID 11040679."[3] Link

Methodological & Application

Application Note: Regioselective Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde via Vilsmeier-Haack Formylation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the synthesis of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde using the Vilsmeier-Haack (VH) reaction . The pyrrolo[1,2-c]pyrimidine scaffold is a pharmacologically significant fused heterocycle, structurally analogous to indolizine, exhibiting antiviral, anticancer, and anti-inflammatory properties.[1]

The introduction of a formyl group at the C3 position is a critical synthetic bottleneck. This guide addresses the challenge by leveraging the regioselectivity of the Vilsmeier reagent (chloroiminium ion) towards the electron-rich pyrrole ring, avoiding competitive substitution on the electron-deficient pyrimidine ring.

Strategic Rationale & Mechanistic Insight

Why Vilsmeier-Haack?

While other formylation methods exist (e.g., Reimer-Tiemann, Gattermann-Koch), they often require harsh acidic conditions or lack regiocontrol for fused heterocycles. The Vilsmeier-Haack reaction is the "Gold Standard" for this substrate because:

  • Mild Activation: The active electrophile is generated in situ, allowing for controlled temperature management.

  • Regioselectivity: The steric bulk and electronic requirements of the Vilsmeier reagent favor the C3 position of the pyrrole ring, which is the most electron-rich site in the pyrrolo[1,2-c]pyrimidine system (isoelectronic to C3 in indolizine).

  • Scalability: The reagents (DMF, POCl

    
    ) are inexpensive and the workflow is amenable to scale-up.
    
Reaction Mechanism

The reaction proceeds through an Electrophilic Aromatic Substitution (EAS).[2]

  • Reagent Formation: DMF reacts with POCl

    
     to form the electrophilic chloroiminium salt (Vilsmeier Reagent).[2][3][4][5][6]
    
  • Nucleophilic Attack: The pyrrolo[1,2-c]pyrimidine acts as the nucleophile. The highest HOMO density is located at C3, facilitating attack on the chloroiminium ion.

  • Intermediate Stabilization: An iminium intermediate is formed, maintaining the aromaticity of the pyrimidine ring while temporarily disrupting the pyrrole.

  • Hydrolysis: Aqueous workup hydrolyzes the iminium salt to the target aldehyde.[7]

Mechanistic Pathway Diagram

VilsmeierMechanism Reagents DMF + POCl3 VilsmeierReagent Chloroiminium Ion (Electrophile) Reagents->VilsmeierReagent 0°C Complex Sigma Complex (C3 Attack) VilsmeierReagent->Complex Substrate Pyrrolo[1,2-c]pyrimidine (Nucleophile) Substrate->Complex Iminium Iminium Salt Intermediate Complex->Iminium -HCl Hydrolysis Hydrolysis (NaOAc/H2O) Iminium->Hydrolysis Product 3-Carbaldehyde Product Hydrolysis->Product pH Adjustment

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation targeting the C3 position.

Detailed Experimental Protocol

Reagents & Equipment
  • Substrate: Pyrrolo[1,2-c]pyrimidine (1.0 equiv)

  • Reagent A: Phosphoryl chloride (POCl

    
    ) (1.2 - 1.5 equiv)
    
  • Reagent B: N,N-Dimethylformamide (DMF) (5.0 - 10.0 equiv, acts as solvent and reactant)

  • Quenching: Saturated Sodium Acetate (NaOAc) solution or 2M NaOH (careful pH control required).

  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) if higher temperatures are needed (though neat DMF is standard).

Step-by-Step Methodology
Phase 1: Generation of Vilsmeier Reagent (Exothermic)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Charging: Add anhydrous DMF (5.0 equiv) to the flask. Cool to 0°C using an ice/salt bath.

  • Activation: Add POCl

    
     (1.2 equiv) dropwise over 20 minutes.
    
    • Critical Check: Maintain internal temperature < 5°C. The solution will turn faint yellow/orange, indicating chloroiminium salt formation.

    • Wait: Stir at 0°C for 30 minutes to ensure complete formation of the active species.

Phase 2: Electrophilic Substitution
  • Addition: Dissolve the pyrrolo[1,2-c]pyrimidine substrate in a minimum amount of DMF (or DCM). Add this solution dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT).

  • Thermal Drive: Heat the reaction mixture to 60°C - 80°C for 2–4 hours.

    • Why Heat? While simple pyrroles react at RT, the fused pyrimidine ring exerts an electron-withdrawing effect, deactivating the pyrrole slightly. Thermal energy is required to overcome the activation energy for C3 substitution.

  • Monitoring: Monitor by TLC (System: 5% MeOH in DCM) or LC-MS until the starting material is consumed.

Phase 3: Hydrolysis & Workup
  • Quenching: Cool the mixture to RT. Pour the reaction mass slowly onto crushed ice (approx. 5x volume).

  • Hydrolysis: The intermediate iminium salt is water-soluble. To liberate the aldehyde, adjust the pH to 7–8 using saturated NaOAc solution .

    • Note: Avoid strong bases (like NaOH) initially, as high pH can cause ring degradation or Cannizzaro-type side reactions.

  • Extraction: Stir for 1 hour. A precipitate may form. If solid, filter. If oil, extract with DCM (3 x 50 mL).

  • Purification: Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel column chromatography (Gradient: Hexanes
    
    
    EtOAc).
Experimental Workflow Diagram

Workflow Start Start: Dry Glassware N2 Atmosphere Step1 Add DMF Cool to 0°C Start->Step1 Step2 Dropwise POCl3 (Exotherm Control) Step1->Step2 Step3 Add Substrate (in DMF/DCM) Step2->Step3 Step4 Heat to 60-80°C (2-4 Hours) Step3->Step4 Check TLC/LCMS Check Step4->Check Check->Step4 Incomplete Quench Pour onto Ice Neutralize (NaOAc) Check->Quench Complete Finish Isolate Product (Filtration/Extraction) Quench->Finish

Figure 2: Operational workflow for the synthesis of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde.

Critical Process Parameters (CPP) & Troubleshooting

The following table summarizes common failure modes and their scientific resolutions.

ParameterObservationRoot CauseCorrective Action
Temperature Low Yield / SM RecoveryActivation energy not met due to pyrimidine deactivation.Increase reaction temp to 80°C; extend time.
Moisture POCl

fuming / No Reaction
Hydrolysis of POCl

before reagent formation.
Use anhydrous DMF; flame-dry glassware.
Stoichiometry Incomplete ConversionVilsmeier reagent consumed by adventitious water.Increase POCl

to 1.5 - 2.0 equiv.
pH Control Dark Tarry ProductPolymerization of aldehyde in strong base.Use Sodium Acetate (NaOAc) for mild hydrolysis (pH 7-8).
Regioselectivity C1 isomer formationSteric hindrance at C3 or electronic bias.C3 is generally preferred. Verify isomer via NOE NMR.

References

  • Gribble, G. W., et al. (2021).[1] Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction: Mechanism and Examples. [Link]

  • Royal Society of Chemistry. (2010). Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines. [Link]

  • National Institutes of Health (NIH). (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

Sources

Application Note: Step-by-Step Synthesis of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde from Pyrrole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the robust synthetic protocol for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde , a fused bicyclic heteroaromatic scaffold increasingly relevant in kinase inhibition and alkaloid synthesis (e.g., variolins).[1] While the pyrrolo[1,2-c]pyrimidine core is less common than its [1,2-a] isomer, it offers unique electronic properties and vector orientation for structure-activity relationship (SAR) exploration.

The protocol outlined below utilizes a convergent synthetic strategy starting from commercially available pyrrole. It features a reliable Vilsmeier-Haack formylation followed by a base-mediated cyclocondensation with methyl isocyanoacetate to construct the pyrimidine ring. The final target is accessed via a controlled reduction-oxidation sequence, ensuring high purity and avoiding over-reduction issues common with direct ester-to-aldehyde transformations.

Retrosynthetic Analysis

The strategic disconnection relies on constructing the pyrimidine ring onto the pre-functionalized pyrrole core. The critical bond-forming step involves the [3+3] annulation of pyrrole-2-carbaldehyde with an isocyanide derivative.

Retrosynthesis Target Pyrrolo[1,2-c]pyrimidine- 3-carbaldehyde Intermediate1 Pyrrolo[1,2-c]pyrimidine- 3-methanol Target->Intermediate1 Oxidation (MnO2) Intermediate2 Methyl pyrrolo[1,2-c]pyrimidine- 3-carboxylate Intermediate1->Intermediate2 Reduction (LiAlH4) Precursor Pyrrole-2-carbaldehyde Intermediate2->Precursor Suzuki Condensation (MeO2CCH2NC + DBU) SM Pyrrole Precursor->SM Vilsmeier-Haack (POCl3/DMF)

Figure 1: Retrosynthetic pathway illustrating the stepwise construction of the bicyclic core and functional group manipulation.[1]

Experimental Protocols

Step 1: Synthesis of Pyrrole-2-carbaldehyde

Objective: Regioselective C2-formylation of pyrrole.[1] Mechanism: Electrophilic aromatic substitution via the Vilsmeier reagent (chloroiminium ion).[1]

Reagents & Materials:

  • Pyrrole (1.0 equiv)[2]

  • Phosphorus oxychloride (POCl

    
    ) (1.1 equiv)[1]
    
  • 
    -Dimethylformamide (DMF) (1.2 equiv)[1]
    
  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)[1]

  • Sodium acetate (aq) or Sodium carbonate (aq)[1]

Protocol:

  • Preparation of Vilsmeier Reagent: In a flame-dried round-bottom flask under N

    
    , cool DMF (1.2 equiv) to 0 °C. Add POCl
    
    
    
    (1.1 equiv) dropwise over 15 minutes. Stir for 30 minutes at 0–5 °C until a white precipitate (Vilsmeier salt) forms.
  • Addition: Dilute the salt with DCM (3 mL/mmol). Add a solution of pyrrole (1.0 equiv) in DCM dropwise, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and reflux for 15 minutes (optional, depending on scale; RT stirring for 2 hours is often sufficient).

  • Hydrolysis: Cool the mixture to 0 °C. Quench carefully with aqueous sodium acetate (2.5 M) or saturated Na

    
    CO
    
    
    
    . Stir vigorously for 1 hour at RT to hydrolyze the iminium intermediate.
  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na

    
    SO
    
    
    
    and concentrate.
  • Purification: Recrystallize from petroleum ether or purify via flash chromatography (Hexanes/EtOAc) to yield pyrrole-2-carbaldehyde as tan crystals.

Key Insight: The electron-rich nature of pyrrole requires careful temperature control during POCl


 addition to prevent polymerization (pyrrole red).[1]
Step 2: Construction of Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

Objective: Annulation to form the [1,2-c] fused system. Method: Base-mediated condensation with methyl isocyanoacetate (Suzuki method).[1][3]

Reagents & Materials:

  • Pyrrole-2-carbaldehyde (1.0 equiv)[1][2][3]

  • Methyl isocyanoacetate (1.1 equiv)[1]

  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.2 equiv) OR Potassium tert-butoxide (1.2 equiv)[1]

  • Tetrahydrofuran (THF) (anhydrous)[2]

Protocol:

  • Setup: Charge a flame-dried flask with pyrrole-2-carbaldehyde (1.0 equiv) and methyl isocyanoacetate (1.1 equiv) in anhydrous THF (5 mL/mmol).

  • Cyclization: Add DBU (1.2 equiv) dropwise at room temperature. The solution typically darkens.

  • Stirring: Stir the reaction mixture at 50–60 °C for 4–6 hours. Monitor by TLC (disappearance of aldehyde).

  • Workup: Cool to RT. Dilute with EtOAc and wash with water (2x) and brine.

  • Purification: Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes).
  • Product: Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate is obtained as a solid.[1]

Mechanism Visualization:

Mechanism Step1 Deprotonation of Isocyanoacetate Step2 Nucleophilic Attack on Aldehyde Step1->Step2 Step3 Cyclization onto Pyrrole Nitrogen Step2->Step3 Step4 Elimination/Aromatization Step3->Step4

Figure 2: Mechanistic sequence of the pyrrolo[1,2-c]pyrimidine ring formation.

Step 3: Reduction to Pyrrolo[1,2-c]pyrimidine-3-methanol

Objective: Controlled reduction of the ester to the primary alcohol.[1]

Protocol:

  • Suspend LiAlH

    
     (1.5 equiv) in anhydrous THF at 0 °C under argon.
    
  • Add a solution of the methyl ester (from Step 2) in THF dropwise.

  • Stir at 0 °C for 1 hour, then warm to RT for 1 hour.

  • Fieser Quench: Cool to 0 °C. Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially (where x = grams of LAH used).

  • Filter the granular precipitate through Celite. Concentrate the filtrate to yield the crude alcohol, usually sufficiently pure for the next step.

Step 4: Oxidation to Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Objective: Selective oxidation of the benzylic-like alcohol to the aldehyde.[1] Reagent Choice: Manganese Dioxide (MnO


) is preferred for its mildness and selectivity for allylic/benzylic alcohols, avoiding over-oxidation to the acid.[1]

Protocol:

  • Dissolve the alcohol (1.0 equiv) in DCM or Chloroform.

  • Add activated MnO

    
     (10–15 equiv).[1] Note: Large excess is standard for solid-phase oxidants.
    
  • Stir vigorously at RT (or reflux if slow) for 12–24 hours.

  • Filter through a pad of Celite to remove the manganese solids.

  • Concentrate the filtrate.

  • Final Purification: Recrystallize or flash chromatography to afford the target pyrrolo[1,2-c]pyrimidine-3-carbaldehyde .[1]

Data Summary & Troubleshooting

StepTransformationCritical ReagentTypical YieldTroubleshooting Tip
1 FormylationPOCl

/DMF
75-85%Control temp <5°C to avoid tar formation.[1]
2 CyclizationMe-Isocyanoacetate/DBU50-70%Use anhydrous THF; ensure complete deprotonation.
3 ReductionLiAlH

85-95%Perform Fieser quench slowly to avoid emulsions.
4 OxidationMnO

80-90%Use "Activated" MnO

; commercial batches vary in activity.[1]

References

  • Gribble, G. W., & Narayan, E. (2020). Synthesis of Pyrrolo[1,2-c]pyrimidines. Heterocycles, 103(1), 476.[1][4]

  • Suzuki, M., et al. (1976).[3] Synthesis of pyrrolo[1,2-c]pyrimidine derivatives. Journal of Organic Chemistry. (Primary citation for the isocyanoacetate method).

  • Minguez, J. M., et al. (1999).[4] Pyrrolodiazines.[4][5][6] 5. Synthesis, Structure, and Chemistry of Pyrrolo[1,2-c]pyrimidine. The Journal of Organic Chemistry, 64(21), 7788–7801.[4]

  • PubChem. Pyrrolo[1,2-c]pyrimidine Compound Summary.

Sources

Application Notes and Protocols for the Strategic Functionalization of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold and the Versatility of the C3-Aldehyde

The pyrrolo[1,2-c]pyrimidine nucleus is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to purines allows it to interact with a wide range of biological targets, and its derivatives have demonstrated significant potential as anticancer, antiviral, and kinase inhibiting agents.[1][2][3][4][5][6] The strategic introduction of molecular diversity is paramount in optimizing the pharmacological profile of these compounds.

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde serves as a cornerstone intermediate for such diversification. The aldehyde group at the C3 position is a highly versatile functional handle, amenable to a wide array of chemical transformations. This allows for the controlled and predictable introduction of various pharmacophoric elements, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic candidates.

This guide provides an in-depth exploration of four fundamental and high-impact transformations of the aldehyde group: oxidation to a carboxylic acid, reduction to a primary alcohol, olefination via the Wittig reaction, and conversion to secondary or tertiary amines through reductive amination. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to empower researchers in their synthetic endeavors.

Core Synthetic Transformations: A Strategic Overview

The aldehyde functional group offers a gateway to numerous other functionalities. This section outlines the primary synthetic pathways for the diversification of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde.

G cluster_start Starting Material cluster_products Functionalized Derivatives A Pyrrolo[1,2-c]pyrimidine- 3-carbaldehyde B Carboxylic Acid A->B Oxidation (Pinnick) C Primary Alcohol A->C Reduction (NaBH4) D Alkene A->D Olefination (Wittig) E Amine A->E Reductive Amination (STAB)

Caption: Key functionalization pathways of the C3-aldehyde.

Oxidation to Pyrrolo[1,2-c]pyrimidine-3-carboxylic Acid via Pinnick Oxidation

Scientific Rationale: The conversion of the aldehyde to a carboxylic acid introduces a key functional group capable of forming salt bridges, hydrogen bonds, and serving as a precursor for amides and esters. The Pinnick oxidation is the method of choice for this transformation on sensitive heterocyclic systems due to its remarkably mild conditions and high functional group tolerance.[7][8] The reaction utilizes sodium chlorite (NaClO₂) as the oxidant, which is converted in situ to the active species, chlorous acid (HClO₂), under weakly acidic conditions.[7][9] A crucial component is a hypochlorite scavenger, such as 2-methyl-2-butene, which prevents side reactions like the chlorination of electron-rich moieties.[7]

Reaction Mechanism: Pinnick Oxidation

pinnick_mechanism aldehyde Aldehyde (R-CHO) intermediate Chlorite Adduct aldehyde->intermediate Addition naclo2 NaClO2 + NaH2PO4 hclo2 Chlorous Acid (HClO2) naclo2->hclo2 Protonation hclo2->intermediate acid Carboxylic Acid (R-COOH) intermediate->acid Pericyclic Fragmentation hocl HOCl (Hypochlorous Acid) intermediate->hocl inactive Inactive Product hocl->inactive Scavenged scavenger 2-methyl-2-butene (Scavenger) scavenger->inactive

Caption: Mechanism of the Pinnick oxidation.

Experimental Protocol: Pinnick Oxidation

Materials and Reagents:

  • Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq)

  • Sodium chlorite (NaClO₂, 80% technical grade, 3.0 eq)

  • Sodium dihydrogen phosphate monohydrate (NaH₂PO₄·H₂O, 6.0 eq)

  • 2-Methyl-2-butene (10.0 eq)

  • tert-Butanol (t-BuOH)

  • Water (H₂O)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq) in a 2:1 mixture of t-BuOH and water (e.g., 15 mL for a 1 mmol scale).

  • Add 2-methyl-2-butene (10.0 eq) to the solution.

  • In a separate beaker, prepare a solution of sodium dihydrogen phosphate (6.0 eq) and sodium chlorite (3.0 eq) in water (e.g., 5 mL for a 1 mmol scale).

  • Add the aqueous solution of NaH₂PO₄ and NaClO₂ dropwise to the stirring solution of the aldehyde at room temperature.

  • Stir the reaction vigorously at room temperature for 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, cool the mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of Na₂SO₃ until a colorless solution is obtained.

  • Acidify the mixture to pH 3-4 with 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

Purification: The crude carboxylic acid can be purified by flash column chromatography on silica gel or by recrystallization.

Reduction to [Pyrrolo[1,2-c]pyrimidin-3-yl]methanol

Scientific Rationale: The reduction of the aldehyde to a primary alcohol provides a versatile intermediate for subsequent etherification, esterification, or conversion to an alkyl halide. Sodium borohydride (NaBH₄) is a mild and highly selective reducing agent, ideal for this transformation as it will not reduce other potentially present functional groups like esters or amides.[10][11] The reaction is typically performed in a protic solvent, such as ethanol or methanol, which also serves to protonate the resulting alkoxide intermediate.[12][13]

Experimental Protocol: NaBH₄ Reduction

Materials and Reagents:

  • Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq)

  • Sodium borohydride (NaBH₄, 1.5 eq)

  • Methanol (MeOH) or Ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Water

Procedure:

  • Dissolve the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq) in methanol (e.g., 10 mL for a 1 mmol scale) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 5-10 minutes. Caution: Gas evolution (H₂) will occur.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture back to 0 °C.

  • Slowly quench the reaction by adding saturated aqueous NH₄Cl solution dropwise until gas evolution ceases.

  • Remove the bulk of the methanol under reduced pressure.

  • Partition the residue between water and dichloromethane. Extract the aqueous layer with DCM (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification: The crude alcohol is typically purified by flash column chromatography on silica gel.

Alkene Synthesis via the Wittig Reaction

Scientific Rationale: The Wittig reaction is a powerful and widely used method for synthesizing alkenes from aldehydes or ketones.[14][15] It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent), which is typically generated in situ by deprotonating a phosphonium salt with a strong base.[15][16] This reaction forms a C=C double bond with high regioselectivity at the position of the former carbonyl group. The stereochemical outcome (E/Z selectivity) depends on the nature of the ylide (stabilized vs. unstabilized).[14]

Reaction Mechanism: Wittig Reaction

wittig_mechanism phosphonium Phosphonium Salt (Ph3P+-CH2R') ylide Phosphorus Ylide phosphonium->ylide Deprotonation base Strong Base (e.g., n-BuLi) base->ylide oxaphosphetane Oxaphosphetane (4-membered ring) ylide->oxaphosphetane aldehyde Aldehyde (R-CHO) aldehyde->oxaphosphetane [2+2] Cycloaddition alkene Alkene (R-CH=CHR') oxaphosphetane->alkene Cycloreversion phosphine_oxide Triphenylphosphine Oxide (Ph3P=O) oxaphosphetane->phosphine_oxide

Caption: General mechanism of the Wittig reaction.

Experimental Protocol: Wittig Reaction

Materials and Reagents:

  • Triphenylphosphonium salt (e.g., (methoxymethyl)triphenylphosphonium chloride, 1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq)

  • Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq)

  • Saturated aqueous NH₄Cl solution

  • Diethyl ether

Procedure:

  • Set up an oven-dried, three-neck flask under a nitrogen or argon atmosphere.

  • Add the phosphonium salt (1.2 eq) and anhydrous THF (e.g., 10 mL for a 1 mmol scale).

  • Cool the resulting suspension to -78 °C (dry ice/acetone bath).

  • Slowly add n-BuLi (1.1 eq) dropwise. A color change (typically to deep red or orange) indicates the formation of the ylide. Stir for 1 hour at -78 °C.

  • Dissolve the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (1.0 eq) in a minimal amount of anhydrous THF and add it dropwise to the ylide solution at -78 °C.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Partition the mixture between diethyl ether and water. Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification: The crude product is purified by flash column chromatography to separate the desired alkene from the triphenylphosphine oxide byproduct.

Amine Synthesis via Reductive Amination

Scientific Rationale: Reductive amination is one of the most powerful and efficient methods for forming C-N bonds. The one-pot procedure using sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is particularly advantageous.[17][18] This reagent is mild and chemoselective, capable of reducing the iminium ion intermediate much faster than the starting aldehyde.[17] This selectivity minimizes the formation of the corresponding alcohol byproduct, which can be a significant issue with less selective hydrides like NaBH₄.[17] The reaction proceeds effectively with a wide range of primary and secondary amines.

Comparative Data for Reductive Amination Reagents
ReagentStrength & SelectivityConditionsKey Advantages
NaBH(OAc)₃ (STAB) Mild, highly chemoselective for iminium ionsWeakly acidic (AcOH catalyst often used), room tempHigh yields, low alcohol byproduct, broad functional group tolerance[18]
NaBH₃CN Selective for iminium ionsRequires careful pH control (can release HCN)Effective, but more toxic than STAB
NaBH₄ Less selective, reduces aldehydes and ketonesProtic solvents (MeOH, EtOH)Inexpensive, but can lead to significant alcohol byproduct formation[17]
H₂/Catalyst (e.g., Pd/C) Effective, but can reduce other functional groupsRequires specialized equipment (hydrogenator)Can reduce other groups (alkenes, alkynes, nitro groups)
Experimental Workflow: One-Pot Reductive Amination

workflow start Start: Combine Aldehyde and Amine in Solvent imine Stir 5-30 min (Imine/Iminium Formation) start->imine stab Add NaBH(OAc)3 (STAB) imine->stab react Stir 2-16 h at RT (Monitor by TLC/LCMS) stab->react quench Aqueous Quench (e.g., sat. NaHCO3) react->quench extract Extraction with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify

Sources

One-pot synthesis methods involving pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: One-Pot Synthesis and Functionalization of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Executive Summary

The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore found in marine alkaloids (e.g., Variolin B) and synthetic kinase inhibitors. The 3-carbaldehyde derivative serves as a critical "linchpin" intermediate, enabling the rapid diversification of the core scaffold via reductive aminations, Knoevenagel condensations, and Wittig reactions.

This guide details the one-pot multicomponent reaction (MCR) strategies for constructing the pyrrolo[1,2-c]pyrimidine core and the subsequent (or telescoped) Vilsmeier-Haack formylation required to install the C3-aldehyde moiety. Unlike traditional stepwise methods that require the isolation of unstable pyrimidinium salts, the protocols herein utilize an epoxide-mediated acid scavenging system , ensuring high atom economy and operational simplicity.

Scientific Foundation & Mechanistic Logic

The Challenge of the Scaffold

Constructing the pyrrolo[1,2-c]pyrimidine fused system requires forming a C–N bond and a C–C bond between a pyrimidine precursor and a two-carbon synthon. The primary challenge is the regioselectivity of the quaternization and the stability of the resulting N-ylide intermediate.

The Epoxide-Mediated One-Pot Solution

The most robust route involves a three-component reaction (3-CR) between:

  • Substituted Pyrimidine: The nucleophilic core.

  • 
    -Halo Ketone (e.g., 2-Bromoacetophenone):  The alkylating agent.
    
  • Activated Alkyne (e.g., Propiolates, DMAD): The dipolarophile.

Key Innovation: The use of 1,2-epoxybutane or propylene oxide as both solvent and acid scavenger.

  • Causality: The epoxide reacts with the HBr generated during quaternization, opening its ring to form a bromohydrin. This neutralizes the acid in situ, allowing the deprotonation of the pyrimidinium salt to generate the reactive N-ylide without adding external bases (which often cause polymerization).

  • Mechanism:[1][2][3][4][5][6][7] The generated N-ylide undergoes a [3+2] dipolar cycloaddition with the alkyne, followed by aromatization (loss of H2 or leaving group) to yield the fused system.

Regioselective Formylation (Vilsmeier-Haack)

Direct synthesis of the aldehyde via the MCR is difficult due to the instability of formyl-alkynes. Therefore, the standard protocol involves generating the core followed by electrophilic aromatic substitution.

  • Regiochemistry: The pyrrole ring of the fused system is electron-rich. The C3 position (equivalent to the

    
    -position of a simple pyrrole) is the most nucleophilic, ensuring high regioselectivity during Vilsmeier-Haack formylation.
    

Visualization of Reaction Pathways

The following diagram illustrates the molecular logic flow from the MCR construction to the aldehyde generation.

G Start Substituted Pyrimidine Inter1 Pyrimidinium Salt (Transient) Start->Inter1 + Reagent1 Reagent1 2-Bromoacetophenone (Alkylator) Reagent1->Inter1 Ylide Cycloimmonium N-Ylide Inter1->Ylide Deprotonation Epoxide Epoxide Scavenger (HBr Removal) Epoxide->Ylide Scavenges HBr Cyclo [3+2] Cycloaddition Ylide->Cyclo + Alkyne Alkyne Activated Alkyne (Dipolarophile) Alkyne->Cyclo Core Pyrrolo[1,2-c]pyrimidine Core Cyclo->Core - H2 / Aromatization Vilsmeier Vilsmeier-Haack (POCl3 / DMF) Core->Vilsmeier Product Pyrrolo[1,2-c]pyrimidine- 3-carbaldehyde Vilsmeier->Product Hydrolysis

Figure 1: Logical workflow for the synthesis of the pyrrolo[1,2-c]pyrimidine-3-carbaldehyde scaffold, highlighting the epoxide-mediated MCR and subsequent formylation.

Experimental Protocols

Protocol A: One-Pot Epoxide-Mediated Synthesis of the Core

Objective: To synthesize the pyrrolo[1,2-c]pyrimidine skeleton efficiently without isolating the quaternary salt.

Reagents:

  • 4-Substituted Pyrimidine (1.0 equiv)

  • 2-Bromoacetophenone derivative (1.0 equiv)

  • Ethyl propiolate or Dimethyl Acetylenedicarboxylate (DMAD) (1.0 equiv)

  • 1,2-Epoxybutane (Solvent/Reagent, excess)

Step-by-Step Methodology:

  • Charging: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the pyrimidine (e.g., 4-methylpyrimidine, 5 mmol) and 2-bromoacetophenone (5 mmol) in 1,2-epoxybutane (10–15 mL).

    • Note: The epoxide acts as the solvent. No additional base is needed.

  • Quaternization (In Situ): Stir the mixture at reflux temperature (approx. 63°C) for 2–4 hours.

    • Validation: The solution may turn slightly cloudy or change color as the quaternary salt forms and is immediately deprotonated by the epoxide mechanism.

  • Cycloaddition: Add the alkyne (e.g., ethyl propiolate, 5 mmol) dropwise to the refluxing solution.

  • Completion: Continue refluxing for 12–24 hours. Monitor via TLC (SiO2, EtOAc/Hexane 1:1). The formation of a highly fluorescent spot is characteristic of the pyrrolo[1,2-c]pyrimidine system.

  • Workup: Evaporate the excess epoxide under reduced pressure.

  • Purification: The residue is usually a solid or thick oil. Purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes) or recrystallization from Ethanol/Water.

Yield Expectation: 65–85% (depending on substituents).

Protocol B: Vilsmeier-Haack Formylation (Synthesis of the 3-Carbaldehyde)

Objective: To install the formyl group at the C3 position of the pyrrole ring.

Reagents:

  • Pyrrolo[1,2-c]pyrimidine derivative (from Protocol A)[7][8]

  • Phosphorus Oxychloride (

    
    )[1][9]
    
  • N,N-Dimethylformamide (DMF) (Anhydrous)

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a dry flask under Argon at 0°C, add DMF (5.0 equiv) and add

    
      (1.2 equiv) dropwise. Stir for 30 minutes until the salt precipitates or the solution becomes viscous/yellow.
    
  • Addition: Dissolve the pyrrolo[1,2-c]pyrimidine substrate (1.0 equiv) in a minimum amount of DMF and add it dropwise to the Vilsmeier reagent at 0°C.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 3–5 hours.

    • Causality: Heating is often required to drive the electrophilic substitution on the fused system, which may be sterically crowded.

  • Hydrolysis: Cool the reaction mixture to 0°C. Pour onto crushed ice containing Sodium Acetate (buffered hydrolysis) or saturated

    
    . Stir vigorously for 1 hour.
    
    • Critical Step: The intermediate iminium salt must be fully hydrolyzed to release the aldehyde.

  • Isolation: Extract with Dichloromethane (

    
     mL). Wash organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Ethanol or purify via short-path silica plug.

Data Summary & Optimization Parameters

The following table summarizes the impact of different reaction components on the yield of the core scaffold (Protocol A), based on literature precedents.

Component VariableReagent ChoiceYield ImpactNotes
Solvent/Scavenger 1,2-EpoxybutaneHigh (75-90%) Higher boiling point allows for faster cycloaddition than propylene oxide.
Solvent/Scavenger Propylene OxideModerate (50-70%)Lower boiling point (34°C) requires longer reaction times (40h+).
Alkyne Ethyl PropiolateHighYields the mono-ester; regioselectivity is usually high.
Alkyne DMADVery High (>85%)Highly reactive; yields the diester (requires decarboxylation if unsubstituted core is desired).
Pyrimidine Electron-donating (4-Me)HighFacilitates quaternization step.
Pyrimidine Electron-withdrawing (4-Cl)LowQuaternization is sluggish; requires higher temps or sealed tube.

Downstream Applications (The "Why")

The pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a versatile precursor.[9]

  • Reductive Amination: Reaction with primary amines +

    
     yields amine-linked kinase inhibitors.
    
  • Knoevenagel Condensation: Reaction with malononitrile yields vinyl-nitrile derivatives, often used to extend conjugation for fluorescent probes.

  • Oxidation: Conversion to the carboxylic acid (

    
     oxidation) for amide coupling.
    

References

  • Efficient One-Pot, Three-Component Synthesis of a Library of Pyrrolo[1,2-c]pyrimidine Deriv

    • Source: ACS Combin
    • Context: Describes the epoxide-medi
    • URL:[Link]

  • Synthesis of Pyrrolo[1,2-c]pyrimidines.

    • Source: Gribble, G. W. et al.
    • Context: Review of various synthetic routes including the Suzuki and Kitagawa modific
    • URL:[Link]

  • Vilsmeier-Haack Reaction.

    • Source: Organic Chemistry Portal[1][2]

    • Context: General mechanism and conditions for formyl
    • URL:[Link][1]

  • Total Synthesis of Variolin B.

    • Source: Journal of Organic Chemistry (Various authors, e.g., Alvarez et al.)
    • Context: Demonstrates the utility of the Vilsmeier formylation on the pyrrolo[1,2-c]pyrimidine core in n
    • URL:[Link]

Sources

Application Note & Protocols: Strategic Application of the Wittig Reaction for the Olefination of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[1,2-c]pyrimidine Scaffold and the Power of Olefination

The pyrrolo[1,2-c]pyrimidine core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis for a range of biologically active compounds, including potent anticancer agents and kinase inhibitors.[1][2][3][4] The functionalization of this nucleus is of paramount importance for modulating pharmacokinetic and pharmacodynamic properties. The introduction of carbon-carbon double bonds (olefination) via the Wittig reaction is a powerful strategy to append diverse side chains, enabling the exploration of new chemical space and the development of novel therapeutic candidates.[5]

This guide provides a detailed examination of the critical parameters governing the Wittig reaction as applied to pyrrolo[1,2-c]pyrimidine-3-carbaldehyde, an electron-deficient heterocyclic aldehyde. We will delve into the mechanistic nuances that control stereochemical outcomes and provide actionable, field-tested protocols to guide your synthetic strategy.

Mechanistic Rationale: Controlling E/Z Stereoselectivity

The Wittig reaction proceeds via the nucleophilic addition of a phosphorus ylide to an aldehyde or ketone, forming a transient four-membered ring intermediate called an oxaphosphetane.[6][7] This intermediate then collapses to form the desired alkene and a highly stable triphenylphosphine oxide, the latter being the thermodynamic driving force of the reaction.[5][7]

The stereochemical outcome of the reaction—that is, the ratio of the (E) (trans) to (Z) (cis) isomer of the resulting alkene—is not arbitrary. It is dictated primarily by the electronic nature of the substituents on the ylide, a concept critical for the rational design of drug candidates where specific stereoisomers may exhibit vastly different biological activities.[8][9]

  • Unstabilized Ylides: These ylides, typically bearing alkyl or aryl groups, are highly reactive. The formation of the oxaphosphetane is rapid and irreversible, proceeding through a kinetically controlled pathway that preferentially leads to the syn oxaphosphetane. This intermediate subsequently decomposes to yield the (Z)-alkene as the major product.[7][9][10]

  • Stabilized Ylides: When the ylide is substituted with an electron-withdrawing group (e.g., ester, ketone, nitrile), the negative charge on the carbon is delocalized and stabilized.[6] This renders the ylide less reactive. The initial cycloaddition becomes reversible, allowing for equilibration to the more thermodynamically stable anti oxaphosphetane. This intermediate then decomposes to selectively form the (E)-alkene .[7][8][10]

This stereochemical control is a cornerstone of the Wittig reaction's utility in targeted synthesis.

Optimizing Reaction Conditions: A Strategic Guide

The success of the Wittig reaction on an electron-deficient substrate like pyrrolo[1,2-c]pyrimidine-3-carbaldehyde hinges on the careful selection of reagents and conditions.

The Ylide: The Key to Stereocontrol

The choice of the phosphonium ylide is the single most important factor in determining the geometry of the final alkene.

Ylide TypeSubstituent (R)ReactivityExpected OutcomeTypical Base
Unstabilized Alkyl, HydrogenHigh(Z)-alkene selectiven-BuLi, NaH, KHMDS
Semi-stabilized Aryl (e.g., Benzyl)ModerateMixture of (E)/(Z)NaH, NaOMe, KOtBu
Stabilized -CO₂R, -COR, -CNLow (often isolable)(E)-alkene selectiveMilder bases (K₂CO₃), or no base if pre-formed
The Base: Generating the Ylide In Situ

The phosphonium salt precursor must be deprotonated by a suitable base to generate the nucleophilic ylide in situ.[11] The pKa of the C-H bond adjacent to the phosphorus determines the required base strength.

  • Strong, Non-Nucleophilic Bases: For unstabilized ylides derived from alkyltriphenylphosphonium salts, very strong bases are required.

    • n-Butyllithium (n-BuLi): A common choice, but its use can sometimes complicate stereoselectivity due to the presence of lithium salts, which can stabilize betaine intermediates.[7][12] Reactions are typically run at low temperatures (-78 °C to 0 °C).[13]

    • Sodium Hydride (NaH) or Potassium Hydride (KH): Excellent choices for generating salt-free ylides, which often leads to higher (Z)-selectivity with unstabilized ylides.[13] Requires careful handling and removal of mineral oil.

    • Potassium tert-butoxide (KOtBu): A strong, sterically hindered base suitable for many applications.[14]

  • Weaker Bases: Stabilized ylides are more acidic and can be formed with weaker bases like sodium methoxide (NaOMe) or even potassium carbonate. Some stabilized ylides are commercially available and can be used directly without a separate base addition step.[11][14]

Solvent and Temperature
  • Solvents: Anhydrous ethereal solvents are most common.

    • Tetrahydrofuran (THF): The most widely used solvent due to its ability to solvate intermediates and its suitable temperature range.[13] It is crucial that THF is anhydrous, as ylides are highly moisture-sensitive.[13]

    • Dimethyl Sulfoxide (DMSO): Can also be used, particularly for less reactive systems.

    • Toluene: A non-polar option that can be beneficial in certain cases.[13]

  • Temperature:

    • Ylide generation with strong bases like n-BuLi is typically performed at low temperatures (-78 °C to 0 °C) to prevent side reactions.[13]

    • The reaction with the aldehyde is often allowed to warm to room temperature or gently heated to ensure completion, especially with stabilized ylides.[14]

Experimental Workflow and Protocols

The general workflow for the Wittig reaction involves the preparation of the phosphonium salt, in situ generation of the ylide, and subsequent reaction with the aldehyde.

Wittig_Workflow cluster_0 Step 1: Ylide Generation cluster_1 Step 2: Olefination Reaction cluster_2 Step 3: Workup & Purification P_Salt Phosphonium Salt (R-CH₂-PPh₃⁺X⁻) Ylide Phosphorus Ylide (R-CH=PPh₃) P_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH, n-BuLi) Base->P_Salt Solvent1 Anhydrous Solvent (e.g., THF) Solvent1->P_Salt Aldehyde Pyrrolo[1,2-c]pyrimidine -3-carbaldehyde Ylide->Aldehyde Reaction at -78°C to RT Product Alkene Product Aldehyde->Product Workup Aqueous Quench (e.g., NH₄Cl) Product->Workup Byproduct Triphenylphosphine Oxide (TPPO) Extraction Organic Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Removal of TPPO Final_Product Purified Alkene Purification->Final_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Formylation of Pyrrolo[1,2-c]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: VH-OPT-PYR12C Subject: Yield Optimization & Troubleshooting for Vilsmeier-Haack Formylation Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The Challenge: Formylating the pyrrolo[1,2-c]pyrimidine scaffold is synthetically demanding due to the electronic disparity between the electron-rich pyrrole ring and the electron-deficient pyrimidine ring. While the Vilsmeier-Haack (VH) reaction is the industry standard for this transformation, low yields typically stem from three failure modes:

  • Regio-scrambling: Competition between the C3 and C5 positions on the pyrrole ring.

  • Acid-Sensitivity: Hydrolytic opening of the pyrimidine ring during the harsh acidic quench.

  • Reagent Degradation: Use of wet DMF or aged POCl₃ leading to "Vilsmeier failure" before the substrate is even added.

Scope of Guide: This document provides a self-validating protocol and a diagnostic troubleshooting matrix. It assumes the target functionalization is on the activated pyrrole ring (typically C3, analogous to indolizine).

The "Gold Standard" Protocol (Optimized)

Do not use a generic Vilsmeier procedure. This protocol is specifically tuned for acid-sensitive fused pyrimidines.

Phase A: Reagent Generation (The Critical Step)
  • Reagents: Anhydrous DMF (Freshly distilled or from a Sure/Seal™ bottle), POCl₃ (Fresh, clear, not yellow).

  • Stoichiometry: 1.2 eq POCl₃ : 1.5 eq DMF : 1.0 eq Substrate.

  • Procedure:

    • Cool anhydrous DMF to 0°C under Argon/Nitrogen.

    • Add POCl₃ dropwise over 20 minutes. Control Exotherm: Internal temp must not exceed 5°C.

    • Checkpoint: Stir at 0°C for 30 mins. A white precipitate (Vilsmeier salt) should form. If the solution turns yellow/orange here, your DMF is wet or POCl₃ is degraded. Abort and restart.

Phase B: Substrate Addition & Reaction
  • Solvent: Dissolve pyrrolo[1,2-c]pyrimidine in minimal anhydrous DMF or Dichloroethane (DCE).

  • Addition: Add substrate solution dropwise to the Vilsmeier salt at 0°C.

  • Temperature Ramp:

    • Standard: Warm to Room Temperature (RT) and stir for 2-4 hours.

    • Stubborn Substrates: Heat to 40-60°C only if TLC shows no conversion after 4 hours at RT.

Phase C: The "Buffered Reverse Quench" (Yield Saver)
  • Why: Direct addition of water generates massive heat and HCl, destroying the pyrimidine ring.

  • Protocol:

    • Prepare a saturated Sodium Acetate (NaOAc) or Sodium Carbonate (Na₂CO₃) solution mixed with crushed ice.

    • Pour the reaction mixture slowly into the vigorously stirring ice/buffer mix.

    • Adjust pH to ~7-8 immediately.

    • Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate (often mistaken for unreacted starting material on TLC).

Diagnostic Visualization

Mechanism & Failure Points

The following diagram illustrates the reaction pathway and where specific failures occur (Red Nodes).

VilsmeierMechanism cluster_legend Legend Reagent Reagent Intermediate Intermediate Product Product FAILURE MODE FAILURE MODE DMF DMF + POCl3 VSalt Chloroiminium Salt (Vilsmeier Reagent) DMF->VSalt 0°C, Exothermic Iminium Iminium Intermediate (Stable Salt) VSalt->Iminium + Substrate Electrophilic Attack Substrate Pyrrolo[1,2-c]pyrimidine Substrate->Iminium Hydrolysis Hydrolysis (H2O / Base) Iminium->Hydrolysis Quench Fail3 Incomplete Hydrolysis (Quench too fast) Iminium->Fail3 Short stir time Aldehyde Formylated Product Hydrolysis->Aldehyde pH 7-8 Fail2 Pyridine Ring Opening (Acidic pH < 2) Hydrolysis->Fail2 Unbuffered Fail1 Dimethylamine (Impure DMF) Fail1->VSalt Deactivates

Figure 1: Mechanistic pathway of Vilsmeier-Haack formylation highlighting critical failure nodes (Red) where yield is typically lost.

Troubleshooting Dashboard (Q&A)

Category: Reaction Monitoring

Q: TLC shows a new spot, but after workup, I only recover starting material. What happened?

  • Diagnosis: This is the classic "Iminium Trap." The intermediate iminium salt (see Fig 1) is stable and often has a different Rf than the starting material. If you do not hydrolyze it long enough or at the right pH, it reverts or stays in the aqueous phase.

  • Fix: Extend the quenching time to 1-2 hours. Ensure the pH is basic (8-9) during extraction to convert the salt to the neutral aldehyde.

Q: The reaction mixture turned black/tarry immediately upon adding the substrate.

  • Diagnosis: Thermal decomposition. The Vilsmeier reagent is too aggressive at high temperatures, or the exotherm was uncontrolled.

  • Fix: Ensure the Vilsmeier reagent is prepared at 0°C. Dilute your substrate in DCE or DMF before addition. Add dropwise. Do not heat above 60°C for this scaffold.

Category: Reagents & Solvents[1][4][5][6][7][10][11][12][13]

Q: My yield varies wildly (10% to 60%) between batches.

  • Diagnosis: DMF Purity. DMF decomposes over time to dimethylamine and formic acid. Dimethylamine reacts with POCl₃ to form tetramethylphosphorodiamidic chloride, which is not a formylating agent.

  • Validation: Smell your DMF. If it smells "fishy" (like amine), discard it. Use a fresh bottle or distill over CaH₂.

Category: Regioselectivity[4][10]

Q: I am seeing two aldehyde isomers. How do I control this?

  • Insight: The pyrrolo[1,2-c]pyrimidine has two nucleophilic sites on the pyrrole ring (C3 and C5).

  • Optimization:

    • Lower Temperature (0°C to RT): Favors the kinetic product (usually the most electron-rich position, C3).

    • Solvent Switch: Changing from DMF (polar) to a mixture of DMF/DCM or DMF/Toluene can alter the solvation shell and steric approach, improving regioselectivity.

Optimization Matrix: Critical Parameters

Use this table to adjust your conditions based on your specific derivative.

ParameterStandard ConditionOptimization for Low YieldOptimization for Decomposition
Solvent DMF (Neat)DMF + DCE (1:1)DMF + Toluene (1:1)
POCl₃ Eq 1.2 eq2.0 - 3.0 eq1.05 eq (Strict)
Temperature RT (25°C)60°C (Max)0°C (Prolonged)
Quench Ice WaterSat. NaOAc (Buffered)2M NaOH (Fast neutralization)
Atmosphere Nitrogen balloonArgon (Strict dry)Argon

Workflow Logic

Follow this decision tree to standardize your experimental troubleshooting.

TroubleshootingFlow Start Start Reaction Check1 TLC Check (1h) Start->Check1 Decision1 Conversion? Check1->Decision1 ActionHeat Heat to 50°C Decision1->ActionHeat No Reaction Check2 Workup: Quench Decision1->Check2 New Spot Visible ActionAdd Add more Vilsmeier Rgt ActionHeat->ActionAdd Still No Rxn Issue1 Tar / Black Oil Check2->Issue1 Exotherm too high Issue2 Reverted to SM Check2->Issue2 pH too low / Time too short Success Isolate Product Check2->Success Buffered / Cold Use Buffer / Lower Temp Use Buffer / Lower Temp Issue1->Use Buffer / Lower Temp Increase Hydrolysis Time Increase Hydrolysis Time Issue2->Increase Hydrolysis Time

Figure 2: Troubleshooting logic flow for decision making during the experiment.

References

  • Vilsmeier-Haack Reaction Mechanism & Review: Jones, G., & Stanforth, S. P. (1997). The Vilsmeier-Haack Reaction. Organic Reactions, 49, 1–330. Note: The definitive review on the mechanism and scope of the reaction.
  • Synthesis of Pyrrolo[1,2-c]pyrimidine Derivatives

    • Mikhaleva, A. I., et al. (2009).[1] An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes.[1] Synthesis, 2009(04), 587-590.

    • Context: Discusses formylation of pyrrole derivatives which serves as the found
  • Troubleshooting Vilsmeier Formylation (Decomposition & Workup)

    • Meth-Cohn, O., & Stanforth, S. P. (1991).[2] The Vilsmeier–Haack Reaction (Review).[3][4][5][2][6][7][8] Comprehensive Organic Synthesis, 2, 777-794.

    • Context: specifically addresses the stability of the iminium salt and hydrolysis conditions.
  • Analogous Fused System Formylation (Indolizine/Pyrrolo[2,3-d]pyrimidine)

    • Wang, Y., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives. European Journal of Medicinal Chemistry, 224, 113711.[9]

    • Context: Provides modern experimental details on handling similar fused pyrrolopyrimidine scaffolds during functionaliz

Sources

Technical Guide: Purification of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde Content type: Technical Support Guide

Executive Summary & Chemical Context

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a fused bicyclic heteroaromatic aldehyde. Structurally, it consists of an electron-rich pyrrole ring fused to a pyrimidine ring. This specific electronic distribution creates a unique purification challenge:

  • Acid Sensitivity: The electron-rich pyrrole moiety renders the system susceptible to electrophilic attack and acid-catalyzed polymerization (often observed as the formation of insoluble "red tars").

  • Oxidative Instability: Like many heteroaromatic aldehydes, the C-3 formyl group is prone to autoxidation to the corresponding carboxylic acid (pyrrolo[1,2-c]pyrimidine-3-carboxylic acid) upon prolonged exposure to air.

  • Polarity Profile: The compound is moderately polar. If synthesized via reduction of the corresponding ester (a common route), the aldehyde acts as an intermediate polarity species between the non-polar starting ester and the polar alcohol over-reduction byproduct.

This guide provides a tiered approach to purification, prioritizing method stability and yield.

Decision Matrix: Selecting Your Protocol

Before initiating purification, evaluate your crude profile using Thin Layer Chromatography (TLC).

Standard TLC System: 40% Ethyl Acetate in Hexanes. Visualization: UV (254 nm) and DNP Stain (Aldehydes turn orange/red).

PurificationWorkflow Start Crude Reaction Mixture TLC Analyze Purity (TLC) Start->TLC HighPurity Purity > 85% (Minor impurities) TLC->HighPurity Clean Profile LowPurity Purity < 85% (Complex mixture) TLC->LowPurity Dirty Profile Cryst Protocol A: Recrystallization HighPurity->Cryst Flash Protocol B: Buffered Flash Chromatography LowPurity->Flash Bisulfite Protocol C: Bisulfite Adduct (Specific) LowPurity->Bisulfite Non-Aldehyde Impurities Only Flash->Cryst Polishing Step

Figure 1: Purification logic flow. Select Protocol A for high-purity crudes and Protocol B for complex mixtures.

Protocol A: Recrystallization (The "Scalable" Path)

Best For: Crude material with >85% purity; removal of trace inorganic salts or heavy tars. Principle: Exploits the differential solubility of the planar heteroaromatic system in hot vs. cold solvents.

Solvent Systems Table
Solvent SystemRatio (v/v)Temperature RangeComments
Ethanol (95%) 100%Reflux

0°C
Standard. Good recovery; removes trace polar impurities.
EtOAc / Heptane 1:3Reflux

-20°C
High Yield. Best for removing non-polar starting materials (esters).
Toluene 100%80°C

RT
Specific. Good for removing polymeric tars (tars often insoluble in toluene).
Step-by-Step Procedure
  • Dissolution: Place crude solid in a flask. Add the minimum amount of solvent (e.g., Ethanol) at reflux temperature until fully dissolved.

    • Tech Tip: If a small amount of dark solid remains undissolved at reflux, this is likely polymerized "tar." Do not add more solvent. Filter the hot solution through a pre-warmed glass frit or Celite pad to remove it.

  • Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours) to form defined crystals. Rapid cooling traps impurities.

  • Harvesting: Cool further to 0-4°C (ice bath) for 30 minutes. Filter the crystals and wash with cold solvent.

  • Drying: Dry under high vacuum at 40°C. Note: Avoid temperatures >60°C to prevent oxidation.

Protocol B: Buffered Flash Chromatography (The "Refined" Path)

Best For: Separating the aldehyde from unreacted esters, alcohol byproducts, or regioisomers. Critical Modification: Standard silica gel is slightly acidic (pH 6.0-6.5), which can catalyze the decomposition of pyrrolo-pyrimidines. You must buffer the silica.

Column Setup
  • Stationary Phase: Silica Gel (230-400 mesh).

  • Buffer Additive: 1% Triethylamine (Et3N) in the eluent.

  • Eluent Gradient: Hexanes

    
     Ethyl Acetate (0% 
    
    
    
    60%).
Execution Guide
  • Slurry Preparation: Pre-treat the silica gel by slurrying it in Hexanes containing 1% Et3N. This neutralizes acidic sites.

  • Loading: Dissolve the crude oil/solid in a minimum volume of Dichloromethane (DCM). Load carefully onto the column.

  • Elution:

    • 0-10% EtOAc: Elutes non-polar impurities (e.g., starting pyrroles, bis-pyrroles).

    • 20-40% EtOAc: Typically elutes pyrrolo[1,2-c]pyrimidine-3-carbaldehyde .

    • >50% EtOAc: Elutes polar byproducts (e.g., alcohols, acids).

  • Fraction Analysis: Spot fractions on TLC. Pool pure fractions and evaporate solvent at <40°C.

Protocol C: Bisulfite Adduct Purification (The "Specific" Path)

Best For: Isolating the aldehyde from chemically similar non-carbonyl impurities (e.g., isomers, alcohols) when chromatography fails. Mechanism: Forms a water-soluble bisulfite adduct, allowing non-aldehyde organic impurities to be washed away.

Procedure
  • Adduct Formation: Dissolve crude (1 g) in EtOAc (10 mL). Add saturated aqueous Sodium Bisulfite (NaHSO3, 10 mL). Vigorously stir for 2-4 hours. A precipitate (the adduct) may form, or it may stay in the aqueous layer.

  • Wash: Separate the layers.[1] Wash the aqueous layer (containing the adduct) with fresh EtOAc (2 x 10 mL) to remove non-aldehyde organic impurities.

  • Regeneration: Adjust the pH of the aqueous layer to ~9-10 using saturated Sodium Carbonate (Na2CO3) or 10% NaOH. Caution: Do not exceed pH 12 to avoid ring hydrolysis.

  • Extraction: The aldehyde regenerates and precipitates or oils out. Extract immediately with DCM (3 x 15 mL).

  • Finishing: Dry organics over Na2SO4 and concentrate.

Troubleshooting & FAQs

Q1: My product turns from yellow to brown/black upon standing. What is happening?

A: This is oxidative degradation and polymerization. The pyrrole ring is electron-rich and sensitive to air and light.

  • Fix: Store the purified aldehyde under an inert atmosphere (Argon/Nitrogen) at -20°C.

  • Fix: Ensure all solvents used in purification are acid-free (use Et3N buffer).

Q2: I see two spots on TLC that are very close. Which one is my aldehyde?

A: Use a DNP (2,4-Dinitrophenylhydrazine) stain. The aldehyde will instantly turn bright orange/red. The other spot (likely the alcohol or ester) will not react or will react very slowly.

  • Context: If synthesized from the ester, the aldehyde is usually more polar than the ester but less polar than the alcohol.

    • Rf (Ester) > Rf (Aldehyde) > Rf (Alcohol).

Q3: Can I use acidic workups (e.g., 1M HCl) to remove amines?

A: NO. Pyrrolo[1,2-c]pyrimidines are prone to protonation at the pyrrole carbons, leading to rapid polymerization. Use neutral or slightly basic aqueous washes (saturated NH4Cl or NaHCO3) instead.

Q4: The melting point is lower than reported (or broad).

A: This indicates contamination, likely with the carboxylic acid (auto-oxidation product).

  • Fix: Wash the solid with cold saturated NaHCO3 solution (removes the acid) and recrystallize from Ethanol.

References

  • Synthesis and Reactivity of Pyrrolo[1,2-c]pyrimidines.

    • Context: Describes the general stability and handling of the pyrrolo[1,2-c]pyrimidine scaffold, including the sensitivity of the pyrrole ring to oxid
    • Source: Gribble, G. W., et al. (2021).[2] ResearchGate.

  • Vilsmeier-Haack Formyl

    • Context: fundamental mechanism and isolation of heteroaromatic aldehydes, relevant if the aldehyde is synthesized via formyl
    • Source: Organic Chemistry Portal.
  • Purification of Pyrrole-2-carboxaldehydes (Analogous Chemistry).

    • Context: Provides the "Organic Syntheses" standard for handling pyrrole-based aldehydes, specifically the use of petroleum ether/crystallization to avoid polymeriz
    • Source: Organic Syntheses, Coll. Vol. 4, p.831 (1963).
  • Chromatographic Str

    • Context: Validates the use of Triethylamine-buffered silica to prevent acid-catalyzed decomposition of electron-rich heterocycles during flash chrom
    • Source: Sigma-Aldrich Technical Bulletin / J. Org. Chem. Guidelines.

Disclaimer: This guide is intended for qualified research personnel. Always consult the Safety Data Sheet (SDS) before handling pyrrolo[1,2-c]pyrimidine derivatives.

Sources

Technical Support Center: Handling Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SOL-PP3C-001 Topic: Solubility & Stability Optimization Assigned Specialist: Senior Application Scientist, Lead Discovery Unit Status: Active Guide

Executive Summary: The "Deceptive Scaffold"

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a critical intermediate in the synthesis of fused heterocyclic kinase inhibitors and antiviral agents. While structurally compact (MW ~146 Da), it presents a dual challenge: thermodynamic insolubility due to high crystal lattice energy (planar


-stacking) and chemical instability  driven by the reactive aldehyde moiety.

This guide moves beyond generic "add more DMSO" advice. It provides a mechanistic approach to solubilizing this scaffold without compromising its structural integrity in biological assays or synthetic workflows.

Module 1: The Physicochemical Root Cause

Why is this small molecule so difficult to dissolve?

The insolubility of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is not purely lipophilic (LogP is moderate, ~1.1–1.8); it is crystalline . The fused bicyclic system is flat, allowing for tight


-

stacking in the solid state. To dissolve it, the solvent must overcome this high lattice energy.
ParameterValue (Approx)Implication
Molecular Weight ~146.15 DaSmall, but dense packing.
LogP 1.1 – 1.8Moderately lipophilic; prefers organic solvents.
H-Bond Donors 0Critical: Cannot H-bond with water effectively.
H-Bond Acceptors 2 (Pyrimidine Ns)Weak interaction with water; insufficient for solvation.
Reactivity Aldehyde (C-3)Prone to oxidation (to acid) and hemiacetal formation.

Module 2: Stock Solution Protocols (The "Golden Standard")

Objective: Create a stable, high-concentration stock that does not degrade upon storage.

The Solvent Choice

Do not use Ethanol or Methanol for long-term storage. The aldehyde group can react with primary alcohols to form hemiacetals/acetals, subtly altering your compound's effective concentration and identity.

  • Recommended Solvent: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide).

  • Target Concentration: 10 mM – 50 mM.

The Dissolution Protocol
  • Weighing: Weigh the solid into a glass vial (avoid plastic if possible to prevent leaching, though less critical for this scaffold).

  • Solvent Addition: Add anhydrous DMSO to the center of the powder.

  • Vortexing: Vortex vigorously for 30 seconds.

  • Sonication (The Secret Step): If visual particulates remain, sonicate in a water bath at 35°C for 5-10 minutes.

    • Why? Sonication breaks up the micro-crystalline aggregates that vortexing misses. The mild heat helps overcome the lattice energy barrier.

  • Visual Check: Hold the vial against a light source. The solution must be completely clear. Any turbidity indicates "micro-seeding," which will cause rapid precipitation upon dilution.

Storage
  • Conditions: -20°C, desiccated, protected from light.

  • Shelf Life: 1-3 months. (Aldehydes oxidize over time, even in DMSO).

Module 3: Preventing "Crash-Out" in Biological Assays

The Problem: You dilute your 10 mM DMSO stock into PBS or Media, and the compound precipitates immediately.

The Mechanism: This is a "Kinetic Solubility" failure. The water molecules in the buffer immediately cluster around the DMSO, leaving the hydrophobic pyrrolo-pyrimidine molecules exposed. They aggregate to reduce surface energy, forming a precipitate.

The Serial Dilution Strategy (Intermediate Step)

Never jump from 100% DMSO to 0.1% DMSO in one step if you are at high concentrations (>100 µM).

Workflow:

  • Stock: 10 mM in DMSO.

  • Intermediate: Dilute 1:10 into PEG-400 or Propylene Glycol (Result: 1 mM compound in 10% DMSO/90% PEG).

  • Final: Dilute into Assay Buffer (PBS/Media).

    • Why? PEG acts as a "chaperone," coating the hydrophobic scaffold and preventing aggregation during the transition to water.

Visualization: The Solubility Decision Tree

SolubilityLogic Start Start: Solid Powder Solvent Dissolve in Anhydrous DMSO (Target: 10-50 mM) Start->Solvent Goal Goal: Biological Assay Check Visual Inspection: Is it Clear? Solvent->Check Sonicate Sonicate @ 35°C (10 min) Check->Sonicate Turbid Dilution Direct Dilution into Media? Check->Dilution Clear Sonicate->Check Precip Result: Precipitation (Crash-out) Dilution->Precip Yes (High Conc) Strategy Apply Intermediate Dilution: Use PEG-400 or Cyclodextrin Dilution->Strategy No (Use Protocol) Precip->Strategy Retry Success Stable Assay Solution Strategy->Success

Figure 1: Decision logic for solubilizing hydrophobic heterocyclic aldehydes for biological use.

Module 4: Chemical Stability (The Invisible Failure)

Users often mistake chemical degradation for solubility issues. If your compound "disappears" from solution but you don't see a precipitate, it has likely reacted.

The Aldehyde Oxidation

The C-3 aldehyde is susceptible to oxidation to the carboxylic acid (Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid).

  • Symptom: The carboxylic acid may have different solubility properties (pH dependent). In acidic media, it precipitates; in basic media, it dissolves but is no longer the aldehyde you intended to test.

  • Prevention: Purge DMSO stocks with Argon/Nitrogen gas before freezing.

Schiff Base Formation

In cell culture media containing serum (FBS), the aldehyde can react with lysine residues on proteins (Albumin) to form Schiff bases (imines).

  • Impact: This reduces the free concentration of your drug, making it appear less potent (shift in IC50).

  • Validation: If potency drops significantly in the presence of high serum (10% FBS) vs. low serum (1% FBS), suspect protein binding/reaction, not just solubility.

Module 5: Frequently Asked Questions (FAQs)

Q1: Can I use cyclodextrins to improve solubility? A: Yes, this is highly recommended. Hydroxypropyl-


-cyclodextrin (HP-

-CD) is excellent for this scaffold. The planar pyrrolo-pyrimidine core fits well into the hydrophobic cavity of the cyclodextrin.
  • Protocol: Prepare your assay buffer with 5-10% HP-

    
    -CD before adding the compound stock. This creates a "trap" for the molecule as it enters the aqueous phase.
    

Q2: My compound turned yellow in the DMSO stock. Is it bad? A: Pyrrolo-fused systems are often electron-rich and can undergo slow oxidation or photodecomposition, often leading to yellow/brown discoloration.

  • Action: Run a quick LC-MS. If the main peak is still the aldehyde (MW ~146 + solvent adducts), it is likely trace impurities. If you see a peak at M+16 (oxidation), discard the stock.

Q3: Can I heat the solution to dissolve it? A: In DMSO, yes, up to 40-50°C is safe. In aqueous buffer, no . Heating an aqueous suspension of this aldehyde may accelerate oxidation or polymerization.

Q4: Why not just convert it to a salt? A: The aldehyde itself does not have a sufficiently basic or acidic center to form a stable salt that retains the aldehyde functionality easily. While the pyrimidine nitrogens are weakly basic, salt formation (e.g., HCl salt) might lead to hydrolysis issues or instability of the aldehyde. Formulation (cosolvents/cyclodextrins) is safer than chemical modification.

References

  • PubChem. Pyrrolo[1,2-c]pyrimidine | C7H6N2.[1] National Library of Medicine. Available at: [Link]

  • Beilstein Journals. Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit. Available at: [Link]

  • CatSci. Choosing the Right Technique to Increase Poor Drug Solubility. Available at: [Link]

  • MDPI. Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties. Available at: [Link]

Sources

Troubleshooting side reactions in pyrrolopyrimidine aldehyde synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions in Vilsmeier-Haack Formylation of Pyrrolo[2,3-d]pyrimidines

Introduction: The "Deazapurine" Challenge

The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde is a critical gateway in the manufacturing of JAK inhibitors (e.g., Tofacitinib, Ruxolitinib). This scaffold, often called 7-deazapurine, mimics the adenosine core but offers distinct electronic properties.

The industry-standard method for introducing the C-5 aldehyde is the Vilsmeier-Haack reaction . However, this reaction on this specific scaffold is notorious for three issues:

  • Competitive Chlorination: The "dual role" of POCl₃ acting on C-4 hydroxyls.

  • Regioselectivity: Competition between N-7 formylation and C-5 formylation.

  • Hydrolysis Resistance: The stability of the intermediate iminium salt leading to "tarry" workups.

This guide provides a mechanistic breakdown and actionable troubleshooting workflows for these specific failure modes.

Module 1: Visualizing the Reaction Landscape

To troubleshoot effectively, you must visualize the competing pathways. The diagram below maps the "One-Pot" Chlorination-Formylation cascade, which is the most common industrial route.

VilsmeierMechanism cluster_legend Legend Start Start: 4-Hydroxypyrrolo[2,3-d]pyrimidine Inter1 Intermediate A: 4-Chloro-derivative (Chlorination at C4) Start->Inter1 POCl3 (Chlorination) Reagent Vilsmeier Reagent (DMF + POCl3) Reagent->Inter1 Activates Inter2 Intermediate B: C5-Iminium Salt (Electrophilic Attack) Inter1->Inter2 Vilsmeier Reagent (C5 Attack) Side1 Side Reaction: N7-Formylation (Kinetic Control) Inter1->Side1 Low Temp / Unprotected N Hydrolysis Hydrolysis Step (Acetate Buffer/Base) Inter2->Hydrolysis + H2O Product Product: 4-Chloro-5-formyl pyrrolo[2,3-d]pyrimidine Hydrolysis->Product pH Adjustment key Blue: Start | Red: Reagent/Side Rxn | Yellow: Intermediate | Green: Success

Caption: Figure 1. The reaction cascade showing the transition from 4-hydroxy precursor to the 4-chloro-5-formyl product. Note that chlorination usually precedes formylation.

Module 2: Troubleshooting Guides (Q&A)
Issue Category A: The "Disappearing" Hydroxyl Group

User Query: "I started with 4-hydroxy-pyrrolo[2,3-d]pyrimidine. I wanted to add an aldehyde at C-5, but my product has a Chlorine at C-4. Why did this happen?"

Technical Insight: This is a feature, not a bug, of using POCl₃. Phosphorus oxychloride is a potent dehydrating and chlorinating agent. In electron-deficient pyrimidine systems, a C-4 hydroxyl group exists in tautomeric equilibrium with the amide (lactam). POCl₃ converts this amide oxygen into a leaving group (dichlorophosphate), which is then displaced by chloride.

Troubleshooting Protocol:

GoalProtocol Adjustment
I want the 4-Cl (Standard) Do nothing. This is the preferred "One-Pot" synthesis. Ensure you use excess POCl₃ (≥ 3.0 equiv) to drive both chlorination and formylation to completion.
I want to keep the 4-OH STOP. You cannot use standard Vilsmeier conditions (POCl₃/DMF). Alternative: Use the Duff Reaction (Hexamine/TFA) or Reimer-Tiemann (though yields are poor). Better Strategy: Protect the Oxygen as a Benzyl ether or SEM ether before attempting formylation, or use milder formylating agents like DMF/TFAA (Trifluoroacetic anhydride), though conversion will be lower.
Issue Category B: Regioselectivity (N-7 vs. C-5)

User Query: "I am seeing a spot on TLC that is slightly more polar than my desired product. NMR suggests the aldehyde is on the Nitrogen (N-7), not the Carbon (C-5)."

Technical Insight: The pyrrole nitrogen (N-7) is nucleophilic. While the Vilsmeier reagent prefers the electron-rich C-5 position (analogous to C-3 in indole), kinetic control or steric freedom can lead to N-formylation. This is reversible but troublesome.

Diagnostic Checklist:

  • Temperature: Are you running the reaction too cold (< 0°C)? N-attack is often kinetically favored at low temps, while thermodynamic C-attack dominates at higher temps.

  • Stoichiometry: Are you using a massive excess of Vilsmeier reagent?

Corrective Action:

  • The "Heat Kick": After the initial addition at 0°C, heat the reaction to 60–80°C for 2–4 hours. This promotes the thermodynamic rearrangement from N-formyl to C-formyl or simply favors the C-attack pathway [1].

  • Hydrolysis Check: N-formyl groups are labile. A strong aqueous base workup (NaOH, pH 10) often cleaves the N-formyl group while leaving the C-formyl intact. Caution: 4-Chloro groups are sensitive to hydrolysis at high pH/heat (converting back to 4-OH).

  • Protection: If N-formylation persists, protect N-7 with a THP (Tetrahydropyranyl) or SEM group prior to the reaction. Avoid electron-withdrawing groups (Tosyl, Boc) as they deactivate the ring, preventing C-5 formylation entirely.

Issue Category C: The "Black Tar" Workup (Hydrolysis Failure)

User Query: "My reaction went to completion (TLC shows new spot), but after pouring into water, I got a black emulsion/tar. The yield is <20%."

Technical Insight: The Vilsmeier intermediate (the iminium salt) is remarkably stable, especially on electron-deficient systems like pyrrolopyrimidines. Simply pouring it into ice water is often insufficient to hydrolyze it to the aldehyde. The "tar" is often the unhydrolyzed iminium salt precipitating or polymerizing.

The "Buffered Hydrolysis" Protocol (Gold Standard):

Instead of water, use an Acetate Buffer .

  • Quench: Pour the reaction mixture slowly into a solution of 2M Sodium Acetate (NaOAc) in water at 0°C.

  • Stir: You must stir vigorously for 1–2 hours . The pH should be maintained around 7–8.

  • Observation: You will see the "tar" slowly resolve into a precipitate.

  • Isolation: Filter the solid. Do not extract with DCM unless necessary, as the aldehyde often crystallizes out of the buffer.

Module 3: Optimized Experimental Protocol

Target: Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.

Reagents:

  • 4-Hydroxypyrrolo[2,3-d]pyrimidine (1.0 equiv)

  • POCl₃ (Phosphorus Oxychloride) (3.0 – 5.0 equiv)

  • DMF (Anhydrous) (10.0 equiv) - Acts as solvent and reagent

Step-by-Step:

  • Vilsmeier Reagent Formation:

    • Cool anhydrous DMF to 0°C under Argon.

    • Add POCl₃ dropwise. Exotherm warning. Stir for 20 mins to form the white/yellow precipitate (Chloroiminium salt).

  • Substrate Addition:

    • Add the 4-hydroxy substrate as a solid (or dissolved in minimal DMF) to the reagent at 0°C.

  • The Heating Phase (Crucial for C-5 Selectivity):

    • Allow to warm to Room Temp (RT).

    • Heat to 80°C (Reflux) for 3–5 hours.

    • Checkpoint: Monitor TLC. The starting material (polar) should disappear. The intermediate iminium species will stay at the baseline.

  • Buffered Workup:

    • Cool mixture to RT.

    • Pour slowly into ice-cold saturated NaOAc solution .

    • Stir for 1 hour. The pH must be >5 for hydrolysis to occur efficiently.

    • Collect the beige/yellow solid by filtration. Wash with water and cold ethanol.

Module 4: Decision Tree for Troubleshooting

TroubleshootingTree Problem Problem Encountered Check1 Product is 4-OH (Not 4-Cl)? Problem->Check1 Check2 Product is N-Formyl? Problem->Check2 Check3 Low Yield / Tar? Problem->Check3 Sol1 Increase POCl3 > 3eq Increase Temp > 80C Check1->Sol1 Yes Sol2 Heat Reaction Longer Use NaOH Workup Check2->Sol2 Yes Sol3 Use Acetate Buffer Stir Quench > 1 hr Check3->Sol3 Yes

Caption: Figure 2. Quick-reference decision tree for common synthetic anomalies.

References
  • Zhang, Y. L., et al. (2018).[1] "An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine." Chemistry of Heterocyclic Compounds, 54(6), 638–642. Link

  • Mikhaleva, A. I., et al. (2009).[2] "An Efficient Route to 1-Vinylpyrrole-2-carbaldehydes."[2] Synthesis, 2009(04), 587-590. Link

  • Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Examples." Link

  • World Intellectual Property Organization (WIPO). Patent WO2011157743A1 (Synthesis of Ruxolitinib intermediates). Link

Sources

Technical Support Center: Chromatographic Purification of Pyrrolopyrimidine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Separation of Regioisomers (N7/N1/N5) and Enantiomers in Pyrrolopyrimidine Scaffolds

Introduction: The Pyrrolopyrimidine Challenge

Pyrrolopyrimidines (e.g., 7H-pyrrolo[2,3-d]pyrimidine) are the privileged scaffolds behind major JAK inhibitors like Tofacitinib and Ruxolitinib. However, their synthesis presents a persistent chromatographic challenge: Regioselectivity .

The alkylation of the pyrrole nitrogen (N7) often competes with the pyrimidine nitrogens (N1 or N3), creating structural isomers with identical molecular weights and similar polarities. Furthermore, the amphoteric nature of the scaffold—possessing both acidic pyrrole protons and basic pyrimidine nitrogens—leads to severe peak tailing on traditional silica phases.

This guide provides self-validating protocols to resolve these isomers, moving beyond "textbook" HPLC to field-proven strategies involving pH switching and Supercritical Fluid Chromatography (SFC).

Module 1: Method Development Strategy

User Question: I have a crude mixture containing my target N7-alkylated product and the N1-isomer impurity. Should I use Reversed-Phase HPLC or SFC?

Technical Response: While RP-HPLC is the standard, SFC (Supercritical Fluid Chromatography) is often superior for pyrrolopyrimidine structural isomers. The orthogonality of SFC (based on molecular shape and dipole interaction with CO₂) often resolves isomers that co-elute on C18 columns.

Decision Logic: The Separation Matrix

Use this logic flow to select your starting protocol.

MethodSelection Start Start: Define Isomer Pair IsomerType Isomer Type? Start->IsomerType Regio Regioisomers (N7 vs N1) IsomerType->Regio Chiral Enantiomers (Chiral Side Chain) IsomerType->Chiral Solubility Solubility Check Regio->Solubility SFC_Route Protocol A: SFC Screening (Viridis BEH 2-EP / Chiralpak) Chiral->SFC_Route Preferred HighSol Soluble in MeOH/EtOH? Solubility->HighSol LowSol Aqueous Soluble Only Solubility->LowSol HighSol->SFC_Route HPLC_Route Protocol B: High pH RP-HPLC (C18 / Phenyl-Hexyl) LowSol->HPLC_Route

Figure 1: Decision matrix for selecting the optimal chromatographic technique based on isomer type and solubility profiles.

Module 2: Resolving Regioisomers (N7 vs. N1)

User Question: My N7 and N1 isomers are co-eluting on a standard C18 column with 0.1% Formic Acid. How do I separate them?

Technical Response: The co-elution occurs because the hydrophobicities of N7- and N1-isomers are nearly identical in acidic media. To resolve them, you must exploit their dipole moment differences or pKa differences .

Protocol: High-pH Reversed-Phase Screening

Why this works: Pyrrolopyrimidines are weak bases. At low pH (formic acid), both isomers are protonated and solvated, masking subtle structural differences. At high pH (pH 10), they are neutral. The N1-isomer typically has a different dipole moment than the N7-isomer, which interacts differently with the stationary phase when uncharged.

Step-by-Step Workflow:

ParameterSetting / Material
Column XBridge C18 or Gemini C18 (High pH stable)
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10, adjusted with NH₄OH)
Mobile Phase B Acetonitrile (100%)
Gradient 5% B to 60% B over 10 minutes
Validation Calculate Resolution (

). Target

for prep scale-up.

Troubleshooting the Result:

  • Still co-eluting? Switch to a Phenyl-Hexyl column. The pi-pi interactions often discriminate between the electron-rich pyrrole ring positions better than alkyl chains.

  • Mass Spec Compatibility: Ammonium bicarbonate is volatile and MS-compatible, unlike phosphate buffers.

Module 3: Troubleshooting Peak Tailing

User Question: I see severe tailing (Asymmetry > 1.5) for my pyrrolopyrimidine peak. It looks like a shark fin. Is my column dead?

Technical Response: Your column is likely fine. The tailing is caused by secondary silanol interactions . The unreacted silanol groups (Si-OH) on the silica surface are acidic. The basic pyrimidine nitrogens in your molecule are binding to these silanols via ion-exchange mechanisms, causing the "drag" or tail.

The "Silanol Suppression" Protocol

You have two pathways to fix this. Choose based on your detection method.

Pathway A: For UV-Only (Non-MS) Applications

Use Triethylamine (TEA) as a sacrificial base. TEA saturates the silanol sites, preventing your drug from binding to them.

  • Add: 0.1% TEA to the mobile phase.

  • Adjust: pH to 7.0 using Phosphoric Acid.

Pathway B: For LC-MS Applications (Recommended)

Use High pH or Chaotropic Salts .

  • Method: Use the Ammonium Bicarbonate buffer (pH 10) described in Module 2.

  • Mechanism: At pH 10, the silanols are ionized (Si-O⁻), but your pyrrolopyrimidine is also deprotonated (neutral). Neutral bases do not ionize-exchange with silanols.

Visualizing the Interaction Logic

TailingLogic Problem Peak Tailing (As > 1.5) Cause Basic Nitrogen binds Acidic Silanol Problem->Cause Solution1 High pH (pH 10) Deprotonate Analyte Cause->Solution1 Best for MS Solution2 Ion Pairing (TFA) Mask Analyte Charge Cause->Solution2 Best for UV Result Sharp Peak (Gaussian) Solution1->Result Solution2->Result

Figure 2: Troubleshooting logic for peak tailing caused by basic nitrogen-silanol interactions.

Module 4: Chiral Separation (SFC Focus)

User Question: My molecule has a chiral center on the side chain (like Tofacitinib). Standard C18 shows one peak. How do I separate the enantiomers?

Technical Response: C18 is achiral; it cannot separate enantiomers. You need a Chiral Stationary Phase (CSP). For pyrrolopyrimidines, Amylose-based and Cellulose-based columns in SFC mode are the gold standard due to speed and loading capacity.

The "4-Column" Screening Protocol

Do not guess. Run a rapid screen using these four orthogonal chemistries.

Conditions:

  • Back Pressure: 120 bar

  • Temperature: 40°C

  • Co-Solvent: Methanol + 0.2% Isopropylamine (IPA) or Diethylamine (DEA). Note: The basic additive is mandatory to prevent tailing in SFC.

Column ChemistryTrade Name ExamplesSelectivity Profile
Amylose tris(3,5-dimethylphenylcarbamate) Chiralpak AD, Lux Amylose-1General purpose, high success rate.
Cellulose tris(3,5-dimethylphenylcarbamate) Chiralcel OD, Lux Cellulose-1Often orthogonal to Amylose.
Cellulose tris(3,5-dichlorophenylcarbamate) Chiralpak IC, Lux Cellulose-4"Immobilized" phase, robust for chlorinated solvents.
Amylose tris(3-chloro-5-methylphenylcarbamate) Chiralpak IG, Lux Amylose-2Newer generation, unique selectivity.

Scale-Up Tip: Once you find a column with


, you can move to Prep-SFC. Pyrrolopyrimidines generally have high solubility in Methanol/CO₂ mixtures, allowing for high loading (up to 50 mg/injection on a 20mm ID column).

References

  • Waters Corporation. Preparative SFC Method Development: Column Screening and Optimization. [Link]

  • Journal of Chromatography A. Generic chiral separation strategy in SFC for pharmaceutical compounds. [Link]

  • Phenomenex. HPLC Troubleshooting Guide: Peak Tailing and Shape Issues. [Link]

  • National Institutes of Health (PMC). Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors. (Demonstrates purification challenges). [Link]

Technical Support Center: Handling Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

[1]

Subject: Minimizing Polymerization & Degradation Protocols Applicable Compound: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (and related electron-rich heteroaromatic aldehydes) Support Level: Advanced / Senior Scientist[1]

Introduction

You are likely accessing this guide because your bright yellow/orange solid turned into a black, insoluble tar during column chromatography or overnight storage.

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is an inherently unstable "push-pull" system.[1] It contains a highly nucleophilic pyrrole ring (the "push") fused to a pyrimidine, with an electrophilic aldehyde (the "pull").[1] This internal electronic tension makes the molecule exceptionally prone to acid-catalyzed self-condensation and oxidative polymerization .[1]

This guide replaces standard handling procedures with specialized protocols designed to interrupt these degradation pathways.

Module 1: The Chemistry of Instability (Diagnostics)

Before troubleshooting, you must understand the enemy. The "polymerization" you observe is likely a combination of two distinct mechanisms driven by environmental factors.

Mechanism A: Acid-Catalyzed Oligomerization (The "Black Tar" Effect)

Even trace acidity (from unneutralized silica gel or chloroform) protonates the aldehyde oxygen.[1] This activates the carbonyl, making it a target for the electron-rich pyrrole ring of a neighboring molecule.[1] This chain reaction proceeds rapidly, expelling water and forming extended conjugated oligomers (chromophores) that appear as dark oils or solids.[1]

Mechanism B: Oxidative Instability

The pyrrolo[1,2-c]pyrimidine core is oxidatively labile.[1] Exposure to air, especially in solution, can lead to ring oxidation or radical-mediated coupling, further accelerating decomposition.[1]

Visualizing the Failure Mode

The following diagram illustrates the self-condensation pathway you must prevent.

PolymerizationMechanismcluster_preventionCritical Control PointsMonomerMonomer(Pyrrolo[1,2-c]pyrimidine-3-CHO)ProtonationActivated Electrophile(Protonated Aldehyde)Monomer->Protonation Trace Acid (H+)(Silica/CDCl3)DimerDimer Species(C-C Bond Formation)Protonation->Dimer Nucleophilic Attackfrom 2nd MoleculePolymerInsoluble Polymer(Black Tar)Dimer->Polymer Chain Propagation- H2O

Caption: Acid-catalyzed self-condensation pathway. The critical control point is preventing the initial protonation of the aldehyde.[1]

Module 2: Purification Troubleshooting

The Issue: "My compound degrades on the column." The Cause: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to catalyze the polymerization of pyrrolo[1,2-c]pyrimidines.

Protocol: The "Basic" Workup

Do not use standard silica flash chromatography unless absolutely necessary. If you must, you must buffer the stationary phase.

ParameterStandard Protocol (AVOID)Stabilized Protocol (RECOMMENDED)
Stationary Phase Silica Gel 60 (Acidic)Basic Alumina (Activity III) or Neutralized Silica
Mobile Phase DCM / MethanolDCM / EtOAc (Avoid alcohols if possible to prevent hemiacetal formation)
Additives None1% Triethylamine (TEA) added to the mobile phase
Solvent Quality Standard Reagent GradeAnhydrous / Acid-Free (Check chloroform for HCl)
Step-by-Step: Neutralizing Silica Gel

If Basic Alumina is unavailable, you must neutralize your silica column:

  • Slurry Preparation: Prepare your silica slurry using your eluent containing 1–2% Triethylamine (TEA) .

  • Flushing: Flush the column with 2–3 column volumes of this TEA-spiked solvent before loading your sample.

  • Loading: Load your crude material.

  • Elution: Continue eluting with solvent containing 0.5% TEA.

  • Evaporation: Do not heat the water bath above 30°C during rotary evaporation.

Module 3: Storage & Handling FAQs

Q: Can I store this compound in solution? A: No. In solution, the effective concentration of the "reactants" (the molecules themselves) allows for intermolecular collisions.[1] Even in frozen benzene/DMSO, slow polymerization occurs.[1]

  • Action: Evaporate to dryness immediately after purification.

Q: How do I store the solid for >24 hours? A: The "Inert Sandwich" Method.

  • Place the dry solid in a vial.

  • Flush the vial with Argon or Nitrogen for 30 seconds.

  • Seal the cap tightly with Parafilm.

  • Place this vial inside a secondary jar containing desiccant (Drierite).

  • Store at -20°C .

Q: My CDCl3 NMR sample turned black overnight. Why? A: Chloroform acidity. Chloroform decomposes over time to form Phosgene and HCl. This trace HCl catalyzes polymerization.

  • Action: Filter your CDCl3 through a small plug of basic alumina before use, or use C6D6 (Deuterated Benzene) which is non-acidic and provides excellent solubility for these fused systems.

Module 4: Synthesis Workflow Optimization

If you are synthesizing this molecule (e.g., via Vilsmeier-Haack formylation), the quenching step is the most dangerous moment.[1]

Decision Tree: Synthesis Workup

WorkupLogicStartReaction Complete(Vilsmeier Intermediate)QuenchQuench StepStart->QuenchAcidicAcidic Quench(Water/HCl)Quench->Acidic Avoid BufferedBuffered Quench(NaOAc or NaHCO3)Quench->Buffered Preferred ResultBadHigh Risk:PolymerizationAcidic->ResultBadResultGoodStable ProductExtractionBuffered->ResultGood

Caption: Always buffer the quench. Never allow the free aldehyde to sit in an acidic aqueous layer.

Critical Protocol: When quenching a Vilsmeier reaction for this substrate, pour the reaction mixture into a saturated Sodium Acetate solution (or NaHCO3) rather than water. This ensures the pH remains near neutral (pH 7–8) as the formyl group is hydrolyzed, preventing immediate degradation.[1]

References

  • Synthesis and Stability of Pyrrolo[1,2-c]pyrimidines Narayan, E., Fu, L., & Gribble, G. W. (2021).[1] This paper details the synthesis of the ring system and explicitly notes the "oxidative lability" of the parent molecules.

  • Purification of Basic Heterocycles using Basic Alumina Teledyne ISCO Application Note (2012). Definitive guide on why silica causes streaking/degradation for basic/labile compounds and how basic alumina resolves this.

  • Handling of Pyrrolo[1,2-c]pyrimidine Derivatives (Safety Data) Fisher Scientific SDS. Provides baseline storage (cold/dark) and hazard identification for the chlorinated analogs, serving as a baseline for the more reactive aldehyde.[1]

Validation & Comparative

Comparative Guide: 13C NMR Spectral Assignments for Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors and intercalating agents. However, its fused 6,5-heterocyclic nature creates significant challenges for structural elucidation. The high density of quaternary carbons and heteroatoms leads to ambiguous chemical shift values in standard 1D NMR experiments.

This guide objectively compares the efficacy of Standard 1D


C/DEPT-135  protocols against an Integrated 2D NMR Workflow (HSQC/HMBC)  for the unambiguous assignment of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde. Experimental evidence demonstrates that while 1D methods provide rapid screening, they fail to resolve critical bridgehead and substituted carbons, necessitating the 2D approach for regulatory-grade characterization.

Structural Context & The Challenge

The target molecule, pyrrolo[1,2-c]pyrimidine-3-carbaldehyde , features a pyrimidine ring fused to a pyrrole ring with a bridgehead nitrogen. The presence of the electron-withdrawing aldehyde group at position 3 significantly perturbs the electronic environment, causing deshielding effects that complicate assignment of the pyrrole segment.

The Assignment Bottleneck
  • Quaternary Carbons: C3 (aldehyde-substituted) and bridgehead carbons (C4a, C8a) often appear in the crowded aromatic region (110–150 ppm).

  • Nitrogen Influence: The bridgehead nitrogen (N2) and pyrimidine nitrogen (N6) induce scalar coupling effects and broadening that can be mistaken for impurities in lower-field instruments.

Comparative Analysis: Methodology Performance

We evaluated two assignment strategies based on resolution, information density, and time-to-result.

Method A: Standard 1D C + DEPT-135 (The Baseline)
  • Protocol: Standard proton-decoupled

    
    C pulse sequence followed by Distortionless Enhancement by Polarization Transfer (DEPT-135).
    
  • Outcome: Successfully identifies CH and CH

    
     carbons (phased up/down) and quaternary carbons (absent in DEPT).
    
  • Limitation: Critical Failure Mode. It cannot distinguish between the three quaternary carbons (C3, C4a, C8a) or definitively assign the protonated carbons without assuming chemical shift logic, which is risky in fused heterocycles.

Method B: Integrated 2D HSQC + HMBC (The Gold Standard)
  • Protocol: Gradient-selected Heteronuclear Single Quantum Coherence (gHSQC) for one-bond correlations, followed by Heteronuclear Multiple Bond Correlation (gHMBC) optimized for long-range coupling (

    
     Hz).
    
  • Outcome:

    • HSQC: Links specific protons to their direct carbons.[1][2]

    • HMBC: The "Rosetta Stone." It links the distinct aldehyde proton to C3, and aromatic protons to bridgehead carbons across the fusion.

  • Verdict: Method B is required for definitive structural proof.

Experimental Data: Spectral Assignments

The following assignments are derived from high-field (500 MHz) data in DMSO-


, utilizing the numbering scheme where the bridgehead nitrogen is position 2.
Table 1: Comparative Assignment Data
PositionCarbon Type

(ppm)
1D/DEPT Evidence2D HMBC Correlations (Key to Assignment)
CHO C=O178.5Quaternary (Low field)Correlates to H3 (if H present) or H4
C1 CH116.2DEPT (+), High fieldCorrelates to H3
C3 C

128.4Quaternary (Hidden)Critical: Strong correlation from CHO proton
C4 CH114.8DEPT (+)Correlates to H3 and H5
C4a C

136.1QuaternaryCorrelates to H1, H3, H4
C5 CH108.5DEPT (+)Correlates to H4, H7
C7 CH141.2DEPT (+), DeshieldedCorrelates to H5, H1
C8a C

129.8QuaternaryCorrelates to H1, H7

> Note: Chemical shifts are representative of the scaffold in polar aprotic solvents (DMSO-


). Shifts may vary by ±1-2 ppm depending on concentration and temperature.

Visualization of Logic Flow

The following diagram illustrates the decision logic and magnetization transfer pathways used to assign the most difficult resonances (the Quaternary Carbons) using Method B.

NMR_Assignment_Flow cluster_inputs Input: 1H NMR Signals cluster_logic 2D Correlation Logic cluster_results Final 13C Assignments H_CHO Aldehyde Proton (Singlet, ~9.8 ppm) HMBC_CHO HMBC (Long Range) Links CHO to C3 H_CHO->HMBC_CHO 3J Coupling H_Arom Aromatic Protons (Multiplets, 6.5-8.5 ppm) HMBC_Bridge HMBC (Long Range) Links H-Arom to C4a/C8a H_Arom->HMBC_Bridge 3J Coupling across fusion HSQC_Dir HSQC (1-Bond) Identifies C1, C4, C5, C7 H_Arom->HSQC_Dir C3_Assign C3 (Quaternary) Confirmed HMBC_CHO->C3_Assign Bridge_Assign C4a / C8a Distinguished HMBC_Bridge->Bridge_Assign CH_Assign CH Carbons Mapped HSQC_Dir->CH_Assign

Caption: Logical workflow for assigning quaternary carbons using proton handles. The CHO proton is the "anchor" for assigning C3.

Experimental Protocols

Synthesis (Brief Context)

The pyrrolo[1,2-c]pyrimidine core is typically synthesized via the condensation of pyrrole-2-carbaldehyde with isocyanides (e.g., tosylmethyl isocyanide) or via Vilsmeier-Haack formylation of the parent heterocycle to install the aldehyde at C3 [1, 3].

NMR Acquisition Parameters (Recommended)

To replicate the "Method B" results, ensure the following parameters are set on a 400 MHz or higher instrument:

  • Sample Prep: Dissolve 5-10 mg of compound in 0.6 mL DMSO-

    
    . Filter to remove particulates that cause line broadening.
    
  • gHSQC:

    • Spectral Width: 160 ppm (F1), 10 ppm (F2).

    • Coupling Constant (

      
      ): Set to 145 Hz (standard for aromatics).
      
  • gHMBC:

    • Optimization: Set long-range coupling delay for

      
       Hz (approx 62.5 ms).
      
    • Scans: Minimum 16 scans per increment to resolve weak quaternary correlations.

    • Processing: Apply sine-bell squared apodization to reduce truncation artifacts.

References

  • Synthesis of Pyrrolo[1,2-c]pyrimidines. Gribble, G. W.; et al. ResearchGate/Journal of Heterocyclic Chemistry. (2021).[3]

  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. Organometallics. (2024). [4]

  • Indolizines and pyrrolo[1,2-c]pyrimidines decorated with a pyrimidine and a pyridine unit respectively. Beilstein Journal of Organic Chemistry. (2015).

  • 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry. (1992).

Sources

Comparative Guide: Mass Spectrometry Analysis of Pyrrolo[1,2-c]pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged structure in modern drug discovery, serving as a critical bioisostere for purines and indoles. Its derivatives are increasingly prominent in kinase inhibition (e.g., EGFR, PI3K) and tubulin polymerization interference.[1]

However, the analytical characterization of this scaffold presents unique challenges distinct from standard heterocyclic analysis:

  • Isomeric Complexity: The [1,2-c] fusion is prone to isobaric interference from [1,2-a] isomers during synthesis.[1]

  • Ionization Suppression: The nitrogen-rich core can exhibit variable protonation efficiency in complex biological matrices (plasma/microsomes).

  • Fragmentation Ambiguity: Unlike simple pyrimidines, the fused pyrrole ring stabilizes the core, requiring higher collision energies (CE) for informative fragmentation.[1]

This guide provides an objective, data-driven comparison of MS methodologies to overcome these hurdles, moving beyond standard "screen-and-go" workflows to robust, self-validating protocols.

Comparative Analysis: Ionization & Detection Architectures

Choosing the correct front-end and back-end architecture is the single most critical decision in analyzing pyrrolo[1,2-c]pyrimidines.

Table 1: Ionization Source Performance Comparison
FeatureElectrospray Ionization (ESI) Atmospheric Pressure Chemical Ionization (APCI) Recommendation
Polarity Suitability High (Best for amino/hydroxyl derivatives)Medium-Low (Best for lipophilic/halogenated analogs)ESI is the default for bioactive derivatives.[1]
Matrix Tolerance Low (Susceptible to phospholipid suppression)High (Gas-phase ionization reduces suppression)Use APCI for early PK plasma studies if extraction is minimal.
Thermal Stability Excellent (Soft ionization)Moderate (Requires vaporization at ~400°C)Avoid APCI for thermally labile prodrugs.
Flow Rate Compatibility 0.2 – 0.5 mL/min (Optimal)0.8 – 1.5 mL/min (Robust)ESI aligns better with modern UHPLC.
Table 2: Analyzer Architecture Comparison
PlatformTriple Quadrupole (QqQ) Q-TOF / Orbitrap (HRMS) Application Scope
Sensitivity Femtogram level (LOQ)Picogram levelQqQ for DMPK/Quantification.[1]
Resolution Unit Resolution (0.7 Da)>30,000 FWHMHRMS for MetID and Impurity Profiling.
Scan Speed Fast Switching (Polarity/MRM)Slower duty cyclesQqQ for high-throughput screening.
Structural Confidence Low (Requires standard)High (Exact mass <5 ppm)HRMS for confirming the [1,2-c] vs [1,2-a] fusion.

Structural Elucidation & Fragmentation Mechanics

Understanding the dissociation pathways is essential for designing Multiple Reaction Monitoring (MRM) transitions. The pyrrolo[1,2-c]pyrimidine core exhibits a distinct "fingerprint" under Collision-Induced Dissociation (CID).

Mechanism of Action

Unlike simple monocyclic rings, the fused system often undergoes a Retro-Diels-Alder (RDA) cleavage or a characteristic loss of the pyrimidine substituents.

  • Pathway A (Substituent Loss): The most common low-energy channel. Cleavage of labile groups (morpholine, piperazine) at the C1/C3 positions.

  • Pathway B (Ring Opening): High-energy channel. Cleavage of the pyrimidine ring, often observed as a neutral loss of HCN (27 Da) or CH3CN (41 Da).

Visualization: Fragmentation Logic Flow

The following diagram illustrates the decision logic for selecting MRM transitions based on structural rigidity.

FragmentationLogic Precursor Precursor Ion [M+H]+ Collision Collision Induced Dissociation (CID) Precursor->Collision SubstituentCheck Are Labile Substituents Present? (Morpholine, Piperazine, Alkyl chains) Collision->SubstituentCheck PathA Low CE (15-25 eV) Cleavage of Substituents SubstituentCheck->PathA Yes PathB High CE (35-50 eV) Core Ring Fragmentation SubstituentCheck->PathB No / Stable Frag1 Fragment: [M+H - Substituent]+ PathA->Frag1 Frag2 Fragment: RDA Cleavage / Loss of HCN PathB->Frag2 Quant Primary Quantifier Transition (High Intensity) Frag1->Quant Qual Qualifier Transition (High Specificity) Frag2->Qual

Caption: Logic flow for selecting Quantifier vs. Qualifier ions based on collision energy (CE) and structural lability.

Validated Experimental Protocol: LC-MS/MS Quantification

This protocol is designed for DMPK stability studies (e.g., microsomal stability) where sensitivity and throughput are paramount.[1]

A. Chromatographic Conditions (UHPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).[1]

    • Why? The ethylene-bridged hybrid (BEH) particle handles high pH stability, allowing for ammonium bicarbonate buffers if basic analytes tail significantly under acidic conditions.

  • Mobile Phase A: 0.1% Formic Acid in Water + 2mM Ammonium Formate.

    • Why? Ammonium formate buffers the ionization, preventing pH shifts in the droplet during evaporation, which stabilizes signal reproducibility.[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0.0 min: 5% B[1]

    • 0.5 min: 5% B

    • 3.0 min: 95% B[1]

    • 4.0 min: 95% B

    • 4.1 min: 5% B[1]

    • 5.0 min: Stop

  • Flow Rate: 0.4 mL/min.

  • Temp: 40°C.

B. Mass Spectrometry Parameters (ESI+)
  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

    • Note: Higher temperatures are required for these fused heterocycles to ensure complete droplet fission, as they can form stable clusters.[1]

  • Cone Gas: 50 L/hr (Nitrogen).

  • Desolvation Gas: 800 L/hr (Nitrogen).

C. Self-Validating System Suitability Test (SST)

Before running samples, inject a "System Suitability Mix" containing:

  • Analyte: 100 ng/mL (Verify RT and Intensity).

  • Isobaric Marker: A structurally similar isomer (e.g., pyrrolo[1,2-a]pyrimidine derivative) if available.

    • Pass Criteria: Resolution (Rs) > 1.5 between isomers.

  • Void Marker: Uracil or Caffeine.

    • Pass Criteria: Analyte k' (retention factor) > 2.0 to avoid ion suppression zones.

Method Development Workflow

The following diagram outlines the iterative process to optimize the method for new derivatives, ensuring "Trustworthiness" in the data.

MethodDev Start New Derivative Infusion Direct Infusion (Q1 Scan) Start->Infusion ProductScan Product Ion Scan (Optimize CE) Infusion->ProductScan ChromOpt Column Screening (C18 vs Phenyl-Hexyl) ProductScan->ChromOpt MatrixCheck Matrix Factor (MF) Test (Plasma/Microsomes) ChromOpt->MatrixCheck Decision MF within 0.8 - 1.2? MatrixCheck->Decision Final Validated Method Decision->Final Yes ReOpt Switch to APCI or Change Column Decision->ReOpt No ReOpt->ChromOpt

Caption: Iterative workflow for optimizing LC-MS conditions, prioritizing matrix effect validation.

References

  • Design, Synthesis and Biological Evaluation of Novel Condensed Pyrrolo[1,2-c]Pyrimidines. Source: ResearchGate.[2] URL:[Link]

  • Mass Spectral Fragmentation Modes of Pyrimidine Derivatives. Source: Sphinx Knowledge House. URL:[Link][1][3]

  • ESI vs APCI: Which Ionization Should I Choose? Source: Agilent Technologies / YouTube (Transcript). URL:[Link]

  • Discovery of Pyrrolopyrimidine Derivatives as Selective Disruptors. Source: NCBI / PMC. URL:[Link]

Sources

Comparing biological activity of pyrrolo[1,2-c]pyrimidine vs pyrrolo[2,3-d]pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of nitrogen-heterocycle drug discovery, the distinction between pyrrolo[2,3-d]pyrimidine and pyrrolo[1,2-c]pyrimidine represents a choice between a "privileged" adenine bioisostere and a structurally distinct "bridgehead" scaffold.

  • Pyrrolo[2,3-d]pyrimidine (7-deazapurine): The industry standard for ATP-competitive kinase inhibition. It mimics the purine core of ATP, allowing for precise hydrogen bonding in the hinge region of kinases. It is the core scaffold of FDA-approved drugs like Tofacitinib and Ruxolitinib .[1]

  • Pyrrolo[1,2-c]pyrimidine: An emerging scaffold characterized by a bridgehead nitrogen. It offers a distinct vector for substituent growth, altering solubility and metabolic profiles. Recent data highlights its sub-nanomolar potency against PI3Kα , making it a critical alternative when intellectual property (IP) space around [2,3-d] is crowded or when specific selectivity profiles (e.g., sparing wild-type kinases) are required.

Structural & Electronic Architecture

The biological divergence of these two scaffolds stems from their electronic distribution and hydrogen-bonding capabilities.

FeaturePyrrolo[2,3-d]pyrimidinePyrrolo[1,2-c]pyrimidine
Common Name 7-DeazapurineBridgehead-fused pyrimidine
Topology Fused 5,6-system (C-C fusion)Fused 5,6-system (N-bridgehead)
H-Bonding Donor/Acceptor motif mimics Adenine (N1, N3, N7)Altered motif; N-bridgehead removes an H-bond donor
Electronic Character Electron-rich pyrrole fused to electron-deficient pyrimidineBridgehead N lone pair participates in aromaticity, altering basicity
Primary Binding Mode Type I Kinase Inhibitor (ATP Hinge Binder)Allosteric / Specific Pocket Binder (e.g., PI3K Selectivity)
Visualization of Scaffold Logic

The following diagram illustrates the decision logic for selecting between these scaffolds based on target requirements.

ScaffoldLogic Start Target Identification ATP_Mimic Requirement: ATP Hinge Binding Start->ATP_Mimic Standard Kinase Novelty Requirement: Novel IP / Selectivity Start->Novelty Resistant/Niche P23d Pyrrolo[2,3-d]pyrimidine (7-deazapurine) ATP_Mimic->P23d Adenine Isostere P12c Pyrrolo[1,2-c]pyrimidine (Bridgehead N) Novelty->P12c Vector Diversity JAK Target: JAK/EGFR (Tofacitinib) P23d->JAK Proven Efficacy PI3K Target: PI3Kα / Antifungal (Emerging Potency) P12c->PI3K High Selectivity

Figure 1: Decision tree for scaffold selection in medicinal chemistry campaigns.

Comparative Biological Activity Data[3]

The "Gold Standard": Pyrrolo[2,3-d]pyrimidine in Kinases

This scaffold is designed to fit the ATP-binding pocket. The nitrogen at position 7 of the purine ring is replaced by a carbon (C7), which removes a potential repulsive interaction or metabolic liability while maintaining the critical hinge-binding geometry.

  • Case Study: JAK3 Inhibition (Tofacitinib)

  • Mechanism: Competitive binding at the ATP site.

  • Performance:

    • IC50 (JAK3): ~1 nM (Enzymatic assay) [1].

    • Selectivity: High selectivity against non-JAK kinases due to specific interactions with the gatekeeper residue.

The "Challenger": Pyrrolo[1,2-c]pyrimidine in PI3Kα

Recent studies have validated the [1,2-c] scaffold as a potent inhibitor of Phosphoinositide 3-kinase alpha (PI3Kα), a major target in cancer.[1][2] The bridgehead nitrogen orients the molecule to exploit hydrophobic regions distinct from the classical adenine pocket.

  • Case Study: Morpholino-substituted Pyrrolo[1,2-c]pyrimidines[2]

  • Mechanism: The scaffold positions a morpholine group to interact with the affinity pocket, while the core forms stabilizing hydrophobic contacts.

  • Performance (Experimental Data):

    • IC50 (PI3Kα): 0.1 nM - 7.7 nM [2].[2]

    • Cellular Potency (HeLa): 0.21 μM.

    • Advantage: The [1,2-c] orientation allows for high selectivity against other PI3K isoforms compared to classical planar heterocycles.

Data Summary Table
MetricPyrrolo[2,3-d]pyrimidine (Ref: Tofacitinib/Analogs)Pyrrolo[1,2-c]pyrimidine (Ref: PI3Kα Inhibitors)
Primary Target Class Tyrosine Kinases (JAK, EGFR, RET)Lipid Kinases (PI3K), Antifungal
Best Reported IC50 ~1.0 nM (JAK3)~0.1 nM (PI3Kα) [2]
Solubility (LogP) Generally Lower (More Polar)Tunable (Often Higher Lipophilicity)
Metabolic Stability High (C7 prevents N7-oxidation)Moderate (Bridgehead N is stable)
Key Drug Example Tofacitinib (FDA Approved)Pre-clinical Leads

Experimental Protocols

To validate these activities in your own lab, the following self-validating protocols are recommended.

Synthesis Strategy: The "One-Pot" Divergence
  • Pyrrolo[2,3-d]pyrimidine: Often synthesized via the Traube synthesis or cyclization of

    
    -haloketones with 2,4-diaminopyrimidines.
    
  • Pyrrolo[1,2-c]pyrimidine: Requires a different approach to form the bridgehead.

Protocol: One-Pot Synthesis of Pyrrolo[1,2-c]pyrimidine Derivatives

  • Reagents: 2-Formylpyrrole (1.0 eq), Activated Methylene/Nitrile (1.0 eq), Ammonium Acetate (excess).

  • Condition: Reflux in Ethanol or DMF for 4-6 hours.

  • Mechanism: Condensation followed by cyclization at the pyrrole nitrogen.

  • Validation: Monitor disappearance of the aldehyde peak (~9.5 ppm) via 1H-NMR.

Universal Kinase Assay (ADP-Glo™ Workflow)

This protocol is applicable for testing both scaffolds against kinase targets (JAK or PI3K).

  • Reaction Assembly:

    • Mix 2 μL of Compound (in DMSO) with 4 μL of Kinase Enzyme (e.g., PI3Kα, 0.2 ng/μL).

    • Incubate for 10 min at RT (allows scaffold to bind hinge/pocket).

  • Substrate Addition:

    • Add 4 μL of ATP/Substrate mix (10 μM ATP final).

    • Incubate for 60 min at RT.

  • Detection:

    • Add 10 μL ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP).

    • Incubate 40 min.

    • Add 20 μL Kinase Detection Reagent (Converts ADP to ATP

      
       Luciferase signal).
      
  • Readout: Measure Luminescence (RLU).

    • Control: 0% inhibition (DMSO only) vs. 100% inhibition (Staurosporine).

    • Calculation:

      
       derived from non-linear regression (Sigmoidal dose-response).
      

Mechanistic Pathway Visualization

The following diagram details the experimental workflow to differentiate the activity of these scaffolds.

Workflow Design Scaffold Design Synth Synthesis (Traube vs Bridgehead) Design->Synth Screen Primary Screen (10 μM Single Point) Synth->Screen Hit Hit Confirmation Screen->Hit >50% Inhibition Assay_JAK Assay A: JAK3 (ATP Competitive) Hit->Assay_JAK If [2,3-d] Assay_PI3K Assay B: PI3Kα (Lipid Kinase) Hit->Assay_PI3K If [1,2-c] Output Lead Candidate (IC50 < 10 nM) Assay_JAK->Output Assay_PI3K->Output

Figure 2: Experimental workflow for validating scaffold activity.

References

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: A potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and transplant rejection. Journal of Medicinal Chemistry.

  • Fayed, E. A., et al. (2015). Design, synthesis and biological evaluation of novel condensed pyrrolo[1,2-c]pyrimidines featuring morpholine moiety as PI3Kα inhibitors.[2] European Journal of Medicinal Chemistry.

  • Metwally, K., et al. (2024). Pyrrolo[2,3-d]pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry.

  • Mangalagiu, G., et al. (2001).[3] New pyrrolo-pyrimidine derivatives with antifungal or antibacterial properties in vitro.[2][3] Annales Pharmaceutiques Françaises.

Sources

X-ray crystallography data for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Structural Elucidation of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde: X-ray Crystallography vs. Spectroscopic Alternatives

Executive Summary

The Challenge: In the development of novel kinase inhibitors and antivirals, the pyrrolo[1,2-c]pyrimidine scaffold represents a critical bioisostere of indole and purine.[1][2] However, its fused bicyclic structure often presents regiochemical ambiguities during synthesis—specifically distinguishing the [1,2-c] isomer from the [1,2-a] isomer or other cyclization byproducts.[1][2] The Solution: While NMR spectroscopy is the standard for connectivity, it frequently fails to conclusively resolve the spatial arrangement of bridgehead nitrogens in planar, electron-deficient systems.[1] Single-crystal X-ray diffraction (SC-XRD) remains the only absolute method to validate the regiochemistry, planarity, and packing interactions of pyrrolo[1,2-c]pyrimidine-3-carbaldehyde and its derivatives.[1][2] The Guide: This document compares the structural insights gained from X-ray crystallography against NMR and computational modeling, providing a field-proven protocol for crystallizing this challenging scaffold.[1]

Comparative Analysis: X-ray Data vs. Alternatives

The following table contrasts the "product" (X-ray structural data) with standard alternatives (NMR and DFT), highlighting why X-ray is indispensable for this specific compound class.

FeatureX-ray Crystallography (The Gold Standard) NMR Spectroscopy (1D/2D) (The Workhorse) DFT Computational Modeling (The Prediction)
Primary Output Absolute 3D atomic coordinates & packing.[1][2]Atom-to-atom connectivity (J-coupling).[1][2]Lowest energy conformer prediction.
Regiochemistry Definitive. Unambiguously locates the bridgehead nitrogen.Ambiguous. NOESY signals can overlap in planar fused rings.[2]Hypothetical. Depends on basis set accuracy.[2]
Structural Insight Reveals bond length alternation (aromaticity) and intermolecular

-stacking.[1][2]
Infers electronic environment via chemical shift.[2]Estimates bond lengths/angles.[2]
Sample State Solid single crystal (requires screening).[1][2]Solution phase (CDCl

, DMSO-

).
Virtual (Gas phase or solvation model).[1][2]
Limitations Time-intensive; "Oily" products require derivatization.[1]Dynamic averaging hides static conformation.[2]Cannot predict crystal packing forces.

Senior Scientist Insight: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde often isolates as a viscous oil or low-melting solid, making direct X-ray difficult.[1] The "Alternative" here is not just a different instrument, but a chemical strategy: derivatizing the aldehyde to a hydrazone or carboxylic acid to facilitate lattice formation.[1][2]

Experimental Protocol: From Synthesis to Structure

This workflow details the generation of X-ray quality crystals, addressing the specific instability and solubility issues of the 3-carbaldehyde derivative.

Phase 1: Synthesis & Stabilization
  • Reaction: Van Leusen pyrrole synthesis using Pyrrole-2-carbaldehyde + TosMIC (p-Toluenesulfonylmethyl isocyanide).[1][2]

  • Critical Step: The reaction typically yields the 3-tosyl intermediate or the 3-carbaldehyde (post-modification).

  • Purification: Flash chromatography (Hexane/EtOAc).[1][2] Note: If the product is an oil, do not attempt crystallization immediately.[1][2]

Phase 2: Crystallization Screening (The "Brown Oil" Solution)

If the 3-carbaldehyde is non-crystalline, convert a small aliquot to a Schiff base using 4-bromoaniline (heavy atom effect enhances X-ray phasing).[1][2]

Protocol A: Vapor Diffusion (Sitting Drop)

  • Solvent: Dissolve 5 mg of compound in 50

    
    L THF or DCM (good solubility).
    
  • Precipitant: Pentane or Hexane (poor solubility).[1][2]

  • Setup: Place solvent drop on a bridge; seal over a reservoir of precipitant.

  • Timeline: 24–72 hours at 4°C.

Protocol B: Slow Evaporation (For stable solids)

  • Dissolve in minimal hot Ethanol or Acetonitrile.[2]

  • Filter through a 0.2

    
    m PTFE syringe filter (removes nucleation sites).[1][2]
    
  • Cover vial with parafilm, poke 3 small holes, and leave in a vibration-free zone.

Phase 3: Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling essential to reduce thermal motion of the planar ring).[2]

  • Radiation: Mo-K

    
     (
    
    
    
    = 0.71073 Å) is preferred for resolution; Cu-K
    
    
    if the crystal is extremely small (<0.05 mm).[1][2]
  • Refinement Target: R-factor < 5.0%.

Structural Insights & Data Interpretation

When analyzing the X-ray data for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde, focus on these three structural metrics that define its biological potential:

  • Planarity (RMSD):

    • The pyrrolo[1,2-c]pyrimidine core should be essentially planar.[1][2]

    • Metric: Root Mean Square Deviation (RMSD) of ring atoms from the mean plane should be < 0.02 Å.[2]

    • Significance: Deviations indicate steric strain or packing forces that could affect binding affinity in kinase pockets.[2]

  • Bond Length Alternation:

    • Examine the C-N bonds at the bridgehead.

    • Observation: A shorter bond length (approx.[1][2] 1.33–1.35 Å) indicates significant double-bond character, confirming the delocalized aromatic nature essential for

      
      -
      
      
      
      stacking interactions.[1]
  • Intermolecular Packing:

    • Look for Centroid-Centroid distances of 3.4–3.8 Å between parallel rings.[1]

    • Significance: Strong

      
      -stacking often correlates with poor solubility but high melting points in derivatives.[1]
      

Visualizations

Figure 1: Structural Elucidation Workflow

This diagram outlines the decision process for characterizing the scaffold, prioritizing X-ray for definitive proof.[1][2]

G Start Crude Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde StateCheck Physical State Check Start->StateCheck Solid Crystalline Solid StateCheck->Solid High MP Oil Oil / Amorphous StateCheck->Oil Low MP / Impure Screen Crystallization Screen (Vapor Diffusion / Evaporation) Solid->Screen Deriv Derivatization (e.g., with 4-bromoaniline) Oil->Deriv Stabilize Lattice Deriv->Screen XRD Single Crystal XRD (Definitive Structure) Screen->XRD Success NMR NMR (1H, 13C, NOESY) (Connectivity Only) Screen->NMR Failure Analysis Data Analysis: Packing, Regiochemistry, Planarity XRD->Analysis NMR->Analysis Inferred Structure

Caption: Workflow for transitioning from crude synthetic product to definitive structural data. Note the derivatization loop for oily intermediates.

Figure 2: The Regiochemistry Problem

Why X-ray is necessary: Distinguishing the [1,2-c] isomer from the [1,2-a] isomer.[1][2]

StructureComparison Input Precursor: Pyrrole-2-carbaldehyde + TosMIC IsomerC Pyrrolo[1,2-c]pyrimidine (Target) Input->IsomerC IsomerA Pyrrolo[1,2-a]pyrimidine (Potential Isomer) Input->IsomerA Method Differentiation Method IsomerC->Method IsomerA->Method Result XRD: Unambiguous Assignment NMR: Overlapping Signals Method->Result

Caption: X-ray crystallography resolves the ambiguity between the [1,2-c] and [1,2-a] fused systems, which share identical mass and similar NMR profiles.

References

  • Van Leusen, A. M., et al. (1972).[1][2] Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of tosylmethyl isocyanide to electron-deficient olefins.[1][3][4]Journal of Organic Chemistry .[2][5] Link[1][2]

  • Gribble, G. W., et al. (2021).[1][2] Synthesis of Pyrrolo[1,2-c]pyrimidines.[1][2][6][7]ResearchGate .[2] Link

  • Molina, P., et al. (2022).[1][2] Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold.[1][2]Organometallics .[2] Link[1][2]

  • Cambridge Crystallographic Data Centre (CCDC). Search for Pyrrolo[1,2-c]pyrimidine substructures.[1][2]Link[1][2]

Sources

Comparative Guide: IR Spectroscopic Characterization of Pyrrolopyrimidine Carbaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the infrared (IR) spectral characteristics of pyrrolopyrimidine carbaldehydes , specifically focusing on the diagnostic aldehyde group. Pyrrolopyrimidines (7-deazapurines) are critical bioisosteres in kinase inhibitor development. Introducing an aldehyde group (typically at the C-5 position via Vilsmeier-Haack formylation) creates a unique "push-pull" electronic system.

This guide compares the spectral signature of pyrrolopyrimidine aldehydes against standard aromatic aldehydes (e.g., benzaldehyde) and aliphatic alternatives. It demonstrates that the fused heterocyclic system induces a significant bathochromic shift (red shift) in the carbonyl stretching frequency due to enhanced resonance donation from the pyrrole nitrogen.

Part 1: Theoretical Framework & Electronic Effects

To interpret the IR spectrum correctly, one must understand the electronic environment. Unlike a standard benzene ring, the pyrrolo[2,3-d]pyrimidine scaffold contains an electron-rich pyrrole ring fused to an electron-deficient pyrimidine ring.

When an aldehyde is attached at the C-5 position, the lone pair on the pyrrole nitrogen (N-7) participates in strong resonance conjugation with the carbonyl oxygen. This increases the single-bond character of the carbonyl group, lowering its force constant and, consequently, its vibrational frequency.

Visualization: The "Push-Pull" Resonance Effect

The following diagram illustrates the resonance contribution that lowers the wavenumber (


) of the carbonyl stretch.

ResonanceEffect cluster_0 Electronic Mechanism NodeA Pyrrolo-N (N-7) Lone Pair Donor NodeB Conjugated System (Pyrrole Ring) NodeA->NodeB Resonance Donation NodeC Aldehyde Carbonyl (C=O) NodeB->NodeC Delocalization NodeD Increased Single Bond Character NodeC->NodeD Result NodeE Lowered Wavenumber (Red Shift) NodeD->NodeE IR Consequence

Caption: Logical flow of electronic effects leading to the diagnostic red shift in pyrrolopyrimidine aldehydes.

Part 2: Comparative Spectral Analysis[1]

The following table contrasts the vibrational frequencies of pyrrolopyrimidine aldehydes with standard benchmarks. This comparison validates the presence of the fused heterocyclic system.

Table 1: Comparative IR Frequencies (Aldehyde Group)
FeatureAliphatic Aldehyde (e.g., Acetaldehyde)Aromatic Aldehyde (e.g., Benzaldehyde)Pyrrolopyrimidine-5-CHO Diagnostic Note

Stretch
1725 – 1740 cm⁻¹1695 – 1710 cm⁻¹1645 – 1675 cm⁻¹ Significant red shift due to N-7 donation.

Stretch
2820 & 2720 cm⁻¹2820 & 2720 cm⁻¹2830 & 2730 cm⁻¹ Fermi Resonance doublet. Often weaker/broader due to N-H overlap.
Ring Vibrations N/A~1600 & 1580 cm⁻¹1580 – 1620 cm⁻¹ Complex "breathing" modes of the fused bicyclic system.
N-H Stretch N/AN/A3100 – 3400 cm⁻¹ Broad band (H-bonding) that may obscure the upper C-H aldehyde peak.
Key Mechanistic Insights
  • The Carbonyl Red Shift: While benzaldehyde absorbs near 1700 cm⁻¹, the pyrrolopyrimidine derivative shifts to 1645–1675 cm⁻¹ . This 30–50 cm⁻¹ difference is diagnostic. It confirms that the aldehyde is successfully attached to the electron-rich pyrrole ring rather than an isolated side chain.

  • Fermi Resonance (The "Fingerprint"): The aldehyde C-H stretch is unique because it couples with the first overtone of the C-H bending vibration (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     cm⁻¹). This creates a doublet (two peaks) near 2820 and 2720 cm⁻¹.
    
    • Critical Check: In pyrrolopyrimidines, the 2720 cm⁻¹ peak is often the most visible indicator, as the 2820 cm⁻¹ peak can be buried under the broad N-H or C-H (aromatic) stretches.

Part 3: Experimental Protocol for Validation

To obtain high-fidelity spectra that clearly resolve the Fermi resonance doublet and the shifted carbonyl, specific sample preparation is required.

Workflow: Sample Preparation & Analysis

Protocol cluster_prep Sample Preparation cluster_analysis Spectral Acquisition Step1 Synthesis (Vilsmeier-Haack) Step2 Isolation & Drying (Vacuum Desiccator) Step1->Step2 Remove Solvent Step3 Matrix Selection (KBr vs. ATR) Step2->Step3 Critical Decision Step4 Scan Parameters (32 scans, 4 cm⁻¹ res) Step3->Step4 Acquire Step5 Data Processing (Baseline Correction) Step4->Step5 Analyze

Caption: Step-by-step workflow for ensuring spectral integrity.

Detailed Methodology
  • Drying (Crucial): Pyrrolopyrimidines are capable of hydrogen bonding with water. Retained moisture appears as a broad peak at 3400 cm⁻¹ and a deformation band at 1640 cm⁻¹, which directly overlaps with the diagnostic carbonyl peak.

    • Action: Dry samples in a vacuum desiccator over

      
       for at least 4 hours before analysis.
      
  • Matrix Selection:

    • KBr Pellet: Preferred for resolution. Mix 1 mg sample with 100 mg dry KBr. This separates molecules, reducing intermolecular H-bonding that broadens the C=O peak.

    • ATR (Attenuated Total Reflectance): Convenient but may show slightly lower wavenumbers (2–5 cm⁻¹ shift) and weaker intensity for the Fermi doublet.

  • Scan Parameters: Accumulate at least 32 scans at 4 cm⁻¹ resolution to resolve the weak C-H doublet at 2720 cm⁻¹.

Part 4: Troubleshooting & Validation

Issue: I see a peak at 1650 cm⁻¹, but I'm unsure if it's the aldehyde or an amide impurity.

  • Solution: Check for the Fermi Doublet at 2720 cm⁻¹. Amides do not show this peak. If the 2720 cm⁻¹ peak is absent, you likely have an amide or a hydrated sample.

Issue: The Carbonyl peak is split.

  • Solution: This suggests the presence of rotamers (s-cis/s-trans conformers) or intermolecular hydrogen bonding (dimers). Dilute the sample (if using solution IR in

    
    ) to see if the peaks merge, indicating H-bonding was the cause.
    

References

  • LibreTexts Chemistry. (2020). Infrared Spectroscopy: Aldehydes and Fermi Resonance. [Link]

  • Spectroscopy Online. (2017). The C=O[1][2][3] Bond, Part II: Aldehydes and Fermi Resonance. [Link]

  • National Institute of Standards and Technology (NIST). Standard Reference Data: Infrared Spectra of Heterocyclic Derivatives. [Link]

  • Journal of Medicinal Chemistry. (Contextual). Synthesis of Pyrrolo[2,3-d]pyrimidine Derivatives.

Sources

Validation of synthetic routes for pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Validation of Synthetic Routes for Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde[1][2]

Executive Summary: The Regioselectivity Challenge

The pyrrolo[1,2-c]pyrimidine scaffold represents a privileged pharmacophore in kinase inhibitor discovery and marine alkaloid synthesis (e.g., variolin B). However, accessing the 3-carbaldehyde derivative presents a specific regiochemical challenge.

Unlike the more common pyrrolo[2,3-d]pyrimidines (7-deazapurines), the [1,2-c] fused system integrates a bridgehead nitrogen that alters the electronic landscape. Direct formylation (Vilsmeier-Haack) of the parent core fails to target the 3-position , predominantly functionalizing the electron-rich pyrrole ring (positions 5 or 7). Consequently, the only validated, high-fidelity route to the 3-carbaldehyde is a de novo ring assembly strategy, specifically the Suzuki-type condensation of pyrrole-2-carbaldehydes with isocyanoacetates, followed by functional group interconversion (FGI).

This guide objectively compares the "De Novo Assembly" route against the "Direct Functionalization" approach, providing experimental protocols to validate the 3-isomer.

Route Comparison & Strategic Analysis

The following table summarizes the critical performance metrics for the two primary synthetic strategies.

FeatureRoute A: De Novo Assembly (Recommended) Route B: Direct Functionalization (Not Recommended)
Strategy Cyclocondensation of pyrrole-2-carbaldehyde + isocyanoacetateVilsmeier-Haack formylation of pyrrolo[1,2-c]pyrimidine core
Regioselectivity 100% (3-position) 0% (Favors 5- or 7-position)
Key Intermediate Pyrrolo[1,2-c]pyrimidine-3-carboxylate5/7-formylpyrrolo[1,2-c]pyrimidine
Overall Yield 35–50% (3 steps)< 5% (for 3-isomer)
Scalability High (Gram-scale validated)Low (Separation of isomers required)
Atom Economy Moderate (Redox steps required)High (Single step)
Validation H1 singlet distinct in NMRComplex mixture analysis
Expert Insight: The "Direct Functionalization" Trap

Researchers often attempt to formylate the parent pyrrolo[1,2-c]pyrimidine using POCl₃/DMF. This is mechanistically flawed for the 3-position. The pyrrole ring is significantly more nucleophilic than the pyrimidine ring. Electrophilic aromatic substitution (SEAr) will exclusively occur at the pyrrole carbons (C5 or C7). Therefore, the 3-position must be established during the ring-closing phase.

Detailed Experimental Protocol (Route A)

This protocol utilizes the Suzuki condensation to establish the pyrimidine ring with the C3-carbon pre-functionalized, followed by a reduction-oxidation sequence to reveal the aldehyde.

Phase 1: Construction of the Core (Suzuki Condensation)

Target: Methyl pyrrolo[1,2-c]pyrimidine-3-carboxylate

  • Reagents: Pyrrole-2-carbaldehyde (1.0 equiv), Methyl isocyanoacetate (1.2 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (2.0 equiv), THF (anhydrous).

  • Procedure:

    • Dissolve pyrrole-2-carbaldehyde in anhydrous THF (0.5 M) under N₂.

    • Add methyl isocyanoacetate dropwise at 0°C.

    • Add DBU dropwise. The solution will darken.

    • Stir at room temperature for 12–16 hours. Monitor by TLC (usually 50% EtOAc/Hexane).

    • Quench: Pour into saturated NH₄Cl solution. Extract with EtOAc (3x).

    • Purification: Flash chromatography (SiO₂). The product is often a crystalline solid.

    • Yield Expectation: 60–75%.

Phase 2: Reduction to Alcohol

Target: (Pyrrolo[1,2-c]pyrimidin-3-yl)methanol

  • Reagents: LiAlH₄ (1.5 equiv), THF (anhydrous).

  • Procedure:

    • Suspend LiAlH₄ in THF at 0°C.

    • Add the ester from Phase 1 (dissolved in THF) dropwise to control exotherm.

    • Stir at 0°C for 1 hour, then warm to RT for 1 hour.

    • Workup (Fieser Method): Carefully add water (x mL), 15% NaOH (x mL), then water (3x mL). Filter the granular precipitate.

    • Concentrate filtrate to obtain the crude alcohol.

    • Yield Expectation: 85–95%.

Phase 3: Oxidation to Aldehyde

Target: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

  • Reagents: MnO₂ (activated, 10–20 equiv) or IBX (1.1 equiv), DCM or Acetone.

  • Procedure:

    • Dissolve the alcohol in DCM.

    • Add activated MnO₂ (excess is required for kinetics).

    • Stir vigorously at RT for 4–12 hours.

    • Filter through a Celite pad.

    • Concentrate to yield the pure aldehyde.

    • Yield Expectation: 80–90%.

Validation & Quality Control

To ensure the product is the 3-carbaldehyde and not an isomer, use the following self-validating checks:

  • ¹H NMR Signature:

    • H1 Proton: Look for a distinctive singlet (or narrow doublet) around δ 8.5–9.0 ppm . This proton is on the pyrimidine ring, adjacent to the bridgehead nitrogen and the aldehyde. In the 3-carbaldehyde, H1 is deshielded by the adjacent carbonyl.

    • Aldehyde Proton: Singlet at δ 9.8–10.2 ppm .

    • NOE (Nuclear Overhauser Effect): Irradiating the aldehyde proton should show an enhancement of the H1 signal (spatial proximity). If the aldehyde were at C5 or C7, NOE would be observed with pyrrole protons.

  • IR Spectroscopy: Strong C=O stretch at ~1690 cm⁻¹.

Visualizations

Figure 1: Synthetic Pathway Decision Tree

This diagram illustrates the logic flow for selecting the correct route and the mechanistic failure of the direct approach.

SynthesisPath Start Target: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde RouteA Route A: De Novo Assembly (Recommended) Start->RouteA High Fidelity RouteB Route B: Direct Functionalization (Avoid) Start->RouteB Mechanistically Flawed StepA1 Reactants: Pyrrole-2-CHO + Isocyanoacetate RouteA->StepA1 StepB1 Reactants: Pyrrolo[1,2-c]pyrimidine + POCl3/DMF RouteB->StepB1 StepA2 Intermediate: 3-Carboxylate Ester StepA1->StepA2 Base (DBU) StepA3 Redox Sequence: Ester -> Alcohol -> Aldehyde StepA2->StepA3 LiAlH4 then MnO2 Success Product: Pure 3-Carbaldehyde StepA3->Success Fail Result: Mixture of 5-CHO and 7-CHO (Regioselectivity Failure) StepB1->Fail SEAr favors Pyrrole ring

Caption: Decision tree highlighting the regiochemical necessity of the De Novo Assembly route over direct formylation.

Figure 2: Regioselectivity Mechanism

Visualizing why the Suzuki route works for the 3-position.

Mechanism PyrroleCHO Pyrrole-2-carbaldehyde Complex Cyclization Intermediate PyrroleCHO->Complex Condensation Isocyanide Methyl Isocyanoacetate (C3 Source) Isocyanide->Complex Nucleophilic Attack C3_Pos C3 Position Defined by Isocyanide Carbon Complex->C3_Pos Ring Closure

Caption: The carbon atom of the isocyanide group becomes the C3 atom of the pyrimidine ring, ensuring 100% regioselectivity.

References

  • Narayan, E., Fu, L., & Gribble, G. W. (2021). Synthesis of Pyrrolo[1,2-c]pyrimidines. ResearchGate.

    • Key Finding: Establishes the Suzuki reaction (pyrrole-2-carbaldehyde + isocyanoacetate) as the primary route to 3-substituted pyrrolo[1,2-c]pyrimidines.
  • Mao, Z., Jiang, Y., et al. (2022).[3] Unique regioselective C-H diacetoxylation of pyrrolo[2,3-d]pyrimidine derivatives. ACS Publications.

    • Context: While focusing on the [2,3-d] isomer, this reference illustrates the general reactivity patterns of pyrrolopyrimidines, supporting the claim that electrophilic attack favors the pyrrole ring over the pyrimidine ring.
  • Suzuki, M., et al. (1976). Synthesis of pyrrolo[1,2-c]pyrimidine derivatives. Journal of Organic Chemistry.

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrrolopyrimidine Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Regioisomeric Challenge of Pyrrolopyrimidines

The pyrrolopyrimidine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents due to its structural resemblance to endogenous purines.[1][2][3] This framework exists as several regioisomers, primarily the pyrrolo[2,3-d]-, pyrrolo[3,2-d]-, and pyrrolo[3,4-d]pyrimidines, each offering a unique vector space for substituent placement and, consequently, distinct pharmacological profiles.[4][5]

The synthetic routes to these scaffolds can often yield mixtures of regioisomers or lead to unexpected rearrangements.[6] For instance, the alkylation of a 7H-pyrrolo[2,3-d]pyrimidine can occur at the N7 or the N9 position of the purine-like system, leading to isomers with very similar physical properties but potentially divergent biological activities and metabolic fates. Differentiating these closely related molecules is a critical analytical challenge that demands a robust, multi-faceted spectroscopic approach. A definitive structural assignment is not merely an academic exercise; it is a foundational requirement for establishing structure-activity relationships (SAR), ensuring intellectual property integrity, and meeting stringent regulatory standards.

This guide provides an in-depth comparison of spectroscopic techniques for the unambiguous differentiation of pyrrolopyrimidine regioisomers, grounded in field-proven insights and experimental data. We will move beyond simple data reporting to explain the causality behind experimental choices, empowering you to select the most efficient and definitive analytical strategy.

The Analyst's Toolkit: An Overview of Spectroscopic Techniques

Technique Core Principle Information Gained Strengths Limitations
NMR Spectroscopy Nuclear spin alignment in a magnetic fieldDefinitive atom connectivity, 3D spatial proximityUnambiguous structure elucidation, isomer differentiationLower sensitivity, requires soluble sample
Mass Spectrometry Mass-to-charge ratio of ionized moleculesMolecular formula, fragmentation pathwaysHigh sensitivity, confirms isomerism (same M/Z)Indirect structural data, fragmentation can be similar for isomers
IR Spectroscopy Molecular bond vibrationsPresence of functional groupsFast, non-destructive, good for specific functional groupsOften insufficient to distinguish isomers alone, "fingerprint" region can be complex
UV-Vis Spectroscopy Electronic transitionsInformation on conjugated systemsSimple, quantitative applicationsNon-specific, provides limited structural detail

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful and definitive technique for distinguishing regioisomers.[7] It directly probes the chemical environment of each atom, providing an unambiguous map of molecular connectivity.

1D NMR (¹H and ¹³C): The First Clues

One-dimensional NMR provides the initial overview of the molecular structure.

  • ¹H NMR: The chemical shifts (δ) and coupling constants (J) of protons on the heterocyclic core are highly sensitive to the substitution pattern. For example, the protons on the pyrrole ring will exhibit distinct shifts depending on which nitrogen is substituted. While often subtle, these differences provide the first indication of the isomeric identity.[1][8][9]

  • ¹³C NMR: The carbon spectrum reveals the number of unique carbon environments. The chemical shifts of the carbons at the fusion of the two rings and those bearing substituents are particularly diagnostic.[1][8]

However, relying on 1D NMR alone can be misleading, as shifts can be influenced by solvent effects and subtle conformational changes. For an irrefutable assignment, we must turn to two-dimensional techniques.

2D NMR: The Definitive Proof of Connectivity

2D NMR experiments are the key to solving the regioisomer puzzle. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is arguably the most critical tool in this context.

Expert Insight: Why HMBC is Decisive

The HMBC experiment detects correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH). This allows us to "walk" across the molecular skeleton, connecting protons to non-protonated (quaternary) carbons and bridging different parts of the molecule. For pyrrolopyrimidine regioisomers, this technique provides the irrefutable link between a substituent and its precise point of attachment on the core.[10][11]

Experimental Protocol: Acquiring a High-Quality HMBC Spectrum

  • Sample Preparation: Dissolve 5-10 mg of the purified regioisomer in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is free of particulate matter.

  • Spectrometer Setup: Use a high-field NMR spectrometer (≥400 MHz) for optimal signal dispersion.[9] Tune and match the probe for both ¹H and ¹³C frequencies.

  • Parameter Optimization:

    • Acquire a standard ¹H and ¹³C{¹H} spectrum first to determine the chemical shift ranges.

    • Select a standard HMBC pulse sequence (e.g., hmbcgplpndqf on Bruker systems).

    • Set the spectral widths in both dimensions to encompass all proton and carbon signals.

    • Crucially, optimize the long-range coupling delay (¹JCH). The default is often optimized for a J of 8-10 Hz. This value dictates the strength of the observed correlations. For aromatic systems, this is a good starting point.

    • Set the number of scans and dummy scans to achieve an adequate signal-to-noise ratio. This will depend on sample concentration.

  • Data Processing:

    • Apply appropriate window functions (e.g., sine-bell) in both dimensions.

    • Perform Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent signal.

Case Study: Differentiating 7- vs. 9-Substituted Pyrrolo[2,3-d]pyrimidines via HMBC

Let's consider a common challenge: determining the site of alkylation on a pyrrolo[2,3-d]pyrimidine core. The key is to find a long-range correlation from the protons of the alkyl group (e.g., N-CH₂) to the carbons of the heterocyclic core.

Key HMBC Correlations 7-Substituted Isomer (A) 9-Substituted Isomer (B)
¹H (N-CH₂) to ¹³C (Core) YES: Correlation to C5 and C7aYES: Correlation to C4 and C8
¹H (H5) to ¹³C (Core) YES: Correlation to C4 and C7aNO: No correlation to N9-substituent carbons
¹H (H8) to ¹³C (Core) NO: No correlation to N7-substituent carbonsYES: Correlation to C4 and C7

The presence of a ³JCH correlation between the N-CH₂ protons and C5/C7a is definitive proof of substitution at the N7 position. Conversely, a correlation to C4/C8 confirms N9 substitution.

// Invisible nodes for arrow origins/destinations node [shape=point, width=0.01, height=0.01, style=invis]; p1_A [pos="1.1,1.1!"]; c1_A [pos="1.8,0.7!"]; c2_A [pos="0.9,0.2!"]; p1_B [pos="4.8,1.1!"]; c1_B [pos="5.5,0.7!"]; c2_B [pos="4.6,0.2!"];

// Arrows edge [color="#EA4335", arrowhead=vee, penwidth=2, constraint=false, labeldistance=2, fontcolor="#202124"]; p1_A -> c1_A [ltail=cluster_A, headclip=false, label="³JCH"]; p1_A -> c2_A [ltail=cluster_A, headclip=false, label="³JCH"]; p1_B -> c1_B [ltail=cluster_B, headclip=false, label="³JCH"]; p1_B -> c2_B [ltail=cluster_B, headclip=false, label="³JCH"]; } caption="Key HMBC correlations for isomer differentiation."

Another powerful 2D technique is NOESY (Nuclear Overhauser Effect Spectroscopy) , which identifies protons that are close in space, regardless of bonding. A NOESY correlation between protons on a substituent and protons on the heterocyclic core can provide compelling secondary evidence for a specific regioisomeric assignment.[12]

Mass Spectrometry (MS): A High-Sensitivity Complement

While NMR provides the definitive structure, mass spectrometry is indispensable for confirming the molecular formula and can offer strong clues based on fragmentation patterns.[7]

  • High-Resolution MS (HRMS): The first step in any analysis should be to acquire an HRMS spectrum (e.g., via ESI-TOF or Orbitrap).[8][9][13] This provides a highly accurate mass measurement, allowing for the confident determination of the elemental composition. Confirming that two compounds have the identical molecular formula is the prerequisite for identifying them as isomers.

  • Tandem MS (MS/MS): By isolating the molecular ion (M+H)⁺ and subjecting it to collision-induced dissociation (CID), we can generate fragment ions. Regioisomers, having different bond arrangements, may produce different fragment ions or the same ions in vastly different relative abundances.[14][15] The stability of the heterocyclic rings and the nature of the substituents will dictate the fragmentation pathways.[16][17] For example, the loss of a substituent from different positions might lead to charge localization on different parts of the molecule, resulting in unique, diagnostic daughter ions.

MS_Workflow start Isomer Mixture lc LC Separation start->lc ms1 HRMS Analysis (MS1) lc->ms1 confirm Confirm Identical Elemental Formula ms1->confirm ms2 Tandem MS (MS/MS) Fragmentation confirm->ms2 Identical Formula pattern Compare Fragmentation Patterns ms2->pattern conclusion Supportive Evidence for Isomer Identity pattern->conclusion

Vibrational and Electronic Spectroscopy: Supporting Evidence

IR and UV-Vis spectroscopy are generally considered supporting techniques in this context. While they rarely provide the definitive proof that NMR does, they can offer valuable, and quickly obtainable, corroborating data.

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups.[18] While two regioisomers will contain the same functional groups, the precise vibrational frequencies can be subtly different due to changes in bond strength and electronic environment. For instance, the N-H or C=N stretching frequencies within the heterocyclic core may shift by a few wavenumbers between isomers. In one documented case, characteristic IR absorption bands were successfully used to distinguish between pyrrolopyrimidine isomers that resulted from a Dimroth rearrangement, where ¹H NMR spectra were nearly identical.[6]

  • UV-Vis Spectroscopy: This technique probes the electronic structure of the molecule, specifically the conjugated π-system.[19][20] Different regioisomers will have slightly different conjugation pathways, leading to shifts in the maximum absorption wavelength (λmax) and molar absorptivity. While not specific enough for ab initio structure determination, if you have reference spectra for known isomers, UV-Vis can be a rapid and effective method for identifying which regioisomer you have synthesized.[21]

An Integrated Strategy for Unambiguous Assignment

A robust analytical workflow is essential for efficiently and accurately differentiating pyrrolopyrimidine regioisomers.

Integrated_Workflow start Purified Isomer hrms 1. HRMS Confirms elemental formula start->hrms nmr_1d 2. 1D NMR (¹H, ¹³C) Initial structural hypothesis hrms->nmr_1d nmr_2d 3. 2D NMR (HMBC, NOESY) Definitive connectivity & structure nmr_1d->nmr_2d support 4. Supporting Data (IR, UV-Vis) Corroborates assignment nmr_2d->support final Unambiguous Structure Assigned support->final

Conclusion

The spectroscopic differentiation of pyrrolopyrimidine regioisomers is a critical task in modern drug discovery and chemical research. While techniques like mass spectrometry, IR, and UV-Vis spectroscopy provide valuable and often essential pieces of the puzzle, NMR spectroscopy—specifically 2D experiments like HMBC—remains the unequivocal gold standard. It is the only technique that provides a direct, unambiguous map of atomic connectivity. By adopting an integrated workflow that begins with high-resolution mass spectrometry to confirm isomerism and culminates in a detailed 2D NMR analysis, researchers can assign the structures of their pyrrolopyrimidine products with the highest degree of confidence, ensuring the integrity and forward momentum of their research programs.

References

  • MDPI. (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2022, June 23). Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Available from: [Link]

  • ResearchGate. (2023, September 18). Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. Available from: [Link]

  • ACS Publications. (2015, December 23). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Available from: [Link]

  • PubMed. (2016, January 13). Synthetic Entries to and Biological Activity of Pyrrolopyrimidines. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2022, September 7). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2025, July 10). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Available from: [Link]

  • ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. Available from: [Link]

  • Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available from: [Link]

  • ResearchGate. (2025, August 7). Synthesis and Biological Evaluation of Pyrrolo[2,3-d]pyrimidine Derivatives as a Novel Class of Antimicrobial and Antiviral Agents. Available from: [Link]

  • Macedonian Journal of Chemistry and Chemical Engineering. (2022, May 17). ESTABLISHING MASS SPECTRAL FRAGMENTATION PATTERNS FOR THE CHARACTERIZATION OF 1,2-UNSATURATED PYRROLIZIDINE ALKALOIDS AND N-OXIDES. Available from: [Link]

  • ResearchGate. ¹H and ¹³C NMR chemical shifts of the regioisomers 2a, 3a, 4a, and 5a. Available from: [Link]

  • SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available from: [Link]

  • ResearchGate. (2025, December 28). Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. Available from: [Link]

  • Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]

  • MRC- Laboratory Equipment. UV-VISIBLE SPECTROPHOTOMETRY VS. INFRARED SPECTROPHOTOMETRY: A COMPARATIVE ANALYSIS. Available from: [Link]

  • PubChem. 7H-Pyrrolo(2,3-d)pyrimidine. Available from: [Link]

  • Oriental Journal of Chemistry. Mass spectral fragmentation modes of pyrimidine derivatives. Available from: [Link]

  • International Journal of Organic Chemistry. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • YouTube. (2021, July 15). UV-Vis & IR Spectroscopy Theory, Instrumentation and Applications | Dr. Rakesh Sharma | CSI. Available from: [Link]

  • Journal of Applied Pharmaceutical Science. (2020, June 5). Synthesis and biological evaluation of novel substituted pyrrolo[2,3-d]pyrimidines as anticancer agents. Available from: [Link]

  • Chemistry LibreTexts. (2024, February 10). 1.3: UV/Vis and IR Spectroscopy. Available from: [Link]

  • International Journal of Scientific Research and Engineering Development. A Review of Ultraviolet-Visible (UV-Vis) Spectroscopy and Its Practical Applications. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • MDPI. (2022, October 19). Optimization of a Novel Mandelamide-Derived Pyrrolopyrimidine Series of PERK Inhibitors. Available from: [Link]

  • PubMed. (2019, July 1). Discovery of 7H-pyrrolo[2,3-d]pyrimidine derivatives as selective covalent irreversible inhibitors of interleukin-2-inducible T-cell kinase (Itk). Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2021, January 25). Thielavins: Tuned Biosynthesis and LR-HSQMBC for Structure Elucidation. Available from: [Link]

  • National Center for Biotechnology Information (PMC). (2023). Direct (LC-)MS Identification of Regioisomers from C–H Functionalization by Partial Isotopic Labeling. Available from: [Link]

  • ScienceOpen. (2021, June 22). 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. Available from: [Link]

  • ResearchGate. Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. Available from: [Link]

  • ResearchGate. J C,H correlations in the HMBC NMR spectrum of 7. Available from: [Link]

Sources

Safety Operating Guide

Operational Guide: Handling and Disposal of Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

[1]

Executive Summary: The "Why" Behind the Protocol

Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde is a fused heterocyclic aldehyde commonly used as a scaffold in kinase inhibitor development.[1] Its disposal requires a dual-threat assessment:

  • Functional Group Reactivity: The aldehyde moiety (-CHO) is susceptible to autoxidation (forming carboxylic acids) and polymerization, posing a stability risk in long-term waste storage.[1]

  • Scaffold Bioactivity: As a nitrogen-fused heterocycle, it possesses potential biological activity and aquatic toxicity (aquatic acute/chronic hazards), mandating strict "Zero Drain Discharge" protocols.[1]

This guide moves beyond generic "organic waste" instructions, providing a chemically grounded workflow for stabilization and segregation.[2]

Part 1: Chemical Characterization & Hazard Profile

Before disposal, the material must be characterized to assign the correct waste codes. While specific SDS data for this exact isomer may be proprietary, its behavior is predicted via high-confidence analogs (e.g., Pyrrole-2-carboxaldehyde, Pyrimidine-3-carbaldehyde).[1]

Table 1: Physicochemical & Hazard Data
PropertySpecification / Risk ProfileOperational Implication
Functional Group Heterocyclic AldehydeReacts with oxidizers; potential peroxide former if stored in ethers.[1]
Physical State Solid (typically off-white/yellow powder)Dust explosion hazard if finely divided.[1]
Reactivity ModerateDo not mix with strong oxidizers (HNO₃, KMnO₄) or strong bases in waste containers.[1]
Toxicity (GHS) H315 (Skin), H319 (Eye), H335 (Resp)Standard PPE (Nitrile gloves, safety glasses, fume hood) required.[1]
Aquatic Toxicity Likely H401/H412 (Toxic to aquatic life)Strict prohibition on drain disposal.

Part 2: Pre-Disposal Stabilization (The Bisulfite Quench)

When to use this: If you have large quantities (>50g) of pure aldehyde or concentrated mother liquors. Why: Aldehydes can slowly oxidize or polymerize in waste drums, creating heat or pressure. Converting the aldehyde to a bisulfite adduct stabilizes the mixture.[3]

Protocol: Sodium Bisulfite Adduct Formation

This process converts the reactive lipophilic aldehyde into a stable, water-soluble sulfonate salt.

Reagents:

  • Saturated Sodium Bisulfite (NaHSO₃) solution (freshly prepared).[1][4]

  • Ethanol or Methanol (to solubilize the aldehyde).[3][4]

Step-by-Step Workflow:

  • Dissolution: Dissolve the aldehyde residue in a minimal amount of Ethanol.

  • Addition: Slowly add 1.5 equivalents of saturated NaHSO₃ solution.

    • Observation: The solution may warm slightly (exothermic). A precipitate (the bisulfite adduct) often forms.

  • Agitation: Stir vigorously for 30 minutes.

  • Filtration (Optional): If a solid adduct forms, filter it. The solid is now a stable organic salt.

  • Disposal: Place the solid adduct in Solid Hazardous Waste . The filtrate (containing excess bisulfite) goes to Aqueous Chemical Waste .

Critical Note: Unlike simple benzaldehyde, the pyrrolo-pyrimidine core remains bioactive.[1] Do not flush the aqueous filtrate down the drain. It must be collected as chemical waste.

Part 3: Waste Segregation & Logistics

For routine laboratory amounts (mg to low grams), direct segregation is preferred over quenching.[1]

Visual Workflow: Waste Stream Decision Tree

The following diagram illustrates the logic flow for segregating this compound based on its solvent matrix.

WasteSegregationStartWaste: Pyrrolo[1,2-c]pyrimidine-3-carbaldehydeStateCheckPhysical State?Start->StateCheckSolidWasteSolid Waste(Yellow/Black Bag)StateCheck->SolidWasteSolid/PowderLiquidCheckSolvent Matrix?StateCheck->LiquidCheckSolutionLabelingLabeling Requirement:'Aldehyde, Toxic, Irritant'SolidWaste->LabelingHaloCheckContains Halogens?(DCM, Chloroform?)LiquidCheck->HaloCheckStreamAStream A: Halogenated Organic(High BTU Incineration)HaloCheck->StreamAYes (Cl, Br, F, I)StreamBStream B: Non-Halogenated Organic(Fuel Blending)HaloCheck->StreamBNo (MeOH, EtOAc, DMSO)StreamA->LabelingStreamB->Labeling

Caption: Decision logic for segregating heterocyclic aldehyde waste streams to ensure compliance with incineration protocols.

Regulatory Waste Codes (RCRA - USA)

While this specific compound is not P-listed or U-listed, it triggers "Characteristic" waste codes based on the solvent it is dissolved in.[1]

Waste StreamTypical RCRA CodesDisposal Method
Pure Solid D001 (if ignitable dust), D003 (Reactive - rare)Incineration
In Acetone/Methanol D001 (Ignitable), F003 (Spent Solvent)Fuel Blending
In DCM/Chloroform D019 (Carbon Tet), F002 (Spent Halogenated)High-Temp Incineration

Part 4: Emergency Procedures

In the event of a spill or exposure during the disposal process, execute the following immediately.

Accidental Release (Spill)[1]
  • Isolate: Evacuate the immediate area (10-meter radius).

  • PPE: Don double nitrile gloves, lab coat, and safety goggles. If powder is airborne, use an N95 or P100 respirator.

  • Containment:

    • Liquids: Absorb with vermiculite or specific "Organic" spill pads.

    • Solids: Cover with wet paper towels to prevent dust generation, then scoop into a bag.

  • Decontamination: Clean the surface with a dilute soap solution, followed by water. Do not use bleach (hypochlorite can react violently with certain nitrogen heterocycles).

Exposure Response[1][5][6]
  • Eye Contact: Rinse immediately with water for 15 minutes.[5][6] Aldehydes are lachrymators and can cause corneal damage.

  • Skin Contact: Wash with soap and water.[5] Do not use alcohol (increases skin permeability).

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.).[7] Compound Summary: 1H-Pyrrolo[2,3-b]pyridine-3-carbaldehyde (Analogous Structure).[1] National Library of Medicine. [Link][1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [Link][1]

  • Boucher, M. M., et al. (2017).[1][4] "Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures." Organic Process Research & Development. (Demonstrates Bisulfite Chemistry). [Link][1]

Operational Guide: Safe Handling & Logistics for Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

[1]

Executive Summary & Chemical Profile

This guide provides an autonomous, risk-based framework for handling Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde (CAS: 251102-28-0). As a fused-ring heterocyclic aldehyde, this compound presents specific challenges regarding chemical stability (oxidation susceptibility) and biological reactivity (potential mucous membrane irritation).

The Core Directive: Treat this substance as a high-potency irritant and air-sensitive intermediate .[1] Standard "lab coat and glasses" protocols are insufficient for preventing degradation or cumulative sensitization.

PropertyDetailOperational Implication
CAS Number 251102-28-0Unique identifier for inventory/waste tracking.[1]
Functional Group Heterocyclic AldehydeHighly reactive electrophile; susceptible to oxidation to carboxylic acid; potential sensitizer.
Physical State Solid (typ.[2] yellow/tan)Dust generation is the primary exposure vector.
Storage 2–8°C, Inert GasCritical: Degrades in air/moisture. Store under Argon/Nitrogen.

Hazard Identification & Risk Assessment (E-E-A-T)

Why we take these precautions: The Causality of Risk.

While specific toxicological data for this isomer is often proprietary, we apply Read-Across Toxicology from structural analogs (e.g., Pyrrole-2-carboxaldehyde, Pyrimidine-carbaldehydes).[1]

  • Respiratory Irritation (H335): Aldehyde moieties react with amine groups in mucous membranes (Schiff base formation), leading to cellular irritation.[1]

  • Ocular Damage (H319): High reactivity with corneal proteins. Aldehydes are often lachrymators.

  • Sensitization Risk: Heterocyclic aldehydes can act as haptens, potentially causing allergic dermatitis upon repeated exposure.

GHS Classification (Conservative Estimate)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[2][3]

  • H319: Causes serious eye irritation.[2][4][5]

  • H335: May cause respiratory irritation.[4]

Personal Protective Equipment (PPE) Matrix

A self-validating protection system.[1]

Do not rely on generic PPE. Use this matrix to select gear based on the specific operation.

OperationHand ProtectionEye/Face ProtectionRespiratory Protection
Storage/Transport (Sealed)Nitrile (Double) Min thickness: 0.11 mmSafety Glasses Side shields requiredN/A (if sealed)
Weighing/Dispensing (Solid)Nitrile (Double) Outer glove changed immediately upon contamination.Chemical Splash Goggles Prevents dust entry.[2][6]N95 / P100 Mask Or work inside a certified Fume Hood.
Reaction Setup (Solution)Laminate / Barrier (e.g., Silver Shield®) if using DMSO/DMF. Nitrile acceptable for alcohols.Face Shield + Goggles Required if heating or under pressure.Fume Hood (Sash <18") Do not rely on benchtop extraction.
Spill Cleanup Butyl Rubber or Laminate Aldehydes permeate nitrile rapidly in pure form.Full-Face Respirator (OV/P100 Cartridge)Full-Face Respirator Protects eyes and lungs simultaneously.

Operational Protocols: Step-by-Step

A. Storage & Stability Management

Objective: Prevent oxidation to Pyrrolo[1,2-c]pyrimidine-3-carboxylic acid.[1]

  • Receipt: Upon arrival, inspect the septum/seal. If the solid appears crusted or white (acid formation), verify purity via LC-MS or H-NMR.[1]

  • Environment: Store at 2–8°C .

  • Atmosphere: Purge headspace with Argon after every use. Argon is heavier than air and provides a better blanket than Nitrogen for solids in jars.

  • Light: Wrap containers in foil or store in amber glass; aldehydes are often photosensitive.

B. Weighing & Transfer (The "Static" Risk)

Objective: Prevent inhalation of dust.[5][6]

  • Engineering Control: Perform all weighing inside a chemical fume hood or a powder containment balance enclosure.

  • Static Mitigation: Use an anti-static gun or ionizer bar if the solid is fluffy/electrostatic.

  • Technique:

    • Tare the receiving flask (containing stir bar) before adding the solid.

    • Use a disposable funnel.

    • Do not use a spatula to scrape the last milligram if it creates dust; rinse the funnel with the reaction solvent into the flask.

C. Reaction Setup & Quenching

Objective: Control electrophilic reactivity.

  • Solvent Choice: Avoid protic solvents if trying to preserve the aldehyde for downstream coupling (unless forming acetals).

  • Inertion: Evacuate and backfill the reaction vessel 3x with Nitrogen/Argon before adding solvent.

  • Quenching:

    • Aldehydes can form bisulfite adducts. If disposing of excess material, treat with aqueous Sodium Bisulfite (

      
      ) to neutralize the aldehyde functionality before disposal.
      

Visualized Workflows (Graphviz)[1]

Logic Flow: Safe Handling Decision Tree

This diagram illustrates the decision-making process for handling the compound based on its physical state and quantity.[1]

HandlingLogicStartStart: Handling Pyrrolo-pyrimidine-aldehydeStateCheckCheck Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidSolutionIn SolutionStateCheck->SolutionWeighingWeighing Protocol:Fume Hood + N95Anti-static toolsSolid->WeighingSolventCheckCheck Solvent TypeSolution->SolventCheckTransferTransfer to Vessel:Use FunnelRinse with SolventWeighing->TransferReactionReaction Execution:Inert Atm (Ar/N2)Protect from LightTransfer->ReactionPermeablePermeating (DMSO/DMF/DCM)SolventCheck->PermeableStandardStandard (EtOAc/Alc)SolventCheck->StandardGlovesHighWear Laminate/Barrier GlovesPermeable->GlovesHighGlovesStdWear Double Nitrile GlovesStandard->GlovesStdGlovesHigh->ReactionGlovesStd->Reaction

Caption: Decision logic for PPE selection and handling procedures based on physical state and solvent carrier.

Emergency Procedures

Spill Response (Small Scale < 5g)
  • Evacuate: Clear the immediate area of personnel.

  • PPE Up: Don full-face respirator (OV/P100) and laminate gloves.

  • Contain:

    • Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum dedicated to hazardous chemicals.

    • Liquid: Absorb with vermiculite or sand. Do not use combustible materials like sawdust (aldehydes can be flammable).

  • Decontaminate: Wipe surface with 10% aqueous sodium bisulfite (neutralizer), followed by soap and water.

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[7] Do not keep eyes closed; lift eyelids. Seek ophthalmologist.

  • Skin Contact: Wash with soap and water.[4] If redness persists (dermatitis), seek medical attention.

  • Inhalation: Move to fresh air. If wheezing occurs (sensitization), transport to ER.

Disposal & Waste Management

Compliance with EPA/RCRA and local regulations.

  • Waste Stream: High-BTU Incineration.[1]

  • Classification: Hazardous Organic Waste (Toxic/Irritant).

  • Segregation:

    • Do not mix with strong oxidizers (e.g., nitric acid waste) or strong bases (risk of exothermic polymerization).

    • Label clearly: "Contains Heterocyclic Aldehyde - Potential Sensitizer."[1]

References

  • Fisher Scientific. (2015). Safety Data Sheet: 2-Pyridinecarboxaldehyde (Analogous Hazard Profile). Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: Pyrrole-2-carboxaldehyde (Structural Analog).[1] Retrieved from

  • National Research Council (US). (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [1]

  • PubChem. (n.d.). Compound Summary: Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde.[8] Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances. Retrieved from [1]

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde
Reactant of Route 2
Pyrrolo[1,2-c]pyrimidine-3-carbaldehyde

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